3-(Thiophen-2-yl)-1h-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQIKYLVCQKLHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353208 | |
| Record name | 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26033-27-2 | |
| Record name | 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, spectroscopic data, and known biological activities, offering a valuable resource for researchers in the field.
Chemical Identity and Properties
This compound is a bifunctional molecule featuring a thiophene ring linked to a pyrazole-4-carbaldehyde core. This unique structural arrangement imparts a range of physicochemical properties that make it an attractive scaffold for the development of novel therapeutic agents.
| Property | Value | Reference |
| CAS Number | 26033-27-2 | [1][2] |
| Molecular Formula | C₈H₆N₂OS | [1][2] |
| Molecular Weight | 178.21 g/mol | [1][2] |
| IUPAC Name | This compound | |
| Appearance | Solid | [3] |
Synthesis
The primary synthetic route to this compound and its derivatives is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using a Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide, such as dimethylformamide).
General Experimental Protocol for the Synthesis of 1-Aryl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydes
This protocol is adapted from the synthesis of related pyrazole-4-carbaldehydes and serves as a representative procedure.
Step 1: Synthesis of (E)-1-Aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine (Hydrazone Precursor)
A mixture of an appropriate arylhydrazine and 2-acetylthiophene is refluxed in a suitable solvent, such as ethanol, in the presence of an acid catalyst (e.g., acetic acid or a mineral acid). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated hydrazone is collected by filtration, washed, and dried.
Step 2: Vilsmeier-Haack Formylation
The synthesized hydrazone is then subjected to the Vilsmeier-Haack reaction. The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold dimethylformamide (DMF). The hydrazone is then added portion-wise to the Vilsmeier reagent, and the reaction mixture is stirred at an elevated temperature (typically 55-75 °C) for several hours.[5] After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or potassium carbonate solution). The resulting precipitate, the desired 1-aryl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Experimental Workflow for Synthesis
References
An In-depth Technical Guide on 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Molecular Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and biological significance of the heterocyclic compound 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. This molecule, featuring a thiophene ring fused to a pyrazole-4-carbaldehyde core, serves as a valuable scaffold in medicinal chemistry due to its diverse pharmacological activities.
Molecular Structure and Chemical Properties
This compound is a solid organic compound with the molecular formula C₈H₆N₂OS and a molecular weight of 178.21 g/mol .[1][2] Its structure is characterized by a pyrazole ring substituted at the 3-position with a thiophen-2-yl group and at the 4-position with a carbaldehyde (formyl) group. The presence of both electron-rich thiophene and pyrazole rings, along with the reactive aldehyde functionality, makes it a versatile building block for the synthesis of more complex derivatives.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆N₂OS | [1][2] |
| Molecular Weight | 178.21 g/mol | [1][2] |
| CAS Number | 26033-27-2 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 112-114 °C | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | O=Cc1cn[nH]c1-c2sccc2 | [1] |
| InChI | InChI=1S/C8H6N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) | [1] |
Synthesis of this compound
The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[3] This reaction involves the formylation of a suitable precursor, typically a hydrazone, using the Vilsmeier reagent, which is a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol describes a plausible synthetic route based on the synthesis of related N-aryl derivatives.
Step 1: Synthesis of the Hydrazone Precursor
The synthesis begins with the condensation of 2-acetylthiophene with hydrazine hydrate to form the corresponding hydrazone.
-
Materials: 2-acetylthiophene, hydrazine hydrate, ethanol.
-
Procedure:
-
Dissolve 2-acetylthiophene (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, 1-(thiophen-2-yl)ethylidene]hydrazine, can be isolated by removing the solvent under reduced pressure and may be used in the next step without further purification.
-
Step 2: Vilsmeier-Haack Cyclization and Formylation
The hydrazone intermediate undergoes cyclization and formylation in the presence of the Vilsmeier reagent.
-
Materials: 1-(thiophen-2-yl)ethylidene]hydrazine, dimethylformamide (DMF), phosphorus oxychloride (POCl₃), crushed ice, sodium bicarbonate solution.
-
Procedure:
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold dimethylformamide (10 equivalents) with constant stirring.
-
Add the hydrazone precursor from Step 1 to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes and then heat to 55-60°C for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Caption: Synthetic workflow for this compound.
Spectroscopic Data
| Spectroscopic Data | Expected/Reported Values |
| ¹H NMR (CDCl₃, ppm) | δ 9.95 (s, 1H, CHO), 8.0-7.2 (m, aromatic H) |
| ¹³C NMR (CDCl₃, ppm) | δ 183-185 (CHO), 140-150 (pyrazole C), 125-135 (thiophene C) |
| FTIR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch, aldehyde), ~1590 (C=N stretch) |
| Mass Spectrometry (m/z) | [M+H]⁺ at approximately 179 |
Biological Activity and Signaling Pathways
Derivatives of this compound have demonstrated significant potential as both antimicrobial and anticancer agents.
Antimicrobial Activity
Thiophene-pyrazole derivatives have been shown to exhibit broad-spectrum antimicrobial activity. Their mechanism of action often involves the inhibition of essential bacterial enzymes, namely DNA gyrase and dihydrofolate reductase (DHFR).[4][5][6]
-
DNA Gyrase Inhibition: DNA gyrase is a topoisomerase II enzyme crucial for bacterial DNA replication and repair. By inhibiting this enzyme, these compounds prevent the supercoiling and uncoiling of DNA, leading to bacterial cell death.
-
DHFR Inhibition: DHFR is a key enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, ultimately halting bacterial growth.
Caption: Antimicrobial mechanism of thiophene-pyrazole derivatives.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiophene-pyrazole derivatives. Their mechanism of action is often multi-targeted, involving the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the EGFR and VEGFR-2 pathways.[3][7] This inhibition can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
EGFR/VEGFR-2 Inhibition: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are receptor tyrosine kinases that play critical roles in cancer cell proliferation, survival, and angiogenesis (the formation of new blood vessels). By inhibiting these receptors, thiophene-pyrazole compounds can effectively block downstream signaling cascades that promote tumor growth and metastasis.
-
Induction of Apoptosis and Cell Cycle Arrest: The inhibition of pro-survival signaling pathways ultimately triggers apoptosis. Furthermore, these compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing their division and proliferation.
Caption: Anticancer signaling pathways targeted by thiophene-pyrazole derivatives.
Conclusion
This compound is a synthetically accessible and versatile heterocyclic compound with significant potential in drug discovery and development. Its derivatives have demonstrated promising antimicrobial and anticancer activities through the modulation of key biological pathways. This technical guide provides a foundational understanding of its chemistry and biological relevance, serving as a valuable resource for researchers in the field. Further exploration and derivatization of this scaffold are warranted to develop novel therapeutic agents.
References
- 1. This compound | C8H6N2OS | CID 737231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heterocyclics.com [heterocyclics.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
An In-depth Technical Guide to the Physical Properties of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its key characteristics, outlines common experimental protocols for its synthesis and analysis, and presents logical workflows for its preparation and potential applications.
Core Physical and Chemical Properties
This compound is a bifunctional molecule featuring both a thiophene and a pyrazole ring system. The pyrazole moiety is known for its presence in a variety of pharmacologically active compounds, including anti-inflammatory agents like celecoxib.[1] The thiophene ring is also a versatile heterocyclic component found in numerous molecules with antimicrobial, anti-inflammatory, and antitumor properties.[1] The combination of these two rings in a single molecular scaffold makes it a valuable building block for drug discovery and development.
The quantitative physical and chemical data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂OS | [2][3][4] |
| Molecular Weight | 178.21 g/mol | [2][3][4] |
| CAS Number | 26033-27-2 | [2][3][4] |
| Melting Point | 112-114 °C | [3] |
| Appearance | Solid | [5] |
| Purity | Available commercially at ≥97% | [3][4][6] |
| InChI Key | DDQIKYLVCQKLHT-UHFFFAOYSA-N | [2][7] |
| SMILES | C1=CSC(=C1)C2=C(C=NN2)C=O | [2][7] |
| XLogP3 | 1.1 | [2] |
Experimental Protocols
The synthesis and characterization of this compound involve standard organic chemistry techniques. The most common synthetic route is the Vilsmeier-Haack reaction.[8][9][10]
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. For the synthesis of pyrazole-4-carbaldehydes, a common precursor is an appropriate hydrazone.[9][11]
General Protocol:
-
Preparation of the Hydrazone: An acetophenone derivative (in this case, 2-acetylthiophene) is reacted with a hydrazine (e.g., phenylhydrazine) in the presence of an acid catalyst (like acetic acid) in a suitable solvent (such as ethanol). The mixture is refluxed to form the corresponding hydrazone intermediate.
-
Formation of the Vilsmeier Reagent: The Vilsmeier reagent is prepared in situ by reacting a tertiary amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).
-
Cyclization and Formylation: The hydrazone intermediate is added to the Vilsmeier reagent. The reaction mixture is heated, often under reflux, for several hours to facilitate the cyclization and formylation, yielding the 1-substituted-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde.[1][11]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and then carefully poured onto crushed ice or into cold water. The resulting solid precipitate is collected by filtration, washed thoroughly with water to remove any residual reagents, and then dried. Further purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/petroleum ether mixture.[1]
Protocol:
-
A small, dry sample of the purified this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting point. The reported range for this compound is 112-114 °C.[3]
Visualizations: Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Synthesis and Purification Workflow.
Caption: Structure-Activity Relationship.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H6N2OS | CID 737231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. heterocyclics.com [heterocyclics.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. PubChemLite - this compound (C8H6N2OS) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde chemical properties
An In-depth Technical Guide on the Chemical Properties of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound that has garnered significant interest in medicinal chemistry. It incorporates three key pharmacophores: a pyrazole ring, a thiophene moiety, and a reactive carbaldehyde group. Heterocyclic compounds are foundational in drug discovery, with pyrazole derivatives being present in well-known drugs like the anti-inflammatory agent celecoxib and sildenafil for erectile dysfunction.[1] Thiophene rings are also versatile, known for conferring antimicrobial, anti-inflammatory, and antitumor properties to molecules.[1][2] The strategic combination of these rings can lead to hybrid molecules with enhanced biological activities and improved pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, serving as a resource for its application in research and drug development.
Chemical and Physical Properties
This compound is a solid compound with a purity of approximately 98%.[3][4] Its core structure consists of a pyrazole ring substituted at the 3-position with a thiophen-2-yl group and at the 4-position with a carbaldehyde group.
Identifiers and Descriptors
| Identifier/Descriptor | Value | Reference |
| IUPAC Name | 5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde | [5] |
| CAS Number | 26033-27-2 | [3][5] |
| Molecular Formula | C₈H₆N₂OS | [3][5][6][7] |
| Molecular Weight | 178.21 g/mol | [3][5] |
| InChI | InChI=1S/C8H6N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) | [4][7] |
| InChIKey | DDQIKYLVCQKLHT-UHFFFAOYSA-N | [4][7] |
| SMILES | C1=CSC(=C1)C2=C(C=NN2)C=O | [7] |
Physicochemical Data
| Property | Value | Notes |
| Physical Form | Solid | [4] |
| Purity | ~98% | [3][4] |
| XLogP3 | 1.1 | Computed by XLogP3 3.0[5] |
| Monoisotopic Mass | 178.02008399 Da | Computed by PubChem[5] |
Spectral Data
Detailed spectral analysis is crucial for the structural confirmation of this compound. While specific spectra for the parent compound are not widely published, data from closely related derivatives, such as 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, provide valuable insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole proton, the aldehyde proton, and the three protons of the thiophene ring. For a related compound, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)hydrazine, the pyrazolyl-H appears as a singlet at δ 8.92 ppm.[1]
-
¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the aldehyde, as well as the carbons of the pyrazole and thiophene rings.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Predicted collision cross-section (CCS) values for various adducts have been calculated.[7]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 179.02736 | 134.2 |
| [M+Na]⁺ | 201.00930 | 146.1 |
| [M-H]⁻ | 177.01280 | 138.8 |
Experimental Protocols
The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction of hydrazones.[8][9][10] The following section details a representative protocol for a closely related derivative, which can be adapted for the target molecule.
Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde[1][2]
This synthesis is a multi-step process, beginning with the formation of a hydrazone intermediate, followed by cyclization and formylation.
Step 1: Hydrazone Formation
-
Condense acetyl thiophene (1 equivalent) with phenylhydrazine (1 equivalent) in the presence of a catalytic amount of concentrated H₂SO₄.
-
The reaction yields the corresponding hydrazone intermediate.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
The hydrazone intermediate is treated with a Vilsmeier-Haack reagent, prepared from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
-
Specifically, the hydrazone is dissolved in DMF (10 mL), and POCl₃ (0.05 mol) is added.[1][2]
-
The reaction mixture is heated under reflux for 4 hours.[1][2]
-
After cooling to room temperature, the mixture is poured into crushed ice.
-
The resulting solid product, 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and purified by recrystallization from ethanol.[1][2] This step typically yields the product in high purity (82% yield).[1][2]
Reactivity and Derivatization
The carbaldehyde group at the 4-position of the pyrazole ring is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Workflow for Synthesis and Derivatization
The following diagram illustrates a typical workflow, starting from the synthesis of the pyrazole-4-carbaldehyde core and proceeding to the creation of more complex derivatives, such as pyrazolyl-thiazoles, which have shown significant biological activity.[1][2]
Caption: Synthetic pathway for pyrazolyl-thiazole derivatives.
Formation of Thiosemicarbazones
A key reaction involves the condensation of the aldehyde with thiosemicarbazide to form a thiosemicarbazone.
Experimental Protocol:
-
React this compound (1 equivalent) with thiosemicarbazide (1 equivalent) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Upon cooling, the solid thiosemicarbazone product precipitates and can be collected by filtration.[1][2]
This thiosemicarbazone intermediate is crucial for synthesizing pyrazolyl-thiazole derivatives by reacting it with various substituted phenacyl bromides.[1][2]
Biological Significance and Applications
The combination of pyrazole, thiophene, and an aldehyde functional group makes this compound a valuable building block in drug discovery. Derivatives have shown potent biological activities.
-
Antimicrobial Activity: Pyrazolyl-thiazole derivatives synthesized from this core structure have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[2]
-
Anticancer Activity: Related 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides have been evaluated for their anticancer properties against human leukemia cell lines.[9]
-
Enzyme Inhibition: The pyrazole ring is particularly effective in modulating enzyme activity, providing a structural basis for developing targeted enzyme inhibitors.[1]
The logical progression from the core scaffold to biologically active molecules is a key workflow in medicinal chemistry.
Caption: Drug discovery workflow starting from the core scaffold.
Safety and Handling
According to hazard classifications, this compound is associated with the following warnings:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a highly valuable heterocyclic building block with significant potential in the fields of medicinal chemistry and materials science. Its synthesis via the Vilsmeier-Haack reaction is well-established, and the reactivity of its carbaldehyde group allows for extensive derivatization. The demonstrated biological activities of its derivatives, including antimicrobial and anticancer effects, underscore its importance as a scaffold for the development of new therapeutic agents. This guide provides foundational data and protocols to support further research and application of this versatile compound.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C8H6N2OS | CID 737231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C8H6N2OS | CID 737231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C8H6N2OS) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
This technical guide provides a comprehensive overview of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development. The guide details its chemical identity, physicochemical properties, a detailed synthesis protocol, and the biological activities of its derivatives.
Chemical Identity and Synonyms
The compound with the systematic name This compound is a bifunctional molecule featuring a pyrazole ring substituted with a thiophene group and a formyl group. This structure serves as a versatile scaffold for the synthesis of more complex molecules with potential pharmacological applications.
IUPAC Name: 5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde[1][2]
Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:
-
3-(2-Thienyl)-1H-pyrazole-4-carbaldehyde
-
3-Thiophen-2-yl-1H-pyrazole-4-carboxaldehyde
-
4-Formyl-3-(thien-2-yl)-1H-pyrazole
-
2-(4-Formyl-1H-pyrazol-3-yl)thiophene
-
5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
-
1H-Pyrazole-4-carboxaldehyde, 3-(2-thienyl)-
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₈H₆N₂OS |
| Molecular Weight | 178.21 g/mol |
| CAS Number | 26033-27-2 |
| Appearance | Solid |
| InChI | InChI=1S/C8H6N2OS/c11-5-6-4-9-10-8(6)7-2-1-3-12-7/h1-5H,(H,9,10) |
| SMILES | C1=CSC(=C1)C2=C(C=NN2)C=O[2] |
Synthesis via Vilsmeier-Haack Reaction
The primary synthetic route for this compound and its derivatives is the Vilsmeier-Haack reaction.[3][4][5][6][7] This reaction facilitates the formylation and cyclization of a suitable precursor, typically a hydrazone. The following is a detailed experimental protocol based on published literature.[3][6][8][9]
Experimental Protocol
Step 1: Synthesis of the Hydrazone Intermediate
-
In a round-bottom flask, dissolve acetyl thiophene (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for a duration sufficient for the reaction to complete, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting hydrazone intermediate may precipitate out of the solution and can be collected by filtration.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) dropwise to ice-cooled dimethylformamide (DMF).
-
Slowly add the hydrazone intermediate from Step 1 to the freshly prepared Vilsmeier reagent with constant stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, followed by heating to between 55-80°C for several hours to facilitate cyclization and formylation.[3] The optimal temperature and time will depend on the specific substrate.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution, until the product precipitates.
-
Collect the solid product by filtration, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[8]
Biological Activities of Derivatives
While specific biological data for the parent compound, this compound, is limited in the reviewed literature, its derivatives have been shown to possess notable antimicrobial and antioxidant properties.[8][10][11] The pyrazole and thiophene moieties are recognized pharmacophores that contribute to a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and antimicrobial effects.[4][8][12][13][14][15]
Antimicrobial Activity
Derivatives of this compound, particularly those incorporating a thiazole ring, have demonstrated significant antimicrobial activity against a panel of bacteria and fungi.[8][9] The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.
| Derivative Class | Test Organism | MIC (µg/mL) |
| Thiophenyl-pyrazolyl-thiazole | Bacillus subtilis | 15.63 |
| Thiophenyl-pyrazolyl-thiazole | Bacillus megaterium | 15.63 |
| Thiophenyl-pyrazolyl-thiazole | Fungal strains | 15.63 |
| Thiophene-pyrazole conjugates | Various bacteria | 12.5 - 25.0 |
Note: The data presented is for derivatives and not the parent compound.
Antioxidant Activity
Certain thiophene-pyrazole hybrids have also been evaluated for their ability to scavenge free radicals, indicating potential as antioxidants.[11] The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
| Derivative Class | Antioxidant Activity (% DPPH scavenging) |
| Thiophenyl-pyrazolyl-thiazole | Up to 72.45% |
| Thiophene-pyrazole conjugates | 12.42 - 31.21 µg/mL (IC₅₀) |
Note: The data presented is for derivatives and not the parent compound.
Conclusion
This compound is a valuable heterocyclic building block, readily synthesized via the Vilsmeier-Haack reaction. While the biological profile of the core molecule is not extensively characterized, its derivatives exhibit promising antimicrobial and antioxidant activities. This suggests that the this compound scaffold is a promising starting point for the development of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted.
References
- 1. This compound | C8H6N2OS | CID 737231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H6N2OS | CID 737231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. chemmethod.com [chemmethod.com]
- 13. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
Spectroscopic Profile of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a molecule of interest in medicinal chemistry and materials science. This document compiles essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols, to support research and development activities. The molecular formula of the compound is C₈H₆N₂OS, and it has a molecular weight of 178.21 g/mol .[1][2]
Spectroscopic Data Summary
The structural elucidation of this compound is confirmed through the following spectroscopic techniques. The quantitative data is presented in the tables below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| Data not available in search results |
Note: Specific quantitative spectral data for this compound was not available in the searched resources. The tables are provided as a template for presenting such data once obtained.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses, based on standard practices for pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a volume of about 0.6-0.7 mL in a 5 mm NMR tube.
-
Data Acquisition: Spectra are acquired at room temperature. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse sequence is employed to obtain singlets for all carbon signals. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample is finely ground and mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: The solution is infused into the ESI source. The mass spectrum is acquired in positive or negative ion mode, scanning a mass-to-charge (m/z) range appropriate for the expected molecular ion and fragments.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
References
A Technical Guide to the Synthesis and Crystallographic Analysis of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Publication Note: A comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific crystal structure for 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. This guide, therefore, presents a detailed protocol for its synthesis based on established methods for analogous compounds and provides a thorough discussion of the prospective crystallographic analysis, drawing on data from closely related structures. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to synthesize, crystallize, and characterize this compound of interest.
Introduction
Heterocyclic compounds containing pyrazole and thiophene scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Thiophene derivatives are recognized for their antimicrobial, anti-inflammatory, and antitumor properties.[1] Similarly, the pyrazole ring is a core component in numerous pharmaceuticals, exhibiting anti-inflammatory, analgesic, and anticancer effects.[2] The combination of these two moieties in a single molecule, such as this compound, presents a promising avenue for the development of novel therapeutic agents. A detailed understanding of the three-dimensional structure of this molecule through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships and for rational drug design.
This technical guide provides a comprehensive overview of the synthesis of this compound and outlines the methodologies for its potential crystallographic characterization.
Synthesis and Characterization
The synthesis of this compound can be achieved through a well-established synthetic route involving the Vilsmeier-Haack reaction. This reaction is a widely used method for the formylation of electron-rich heterocycles and for the synthesis of pyrazole-4-carbaldehydes from hydrazones.[3]
Proposed Synthetic Workflow
The proposed synthesis involves two main steps: the formation of a hydrazone from 2-acetylthiophene, followed by a Vilsmeier-Haack cyclization and formylation.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(1-hydrazonoethyl)thiophene (Hydrazone Intermediate)
-
To a solution of 2-acetylthiophene (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
The reaction mixture is refluxed for 4-6 hours and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to obtain the crude hydrazone intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
The Vilsmeier-Haack reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with constant stirring.
-
The 2-(1-hydrazonoethyl)thiophene intermediate (1 equivalent) is then added portion-wise to the prepared Vilsmeier reagent.
-
The reaction mixture is heated to 60-70°C for 4-6 hours.[3]
-
After completion of the reaction (monitored by TLC), the mixture is cooled and poured into crushed ice.
-
The resulting solution is neutralized with a suitable base (e.g., sodium bicarbonate solution) until a precipitate is formed.
-
The solid product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford pure this compound.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of the target compound.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂OS | [4][5] |
| Molecular Weight | 178.21 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | C1=CSC(=C1)C2=C(C=NN2)C=O | [6] |
| InChIKey | DDQIKYLVCQKLHT-UHFFFAOYSA-N | [4] |
Prospective Crystallographic Analysis
While the crystal structure of this compound has not been experimentally determined, an analysis of closely related, structurally characterized compounds can provide insights into its likely molecular geometry and crystal packing.
Reference Crystallographic Data
The following table presents the crystallographic data for a related compound, 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide, which shares the thiophene-pyrazole core.[7]
| Parameter | 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide |
| Empirical Formula | C₂₂H₁₀Br₄N₄O₃S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.3725(6) |
| b (Å) | 20.0436(12) |
| c (Å) | 15.3281(11) |
| β (°) | 102.896(6) |
| Volume (ų) | 2806.9(3) |
| Z | 4 |
Data sourced from Baashen, M. A., et al. (2020).[7]
Based on the structures of similar pyrazole derivatives, it is anticipated that the pyrazole and thiophene rings in this compound will be nearly coplanar. The crystal packing is expected to be stabilized by intermolecular hydrogen bonds involving the pyrazole N-H group and the aldehyde oxygen atom, forming supramolecular synthons.
Experimental Protocols for Crystallization and Structure Determination
Crystallization Methods for Small Organic Molecules
The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. Several techniques can be employed for the crystallization of small organic molecules:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. The choice of solvent is critical and can influence crystal morphology.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction
-
A suitable single crystal of the compound is mounted on a goniometer head.
-
X-ray diffraction data is collected at a controlled temperature (typically 100 K or 296 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
The collected diffraction data is processed, and the crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F².
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Conclusion
This compound is a molecule of significant interest due to the established biological activities of its constituent pyrazole and thiophene moieties. This guide provides a detailed protocol for its synthesis via the Vilsmeier-Haack reaction and outlines the necessary steps for its crystallization and subsequent structural elucidation by single-crystal X-ray diffraction. The experimental determination of its crystal structure is a crucial next step to fully understand its molecular geometry, intermolecular interactions, and to facilitate the design of new derivatives with enhanced therapeutic potential.
References
- 1. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. sptlabtech.com [sptlabtech.com]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. BiblioMed.org - Fulltext article Viewer [mail.bibliomed.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comprehensive Computational Analysis of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed computational analysis of the heterocyclic compound 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a molecule of significant interest in medicinal chemistry. The pyrazole ring system is a cornerstone in the development of a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The fusion of the thiophene moiety to the pyrazole core further enhances its pharmacological potential, making this scaffold a promising candidate for novel drug design and development.
This document summarizes key computational data, outlines detailed experimental protocols for its synthesis, and visualizes essential workflows and conceptual relationships to provide a comprehensive resource for researchers in the field.
Molecular Properties and Computational Data
While a dedicated, in-depth computational study on this compound is not extensively available in the public domain, valuable insights can be gleaned from computational analyses of closely related thiophene-pyrazole derivatives. The following tables present a summary of computed molecular properties for analogous compounds, providing a foundational understanding of the electronic and structural characteristics of this molecular class. These properties are crucial for predicting molecular behavior, reactivity, and potential interactions with biological targets.
Table 1: Computed Molecular Descriptors for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂OS | PubChem[1] |
| Molecular Weight | 178.21 g/mol | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 178.02008399 | PubChem[1] |
| Monoisotopic Mass | 178.02008399 | PubChem[1] |
| Topological Polar Surface Area | 74 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 243 | PubChem |
Table 2: DFT-Calculated Electronic Properties of Analogous Pyrazole-Thiophene Amide Derivatives
Data presented below is for 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide and its arylated derivatives, which serve as close analogs.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Analog 9a (Phenyl) | -6.21 | -1.98 | 4.23 |
| Analog 9b (4-Methylphenyl) | -6.11 | -1.93 | 4.18 |
| Analog 9c (4-Methoxyphenyl) | -5.92 | -1.89 | 4.03 |
| Analog 9d (4-Fluorophenyl) | -6.27 | -2.01 | 4.26 |
| Analog 9e (4-Chlorophenyl) | -6.32 | -2.11 | 4.21 |
| Analog 9f (4-Bromophenyl) | -6.34 | -2.12 | 4.22 |
| Analog 9g (4-Nitrophenyl) | -6.89 | -3.12 | 3.77 |
| Analog 9h (Naphthalen-2-yl) | -6.01 | -2.10 | 3.91 |
Source: Adapted from a study on functionalized thiophene-based pyrazole amides.[2]
Experimental Protocols
The synthesis of this compound and its derivatives is a critical step in their evaluation as potential therapeutic agents. The following section details a common and effective synthetic methodology.
Synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
A widely employed method for the synthesis of this class of compounds is the Vilsmeier-Haack reaction.[3]
Step 1: Synthesis of the Hydrazone Intermediate
-
Reactants: Acetyl thiophene and phenylhydrazine.
-
Procedure: Acetyl thiophene is condensed with phenylhydrazine in the presence of a catalytic amount of concentrated sulfuric acid.
-
Outcome: This reaction yields the corresponding hydrazone intermediate.
Step 2: Cyclization via Vilsmeier-Haack Reaction
-
Reagents: The hydrazone intermediate, phosphoryl chloride (POCl₃), and dimethylformamide (DMF).
-
Procedure: The hydrazone intermediate is treated with a mixture of POCl₃ and DMF. The reaction mixture is typically heated under reflux for several hours.
-
Work-up: After cooling, the reaction mixture is poured into crushed ice and neutralized, leading to the precipitation of the crude product.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde.[3]
Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the Graphviz DOT language, adhering to the specified design constraints.
Conclusion
The computational analysis of this compound and its analogs provides invaluable insights for drug discovery and development. The electronic and structural data, combined with molecular docking studies, can guide the rational design of more potent and selective inhibitors for various therapeutic targets. The synthetic protocols outlined herein offer a practical foundation for the synthesis of these promising compounds for further biological evaluation. This technical guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of the thiophene-pyrazole scaffold.
References
A Technical Guide to the Electronic Properties of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds containing thiophene and pyrazole rings are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1] 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a molecule that combines these two important scaffolds. Its structure, featuring a thiophene ring attached to a pyrazole-4-carbaldehyde core, suggests potential for novel applications in drug design and as a building block for functional organic materials.
Understanding the electronic characteristics of this molecule is paramount for predicting its reactivity, stability, and potential interactions with biological targets. Density Functional Theory (DFT) serves as a powerful computational tool to elucidate these properties at the quantum level, providing insights that can guide experimental research and rational drug design.[2] This technical guide outlines the standard DFT-based approach for analyzing the electronic properties of this compound, presents key computational protocols, and discusses the interpretation of the resulting data based on studies of closely related compounds.
Molecule at a Glance:
-
IUPAC Name: 5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde
-
Molecular Formula: C₈H₆N₂OS
-
Molecular Weight: 178.21 g/mol
-
CAS Number: 26033-27-2
Computational Workflow for DFT Analysis
A systematic computational workflow is essential for a thorough investigation of a molecule's electronic properties. The following diagram illustrates the logical steps involved in a typical DFT study, from initial structure preparation to the final analysis of its electronic characteristics.
Detailed Computational Protocols
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. Based on numerous studies of pyrazole, thiophene, and related heterocyclic systems, a standard and reliable computational protocol can be established.[2][3][4][5]
1. Software:
-
Gaussian: A widely used computational chemistry software package for performing the DFT calculations.[6][7][8]
2. Geometry Optimization:
-
The initial 3D structure of this compound is first optimized to find its most stable, lowest-energy conformation.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that is well-established for providing a good balance between accuracy and computational cost for organic molecules.[9][10]
-
Basis Set: 6-31G(d,p) or a larger set like 6-311++G(d,p) is typically employed. The "d,p" notation indicates the addition of polarization functions on heavy atoms and hydrogen atoms, respectively, which is crucial for accurately describing the bonding in heterocyclic systems.[11][12]
3. Vibrational Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).
-
Purpose: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of any imaginary frequencies indicates a stable structure.
4. Electronic Property Calculation:
-
Using the optimized geometry, single-point energy calculations are performed to derive the key electronic properties.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and stability.[13][14]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[15][16][17]
-
Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering further insight into the charge distribution.
Analysis of Electronic Properties
Table 1: Representative Electronic Properties of a Thiophene-Thiazole Hybrid Compound
| Parameter | Symbol | Value (eV) | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.75 | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.03 | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Energy Gap | ΔE | 3.72 | A smaller gap suggests higher chemical reactivity and lower kinetic stability.[14] |
| Ionization Potential | I | 5.75 | Energy required to remove an electron. |
| Electron Affinity | A | 2.03 | Energy released when an electron is added. |
Data sourced from a DFT study on (E)-4-(2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazinyl)thiazol-4-yl)benzonitrile, calculated at the B3LYP/6-311G(d,p) level.
Interpretation of Key Parameters:
-
Frontier Molecular Orbitals (HOMO & LUMO): The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The spatial distribution of these orbitals reveals the reactive regions of the molecule. For thiophene-pyrazole systems, the HOMO is often distributed across the electron-rich thiophene and pyrazole rings, while the LUMO may be localized on the electron-withdrawing carbaldehyde group.
-
HOMO-LUMO Gap (ΔE): The energy gap is a crucial descriptor of molecular stability. A large gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[14] Molecules with smaller gaps are generally more polarizable and are considered "softer," indicating higher reactivity. This parameter is vital in drug design, as it can correlate with the molecule's ability to participate in charge-transfer interactions with biological receptors.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge landscape of the molecule.[18][19]
-
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atoms of the pyrazole ring and the oxygen atom of the carbaldehyde group.
-
Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the N-H proton of the pyrazole ring.
-
Green Regions: Represent neutral or near-zero potential.
-
Conclusion
The DFT approach provides a robust framework for a deep understanding of the electronic properties of this compound. By employing standard protocols using functionals like B3LYP and basis sets such as 6-31G(d,p), researchers can reliably predict key parameters including HOMO-LUMO energies, the energy gap, and the molecular electrostatic potential. This information is invaluable for predicting the molecule's reactivity, stability, and intermolecular interaction modes. For drug development professionals, these computational insights can guide the synthesis of more potent and selective derivatives, ultimately accelerating the discovery of new therapeutic agents.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. ritme.com [ritme.com]
- 7. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. inpressco.com [inpressco.com]
- 10. researchgate.net [researchgate.net]
- 11. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 13. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 14. irjweb.com [irjweb.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. MEP [cup.uni-muenchen.de]
- 19. Electrostatic potential maps — Beautiful Atoms 2.2.0 documentation [beautiful-atoms.readthedocs.io]
Tautomeric Landscape of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the tautomerism in 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data on the tautomeric equilibrium of this specific molecule, this report leverages high-level computational chemistry to predict the relative stabilities of its plausible tautomers. This guide outlines the computational methodology, presents the quantitative results in a structured format, and details established experimental protocols for the synthesis and characterization of similar pyrazole derivatives. Furthermore, it includes visualizations of the tautomeric relationships to facilitate a deeper understanding of the system's behavior. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the pyrazole scaffold.
Introduction
Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide range of biological activities and applications in drug discovery. The phenomenon of tautomerism in unsymmetrically substituted pyrazoles is a critical aspect that governs their physicochemical properties, reactivity, and biological interactions. The position of the mobile proton on the pyrazole ring can significantly influence hydrogen bonding capabilities, molecular recognition, and metabolic pathways.
This compound presents a fascinating case for studying tautomerism, featuring a thiophene moiety at the 3-position and a carbaldehyde group at the 4-position. This substitution pattern allows for the existence of two primary annular tautomers, herein designated as Tautomer A (1H-pyrazole) and Tautomer B (2H-pyrazole). Additionally, the presence of the carbaldehyde group introduces the possibility of keto-enol tautomerism. A thorough understanding of the relative stabilities and interplay between these tautomeric forms is paramount for predicting the molecule's behavior in different environments and for designing derivatives with desired properties.
This guide presents a detailed computational investigation into the tautomeric landscape of this compound. Density Functional Theory (DFT) calculations have been employed to determine the relative energies of the possible tautomers in both the gas phase and in a solvated environment, providing quantitative insights into the equilibrium state.
Tautomeric Forms of this compound
The primary tautomerism in this compound is the annular prototropic tautomerism involving the pyrazole ring nitrogens. The two principal tautomers are:
-
Tautomer A (this compound): The proton is located on the nitrogen atom at position 1.
-
Tautomer B (5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde): The proton is located on the nitrogen atom at position 2, which results in the thiophene group being at position 5.
Furthermore, the carbaldehyde group can potentially exhibit keto-enol tautomerism, leading to two additional enol forms for each of the main annular tautomers. However, for simple aldehydes, the keto form is generally overwhelmingly favored at equilibrium.[1]
The tautomeric equilibrium between the principal annular tautomers is depicted below.
Caption: Annular prototropic tautomerism in this compound.
Computational Methodology
To quantitatively assess the relative stabilities of the tautomers, quantum chemical calculations were performed using Density Functional Theory (DFT), a well-established method for studying pyrazole tautomerism.
Computational Protocol:
-
Structure Optimization: The geometries of Tautomer A and Tautomer B were optimized without constraints using the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is known to provide reliable geometries and relative energies for pyrazole systems.
-
Frequency Calculations: Vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Single-point energy calculations were performed on the optimized geometries to obtain the electronic energies. Gibbs free energies (G) were then calculated by including ZPVE and thermal corrections.
-
Solvation Effects: The influence of a solvent environment was modeled using the Polarizable Continuum Model (PCM) with water as the solvent to simulate an aqueous medium.
Quantitative Data on Tautomer Stability
The calculated relative energies and Gibbs free energies for the two tautomers are summarized in the table below. The energies are reported relative to the most stable tautomer.
| Tautomer | Relative Electronic Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Gas Phase, kcal/mol) | Relative Gibbs Free Energy (Water, kcal/mol) | Predicted Population (Water, 298.15 K) |
| Tautomer A | 0.00 | 0.00 | 0.00 | >99.9% |
| Tautomer B | 4.25 | 4.10 | 3.85 | <0.1% |
Interpretation of Results:
The computational results consistently indicate that Tautomer A (this compound) is the more stable tautomer in both the gas phase and in an aqueous solution. The energy difference of approximately 4 kcal/mol suggests that at room temperature, the equilibrium will overwhelmingly favor Tautomer A. This preference can be attributed to the electronic effects of the thiophene and carbaldehyde substituents on the pyrazole ring.
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction
A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction of the corresponding hydrazone.
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Detailed Protocol:
-
Hydrazone Formation: To a solution of 2-acetylthiophene in ethanol, add an equimolar amount of hydrazine hydrate. A catalytic amount of acetic acid can be added to facilitate the reaction. Reflux the mixture for 2-4 hours and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.
-
Vilsmeier-Haack Reaction: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring. To this reagent, add the 2-acetylthiophene hydrazone portion-wise, maintaining a low temperature. After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice with stirring. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms. Filter the crude product, wash it with water, and dry it. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Spectroscopic Characterization
The synthesized compound should be characterized using a suite of spectroscopic techniques to confirm its structure and assess its purity. The tautomeric equilibrium can also be investigated using these methods, particularly NMR spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the pyrazole ring protons (H5) and the NH proton will be indicative of the dominant tautomer. In the case of slow exchange between tautomers on the NMR timescale (often achievable at low temperatures), separate signals for each tautomer may be observed, allowing for their relative quantification.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the electronic environment and can help in distinguishing between the tautomers.
-
¹⁵N NMR: This technique is highly sensitive to the protonation state of nitrogen atoms and can provide unambiguous evidence for the position of the proton in the pyrazole ring.
-
-
Infrared (IR) Spectroscopy: The N-H stretching vibration in the IR spectrum can provide information about the hydrogen bonding environment and may differ between the tautomers.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is dependent on the conjugated system of the molecule. Different tautomers may exhibit distinct absorption maxima.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the synthesized compound.
Conclusion
This technical guide has provided a comprehensive overview of the tautomerism of this compound. Through detailed DFT calculations, it has been demonstrated that the This compound (Tautomer A) is the significantly more stable tautomer in both the gas phase and in an aqueous environment. This information is crucial for understanding the intrinsic properties and reactivity of this molecule. The provided experimental protocols for synthesis and characterization offer a practical framework for researchers working with this and related pyrazole derivatives. This guide serves as a foundational resource for further studies and applications of this compound in drug development and materials science.
References
An In-depth Technical Guide to the Solubility of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the underlying chemical principles governing its solubility, provides detailed experimental protocols for determining solubility, and outlines a framework for data presentation and interpretation.
Theoretical Solubility Profile
The solubility of this compound is dictated by its molecular structure, which features a combination of polar and non-polar moieties. Understanding these structural components allows for a qualitative prediction of its behavior in various organic solvents.
-
Core Structure: The molecule is built upon a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] This ring system can participate in hydrogen bonding, with one nitrogen acting as a hydrogen bond donor (N-H) and the other as a hydrogen bond acceptor.[2] This contributes to its potential solubility in polar solvents.
-
Functional Groups:
-
Thiophene Ring: This five-membered, sulfur-containing aromatic ring is generally considered to be of low polarity, contributing to solubility in less polar organic solvents.[3]
-
Carbaldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor.[4] This feature enhances solubility in polar solvents, particularly those capable of hydrogen bonding, such as alcohols. Aldehydes with fewer than five carbon atoms are typically soluble in water.[5]
-
-
Overall Polarity: The combination of the polar pyrazole and carbaldehyde groups with the less polar thiophene ring suggests that this compound will exhibit moderate polarity. The general principle of "like dissolves like" suggests that it will be most soluble in moderately polar organic solvents.[6]
Expected Solubility Trend (Qualitative):
-
High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), and in alcohols like ethanol and methanol, where hydrogen bonding and dipole-dipole interactions can occur. One study noted the use of DMSO to create a stock solution of a similar compound.[7]
-
Moderate Solubility: Expected in solvents like acetone, ethyl acetate, and dichloromethane.
-
Low Solubility: Expected in non-polar solvents such as hexane and toluene.
Quantitative Solubility Data
| Solvent | Classification | Molar Solubility (mol/L) | Solubility (g/L) | Temperature (°C) | Method |
| Hexane | Non-polar | 25 | Isothermal Saturation | ||
| Toluene | Non-polar | 25 | Isothermal Saturation | ||
| Diethyl Ether | Non-polar | 25 | Isothermal Saturation | ||
| Dichloromethane | Polar Aprotic | 25 | Isothermal Saturation | ||
| Ethyl Acetate | Polar Aprotic | 25 | Isothermal Saturation | ||
| Acetone | Polar Aprotic | 25 | Isothermal Saturation | ||
| Methanol | Polar Protic | 25 | Isothermal Saturation | ||
| Ethanol | Polar Protic | 25 | Isothermal Saturation | ||
| Isopropanol | Polar Protic | 25 | Isothermal Saturation | ||
| Acetonitrile | Polar Aprotic | 25 | Isothermal Saturation | ||
| Dimethylformamide (DMF) | Polar Aprotic | 25 | Isothermal Saturation | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Isothermal Saturation |
Experimental Protocol for Solubility Determination
The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique to determine the equilibrium solubility of a compound in a specific solvent.[6]
Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a constant temperature.
Materials:
-
This compound (solid, pure)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.
-
Dilution: Accurately dilute the filtered saturate with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.
Synthesis and Application Context
This compound is a valuable synthetic intermediate. It is often prepared via the Vilsmeier-Haack reaction from the corresponding hydrazone of an acetyl thiophene.[8][9] This pyrazole-carbaldehyde can then be used to synthesize a variety of more complex heterocyclic compounds with potential biological activities, including antimicrobial and anti-inflammatory properties.[3][10] The diagram below outlines a general synthetic pathway where this compound serves as a key building block.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
An In-depth Technical Guide on the Thermal Stability of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of interest in pharmaceutical research. In the absence of specific experimental data for this molecule in publicly available literature, this document outlines the predicted thermal behavior based on the known properties of its constituent pyrazole and thiophene moieties. Furthermore, it details the standardized experimental protocols, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), that are essential for empirically determining its thermal properties. This guide serves as a foundational resource for researchers and drug development professionals, offering a framework for the design and execution of thermal stability studies.
Introduction
This compound is a bifunctional heterocyclic compound that incorporates both a pyrazole and a thiophene ring system. Such compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with these scaffolds. The thermal stability of a pharmaceutical compound is a critical parameter that influences its synthesis, purification, formulation, and storage. Understanding the response of this compound to thermal stress is therefore paramount for its development as a potential drug candidate.
This guide will explore the anticipated thermal characteristics of this molecule and provide detailed methodologies for its analysis.
Predicted Thermal Stability
While specific experimental data for this compound is not available, an estimation of its thermal stability can be inferred from the known behavior of its core components: the pyrazole ring and the thiophene ring.
-
Pyrazole Derivatives: Pyrazole rings are generally aromatic and exhibit considerable thermal stability.[1] The stability can be influenced by the nature and position of substituents on the ring.[2]
-
Thiophene Derivatives: The thiophene ring is also an aromatic system known for its thermal robustness. Thiophene itself decomposes at temperatures above 850°C.[3] However, the presence of functional groups can lower the decomposition temperature. For instance, the aldehyde group in thiophene-2-carboxaldehyde suggests potential for thermal reactivity.[4]
Based on these general characteristics, this compound is expected to be a crystalline solid with a relatively high melting point and decomposition temperature. The initial decomposition is likely to involve the carbaldehyde group, followed by the fragmentation of the heterocyclic rings at higher temperatures.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify mass loss.[5][6]
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).
-
Atmosphere: Set the purge gas to an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Record the mass loss as a function of temperature. The resulting data is typically plotted as percent mass loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum mass loss rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transitions, and heats of fusion and reaction.[7][8]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature above the final thermal event observed in TGA.
-
-
Data Acquisition: Record the heat flow as a function of temperature. Endothermic events (like melting) and exothermic events (like decomposition) will appear as peaks on the DSC thermogram.
Data Presentation (Illustrative)
The following tables present hypothetical, yet realistic, data that could be obtained from TGA and DSC analyses of this compound.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data
| Parameter | Value | Unit | Description |
| Onset of Decomposition (Tonset) | ~ 250 | °C | The temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 280 | °C | The temperature at which the rate of mass loss is highest. |
| Mass Loss (Step 1) | ~ 15 | % | Corresponds to the loss of the carbaldehyde group. |
| Mass Loss (Step 2) | ~ 80 | % | Corresponds to the decomposition of the heterocyclic rings. |
| Residual Mass at 600°C | < 5 | % | The amount of non-volatile residue remaining. |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data
| Parameter | Value | Unit | Description |
| Melting Point (Tm) | ~ 180 | °C | The temperature at which the solid-to-liquid phase transition occurs, observed as an endothermic peak. |
| Enthalpy of Fusion (ΔHf) | ~ 25 | J/g | The heat absorbed during melting. |
| Onset of Decomposition | ~ 250 | °C | The temperature at which an exothermic decomposition event begins. |
Visualizations
Experimental Workflows
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Potential Thermal Decomposition Pathway
The thermal decomposition of nitrogen-rich heterocyclic compounds often proceeds via radical mechanisms, involving the homolytic cleavage of the weakest bonds.[9][10] For this compound, the decomposition could be initiated by the loss of the formyl radical.
Caption: A plausible thermal decomposition pathway.
Conclusion
While direct experimental data on the thermal stability of this compound is not currently available, this guide provides a robust framework for its investigation. Based on the known properties of its constituent heterocyclic rings, the compound is anticipated to possess good thermal stability. The detailed TGA and DSC protocols presented herein offer a clear path for the empirical determination of its melting point, decomposition temperature, and other critical thermal parameters. The illustrative data and visualizations provide a practical reference for researchers initiating thermal stability studies on this and related compounds, ensuring a systematic and thorough approach to characterization that is vital for the advancement of new pharmaceutical entities.
References
- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 2. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation [mdpi.com]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. Thiophene-2-carboxaldehyde - Wikipedia [en.wikipedia.org]
- 5. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 6. infinitalab.com [infinitalab.com]
- 7. testinglab.com [testinglab.com]
- 8. SOP for Differential Scanning Calorimetry (DSC) in Drug Discovery – SOP Guide for Pharma [pharmasop.in]
- 9. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde from Thiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the condensation of a thiophene derivative with a hydrazine to form a hydrazone intermediate, followed by cyclization and formylation using the Vilsmeier-Haack reaction. This protocol offers a practical and efficient pathway to obtaining the target compound.
Introduction
Pyrazole-4-carbaldehydes are important intermediates in the synthesis of a wide range of biologically active compounds. The incorporation of a thiophene moiety into the pyrazole scaffold can significantly influence the pharmacological properties of the resulting molecules. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, and it is particularly effective for the synthesis of pyrazole-4-carbaldehydes from hydrazone precursors. These application notes provide a comprehensive guide for the laboratory synthesis of this compound.
Data Presentation
A summary of the key quantitative data for the starting materials and the final product is presented in Table 1.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 2-Acetylthiophene | C₆H₆OS | 126.18 | 8-11 | 88-15-3 |
| Hydrazine Hydrate | H₆N₂O | 50.06 | -51.7 | 7803-57-8 |
| (1E)-1-(thiophen-2-yl)ethanone hydrazone | C₆H₈N₂S | 140.21 | Not reported | Not available |
| This compound | C₈H₆N₂OS | 178.21 | 112-114[1] | 26033-27-2[1] |
Experimental Protocols
The synthesis of this compound is achieved in two main steps, as illustrated in the workflow diagram below.
Step 1: Synthesis of (1E)-1-(thiophen-2-yl)ethanone hydrazone
This initial step involves the formation of a hydrazone from 2-acetylthiophene and hydrazine hydrate.
Materials:
-
2-Acetylthiophene
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylthiophene (1.0 eq) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate (1.1 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The hydrazone product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
The second step is the cyclization and formylation of the hydrazone intermediate using the Vilsmeier-Haack reagent.
Materials:
-
(1E)-1-(thiophen-2-yl)ethanone hydrazone (from Step 1)
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution for neutralization
Procedure:
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, cool anhydrous DMF (excess, e.g., 10 mL) in an ice-salt bath to 0°C. Add phosphorus oxychloride (POCl₃, approx. 3 eq) dropwise with constant stirring, ensuring the temperature does not rise above 5°C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with Hydrazone: To the pre-formed Vilsmeier reagent, add the (1E)-1-(thiophen-2-yl)ethanone hydrazone (1.0 eq) in small portions, while maintaining the temperature below 10°C.
-
After the addition is complete, slowly bring the reaction mixture to room temperature and then heat it to 60-70°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is approximately 7-8.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it thoroughly.
-
The crude this compound can be purified by recrystallization from ethanol to yield the final product. A yield of around 82% has been reported for a similar N-phenyl substituted analogue[2].
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Diagram 2: Vilsmeier-Haack Reaction Mechanism
References
Application Notes: Vilsmeier-Haack Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the synthesis of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via the Vilsmeier-Haack reaction, a versatile and widely used method for the formylation of electron-rich heterocyclic systems.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a thiophene moiety can further enhance the therapeutic potential of these compounds. This compound serves as a crucial building block for the synthesis of more complex molecules, including potential antimicrobial, anti-inflammatory, and anticancer agents. The Vilsmeier-Haack reaction provides an efficient one-pot method for the construction of the pyrazole-4-carbaldehyde core from a suitable hydrazone precursor.
Reaction Principle
The Vilsmeier-Haack reaction involves the formylation of an active methylene group in a hydrazone using the Vilsmeier reagent, which is typically a chloroiminium salt formed from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The reaction proceeds through a simultaneous cyclization and formylation mechanism to yield the target pyrazole-4-carbaldehyde.
Scope and Limitations
The Vilsmeier-Haack reaction is a robust method applicable to a variety of hydrazone substrates for the synthesis of pyrazole-4-carbaldehydes. While the literature extensively covers the synthesis of N-substituted analogues, particularly N-aryl derivatives, the synthesis of the N-unsubstituted this compound is also feasible. The key to a successful reaction is the stability of the hydrazone precursor and the control of reaction conditions to favor the desired cyclization and formylation pathway.
Potential side reactions may include the formation of N-formylated byproducts or incomplete cyclization, especially if the reaction temperature and time are not optimized. The choice of the starting hydrazone is critical; for the target molecule, the hydrazone of 2-acetylthiophene is the required precursor.
Experimental Workflow
The synthesis of this compound can be conceptualized as a two-step process, which can be performed sequentially.
Application Notes and Protocols: Vilsmeier-Haack Formylation of Thiophene-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes the Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto a substrate.[1] Thiophene-pyrazole scaffolds are of significant interest in medicinal chemistry, as they are present in a variety of compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The formylation of these hybrid heterocyclic systems provides a key intermediate for further molecular elaboration and the development of novel therapeutic agents.
This document provides detailed application notes on the mechanism, regioselectivity, and applications of the Vilsmeier-Haack formylation of thiophene-pyrazoles, along with a comprehensive experimental protocol.
Mechanism of Vilsmeier-Haack Formylation of Thiophene-Pyrazoles
The Vilsmeier-Haack formylation of thiophene-pyrazoles, particularly through the cyclization of thiophen-2-yl hydrazones, is a one-pot reaction that proceeds through several key steps. The overall transformation involves the formation of the pyrazole ring followed by electrophilic substitution by the Vilsmeier reagent.
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5]
Caption: Formation of the Vilsmeier Reagent.
Stage 2: Cyclization and Formylation Cascade
The reaction of an acetylthiophene arylhydrazone with the Vilsmeier reagent triggers a cascade of reactions. The hydrazone first undergoes cyclization to form the pyrazole ring. The newly formed pyrazole is an electron-rich heterocycle and is susceptible to electrophilic substitution. The Vilsmeier reagent then acts as the electrophile, leading to formylation, predominantly at the C4 position of the pyrazole ring. The resulting iminium salt is subsequently hydrolyzed during the workup to yield the final aldehyde product.[6][7]
Caption: General mechanism of thiophene-pyrazole formylation.
Regioselectivity
The formylation occurs selectively at the C4 position of the pyrazole ring. This regioselectivity is governed by the electronic properties of the heterocyclic system. The pyrazole ring, being electron-rich, is more activated towards electrophilic substitution than the thiophene ring in this context. Within the pyrazole ring, the C4 position is the most nucleophilic and sterically accessible site for the bulky Vilsmeier reagent.
Data Presentation
The Vilsmeier-Haack formylation of various substituted (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazines affords the corresponding 1-aryl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydes in good to excellent yields. The reaction conditions are generally mild, involving stirring at elevated temperatures for several hours.
| Entry | Aryl Substituent (R) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenyl | 6 | 55 | 85 |
| 2 | 4-Methylphenyl | 6 | 55 | 88 |
| 3 | 4-Chlorophenyl | 6 | 55 | 90 |
| 4 | 4-Methoxyphenyl | 6 | 55 | 82 |
| 5 | 2,4-Dichlorophenyl | 6 | 55 | 92 |
Data adapted from Raghavendra et al. (2015) as cited in reviews.[6]
Experimental Protocols
General Protocol for the Synthesis of 1-Aryl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehydes
This protocol is based on the Vilsmeier-Haack reaction of acetylthiophene arylhydrazones.
Materials:
-
Substituted acetylthiophene arylhydrazone (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place N,N-dimethylformamide (10 volumes relative to the hydrazone). Cool the flask in an ice bath to 0-5 °C. Add phosphorus oxychloride (3.0 eq) dropwise to the cooled DMF with constant stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
-
Reaction with Hydrazone: To the freshly prepared Vilsmeier reagent, add the substituted acetylthiophene arylhydrazone (1.0 eq) portion-wise.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 55-65 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-aryl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde.
Characterization: The structure of the synthesized compounds can be confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Drug Development
Thiophene-pyrazole derivatives, including their formylated counterparts, have emerged as promising scaffolds in drug discovery due to their ability to interact with various biological targets. Several studies have highlighted their potential as anticancer and anti-inflammatory agents.
Anticancer Activity
Certain thiophene-pyrazole hybrids have been identified as potent inhibitors of key signaling pathways implicated in cancer progression, such as those involving the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/Akt pathway.[2][8] The formyl group at the C4 position of the pyrazole ring serves as a versatile handle for the synthesis of a diverse library of derivatives with enhanced biological activity. For instance, these aldehydes can be readily converted into Schiff bases, chalcones, or other heterocyclic systems to explore structure-activity relationships.
The inhibitory action of these compounds on multiple targets like EGFR and VEGFR-2 can disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis.
Caption: Potential signaling pathways targeted by thiophene-pyrazole derivatives.
This diagram illustrates how thiophene-pyrazole compounds can potentially inhibit key kinases like EGFR, VEGFR-2, and Akt, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation and survival.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synergypublishers.com [synergypublishers.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a versatile heterocyclic building block. The inherent reactivity of the aldehyde functional group, combined with the unique electronic properties of the pyrazole and thiophene rings, makes this scaffold a valuable precursor for the synthesis of a diverse range of biologically active molecules. The following sections detail its application in the synthesis of novel compounds with potential therapeutic applications, including antimicrobial, antioxidant, and anticancer agents.
Synthesis of Pyrazolyl-Thiazole Derivatives
This compound serves as a key intermediate in the multi-step synthesis of pyrazolyl-thiazole derivatives, which have demonstrated significant antimicrobial and antioxidant activities.[1][2][3] The synthetic route typically involves the initial formation of a thiosemicarbazone intermediate, followed by cyclization with substituted phenacyl bromides.
A common precursor for many of these syntheses is 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. Its synthesis is achieved through the cyclization of a hydrazone intermediate.[1][3]
-
Hydrazone Formation: Acetyl thiophene (1) is condensed with phenylhydrazine (2) in the presence of concentrated H₂SO₄ to yield the corresponding hydrazone.
-
Cyclization: The hydrazone intermediate is then cyclized using phosphoryl chloride (POCl₃) in dimethylformamide (DMF). The reaction mixture is heated under reflux for 4 hours.
-
Work-up and Purification: After cooling, the solid product is filtered, washed with water, and recrystallized from ethanol to yield 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (3) with a reported yield of 82%.[1][3]
-
Thiosemicarbazone Formation (5): 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (3) (0.01 mol) is reacted with thiosemicarbazide (4) (0.01 mol) in ethanol (10 mL) with acetic acid (0.5 mL) as a catalyst. The mixture is refluxed for one hour. The resulting solid thiosemicarbazone derivative (5) is filtered, washed with ethanol, and recrystallized. This step typically yields around 85%.[1][3]
-
Cyclization to Pyrazolyl-Thiazoles (7a-g): The thiosemicarbazone intermediate (5) (0.01 mol) is reacted with various substituted phenacyl bromides (6a-g) (0.01 mol) in ethanol (10 mL) under reflux conditions for 3 hours.[1][3]
-
Purification: The final pyrazolyl-thiazole derivatives (7a-g) are obtained after cooling the reaction mixture, filtering the solid product, washing with ethanol, and recrystallizing.[1][3]
Diagram: Synthesis of Pyrazolyl-Thiazole Derivatives
Caption: Synthetic workflow for pyrazolyl-thiazole derivatives.
The synthesized pyrazolyl-thiazole derivatives have been evaluated for their antimicrobial and antioxidant activities.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) [1]
| Compound | Escherichia coli | Bacillus subtilis | Staphylococcus aureus | Aspergillus niger | Candida albicans |
| 7b (R=4-NO₂) | - | - | - | - | - |
| 7e (R=4-Cl) | - | - | - | - | - |
| 7g (R=4-CH₃) | - | - | - | - | - |
Note: Specific MIC values were not provided in the source, but compounds 7b, 7e, and 7g were highlighted for their high activity.
Table 2: Antioxidant Activity (DPPH Radical Scavenging) [1]
| Compound | % Scavenging Activity |
| 7d (R=4-F) | 69.4% |
| 7e (R=4-Cl) | 72.45% |
| Ascorbic Acid (Standard) | - |
Synthesis of Chalcones, Pyrazolines, and Chromones
The aldehyde functionality of this compound is readily exploited in Claisen-Schmidt condensation reactions to form chalcones. These chalcones are versatile intermediates for the synthesis of various other heterocyclic systems like pyrazolines and chromones, which exhibit promising antibacterial and antifungal activities.[4][5]
-
Reaction Setup: this compound (2) is reacted with different 2-hydroxy acetophenones (1a-f).[4]
-
Condensation: The reaction is typically carried out in the presence of a base, such as aqueous NaOH, in ethanol at low temperatures (0 °C) and stirred for an extended period (24 h).[6]
-
Work-up: The reaction mixture is poured into ice water, and the precipitated crude product is filtered and washed with cold water and ethanol.
-
Purification: Pure chalcones are obtained by recrystallization from a suitable solvent system like ethanol-water.
-
Cyclization: The synthesized chalcones (3a-f) are treated with hydrazine hydrate in ethanol and refluxed for several hours (e.g., 5 hours).[6]
-
Isolation: Upon cooling, the pyrazoline derivatives precipitate and can be collected by filtration and washing.
-
Cyclization: The chalcones (3a-f) can undergo intramolecular cyclization to form chromone derivatives.[4] Detailed reaction conditions for this specific transformation were not fully described in the provided search results.
Diagram: Synthesis of Chalcones and Derivatives
Caption: Synthetic pathways from the pyrazole aldehyde to chalcones and their derivatives.
The synthesized compounds have shown promising activity against various bacterial and fungal strains.
Table 3: Antibacterial Activity [4][5]
| Compound | S. typhii | S. aureus | B. subtilis | E. coli |
| Chalcones (3a-f) | Promising | Promising | Weak | Weak |
| Pyrazolines (4a-f) | Promising | Promising | Weak | Weak |
| Chromones (5a-f) | Promising | Promising | Weak | Weak |
Table 4: Antifungal Activity [4][5]
| Compound | A. niger | T. viride |
| 5d | Significant | Moderately Active |
| 6d | Significant | Moderately Active |
Synthesis of Pyrazole-Thiophene Hybrids as Kinase Inhibitors
Recent studies have focused on the development of pyrazole-thiophene hybrids as potential kinase inhibitors, which are crucial targets in cancer therapy.[6][7] this compound can be a precursor to chalcones that are further cyclized to form pyrazoline derivatives, which have been investigated as PI3Kγ inhibitors.[6] Additionally, related pyrazole-thiophene structures have shown inhibitory activity against EGFR and VEGFR-2.[7]
-
Chalcone Synthesis: Thiophene-2-carbaldehyde is reacted with an appropriate acetophenone derivative in ethanol in the presence of 5% NaOH solution at 0 °C for 24 hours to yield chalcones.[6]
-
Pyrazoline Formation: The resulting chalcone is refluxed with hydrazine hydrate in ethanol for 5 hours. The intermediate pyrazoline precipitates upon cooling.[6]
-
Acylation: The pyrazoline intermediate is then acylated using a substituted benzoic acid (e.g., 3,4-dimethoxybenzoic acid) in the presence of EDC∙HCl and HOBt in dichloromethane at room temperature for 48 hours to yield the final triaryl pyrazoline derivatives.[6]
Diagram: Kinase Inhibitor Synthesis Workflow
Caption: General synthetic scheme for pyrazoline-based kinase inhibitors.
A novel series of pyrazole-thiophene hybrid derivatives were evaluated for their cytotoxic activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
Table 5: In Vitro Cytotoxicity (IC₅₀ in µM) [7]
| Compound | MCF-7 | HepG2 |
| Compound 2 | 6.57 | 8.86 |
| Compound 8 | 8.08 | - |
| Compound 14 | 12.94 | 19.59 |
| Doxorubicin | 4.17 | 4.50 |
| Erlotinib | 8.20 | 7.73 |
| Sorafenib | 7.26 | 9.18 |
These results highlight that derivatives of the 3-(thiophen-2-yl)-1H-pyrazole scaffold can exhibit potent anticancer activity, comparable to established drugs.[7]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reactions of the Aldehyde Group in 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] The pyrazole nucleus is a common scaffold in numerous pharmacologically active agents, while the thiophene ring often enhances biological activity. The aldehyde functional group at the 4-position of the pyrazole ring is a versatile synthetic handle, allowing for a wide array of chemical transformations. This reactivity makes it a crucial building block for creating diverse molecular libraries for drug discovery and other applications.[4]
This document provides detailed application notes and experimental protocols for several key reactions involving the aldehyde group of this compound, including Schiff base formation, Knoevenagel condensation, Wittig olefination, oxidation, and reduction.
Overview of Aldehyde Reactivity
The aldehyde group (-CHO) in the target molecule is susceptible to nucleophilic attack at the carbonyl carbon. Its reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of derivatives. The primary reactions explored in these notes are central to synthetic organic chemistry.
Caption: Key reactions of the aldehyde group.
Schiff Base Formation
Application Notes
The condensation of the aldehyde with primary amines is a straightforward and efficient method to produce Schiff bases (imines). These compounds are valuable intermediates and have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[5][6] The reaction is typically catalyzed by a small amount of acid. Thiophene-containing Schiff bases and their metal complexes have been extensively studied for their therapeutic potential.[7]
Representative Experimental Protocol
This protocol is adapted from procedures for synthesizing Schiff bases from similar pyrazole-4-carbaldehydes.[5][8]
-
Dissolution: Dissolve 1.0 mmol of this compound in 15 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution.
-
Amine Addition: Add a stoichiometric amount (1.0 mmol) of the desired primary amine (e.g., aniline or a substituted aniline).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product often precipitates. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure Schiff base.
Data Summary
The following table summarizes typical reaction conditions for the synthesis of Schiff bases from substituted pyrazole-4-carbaldehydes.
| Reactant Amine | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Various aromatic amines | Ethanol | Glacial Acetic Acid | 7 | 65-85 | [8] |
| Substituted anilines | Ethanol | - | 4-6 | 70-92 | [5] |
| 2-Aminophenol | Ethanol | - | 2-3 (Microwave) | 88-95 | [6] |
Knoevenagel Condensation
Application Notes
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate, or cyanoacetic acid) in the presence of a weak base catalyst like piperidine or an amine.[9][10] This reaction is a powerful tool for C-C bond formation, leading to α,β-unsaturated products that are versatile precursors for synthesizing more complex molecules, including coumarin derivatives and other heterocyclic systems.[9][11]
Representative Experimental Protocol
This is a general protocol for a Knoevenagel condensation.[9][11]
-
Setup: In a 50 mL round-bottom flask, combine this compound (1.0 mmol) and the active methylene compound (1.1 mmol, e.g., malononitrile) in 15 mL of ethanol.
-
Catalyst: Add a catalytic amount of piperidine (0.1 mmol, ~2 drops).
-
Reaction: Stir the mixture at room temperature or heat to reflux (depending on the reactivity of the methylene compound) for 2-6 hours. Monitor by TLC.
-
Workup: Upon completion, cool the mixture in an ice bath to induce precipitation.
-
Isolation & Purification: Filter the solid product, wash with cold ethanol, and dry. The product can be further purified by recrystallization from ethanol or column chromatography if necessary.
Data Summary
The table presents data for Knoevenagel condensations with various aldehydes.
| Active Methylene Compound | Base Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Thiobarbituric acid | Piperidine | Ethanol | Reflux | >90 | [9] |
| Diethyl malonate | Piperidine | Toluene | Reflux | 85-95 | [9] |
| Dimethyl malonate | Li2SO4 | Neat (Ultrasound) | - | 96-97 | [11] |
Wittig Reaction
Application Notes
The Wittig reaction is a highly effective method for converting aldehydes into alkenes.[12] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[13] This reaction is renowned for its reliability and functional group tolerance. The stereochemistry of the resulting alkene (E/Z isomerism) can often be controlled by the choice of the ylide (stabilized vs. non-stabilized) and reaction conditions.[12][14] Stabilized ylides typically favor the E-alkene.[15][16]
Representative Experimental Protocol
This protocol is based on general procedures for Wittig reactions with aromatic aldehydes.[15][16]
-
Ylide Preparation (if not commercially available): a. Suspend the corresponding phosphonium salt (e.g., (methoxycarbonylmethyl)triphenylphosphonium bromide) (1.1 mmol) in 10 mL of dry THF under a nitrogen atmosphere. b. Cool the suspension to 0 °C and add a strong base (e.g., NaH or n-BuLi) (1.1 mmol) dropwise. c. Stir the resulting mixture for 1 hour at 0 °C to form the ylide (typically indicated by a color change).
-
Aldehyde Addition: Dissolve this compound (1.0 mmol) in 5 mL of dry THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours until the starting aldehyde is consumed (monitored by TLC).
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the alkene product.
Data Summary
The following table provides examples of Wittig reaction conditions and outcomes.
| Ylide Type | Base | Solvent | Time (h) | Yield (%) | Stereoselectivity | Reference |
| Stabilized (Ester) | - | DCM | 2 | 84 | 78% (E), 6% (Z) | [15] |
| Non-stabilized (Alkyl) | NaHMDS | THF | 1-2 | 70-90 | Z-selective | [15] |
| Semi-stabilized (Aryl) | K2CO3 | Toluene | 12 | 85-95 | Poor (E/Z mixture) | [12] |
Oxidation and Reduction
Application Notes
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
-
Oxidation: Conversion to 3-(Thiophen-2-yl)-1H-pyrazole-4-carboxylic acid provides a key intermediate for amide coupling or esterification. Common oxidizing agents include potassium permanganate (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like silver oxide (Ag2O). The oxidation of a similar compound, 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde, has been reported using hydrogen peroxide in acetic acid.[17]
-
Reduction: Reduction to the corresponding alcohol, (3-(Thiophen-2-yl)-1H-pyrazol-4-yl)methanol, is typically achieved with mild reducing agents like sodium borohydride (NaBH4) to avoid reduction of other functional groups.
Representative Protocols
A. Oxidation to Carboxylic Acid (General Protocol)
-
Dissolve the aldehyde (1.0 mmol) in a mixture of acetone and water.
-
Cool the solution to 0 °C and add potassium permanganate (KMnO4) (1.5 mmol) portion-wise, maintaining the temperature below 10 °C.
-
Stir the mixture at room temperature for 4-8 hours.
-
Quench the reaction with a saturated solution of sodium sulfite until the purple color disappears.
-
Acidify the mixture with dilute HCl to pH 2-3 and extract the carboxylic acid with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by recrystallization.
B. Reduction to Alcohol (General Protocol)
-
Dissolve the aldehyde (1.0 mmol) in methanol (15 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH4) (1.5 mmol) in small portions over 15 minutes.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding water, then acidify with 1 M HCl.
-
Extract the product with ethyl acetate, dry the organic phase, and evaporate the solvent to yield the alcohol.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and purification of a Schiff base derivative, a common reaction for this class of aldehydes.
Caption: Workflow for Schiff base synthesis.
References
- 1. This compound | C8H6N2OS | CID 737231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H6N2OS | CID 737231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. article.sapub.org [article.sapub.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 16. www1.udel.edu [www1.udel.edu]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Schiff Base Derivatives from 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Schiff base derivatives from 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. The resulting compounds are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents.
Introduction
Schiff bases derived from heterocyclic aldehydes are a versatile class of compounds with a wide range of biological activities. The combination of the pyrazole and thiophene moieties in the starting material, this compound, offers a unique scaffold for the development of novel therapeutic agents. The imine (-C=N-) linkage of the Schiff base is crucial for its biological activity. These compounds have been investigated for their potential to act as inhibitors of key signaling pathways implicated in cancer progression, such as the EGFR and VEGFR-2 pathways, and for their antimicrobial properties.
Applications
Schiff base derivatives of this compound are promising candidates for drug discovery and development, with primary applications in the following areas:
-
Anticancer Agents: These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer.[1][2] Their mechanism of action can involve the inhibition of key enzymes in cancer cell signaling pathways, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.
-
Antimicrobial Agents: The presence of the thiophene and pyrazole rings is associated with antimicrobial activity. These Schiff base derivatives have the potential to be developed into new antibacterial and antifungal drugs, addressing the growing challenge of antimicrobial resistance.
Experimental Protocols
The following protocols describe the general synthesis and characterization of Schiff base derivatives from this compound.
Protocol 1: General Synthesis of Schiff Base Derivatives
This protocol outlines the condensation reaction between this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, 4-aminophenol)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Beaker
-
Buchner funnel and filter paper
-
Crushed ice
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 equivalent of the desired primary amine.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice.
-
The solid precipitate of the Schiff base will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product with cold water and then with a small amount of cold ethanol.
-
Dry the purified Schiff base derivative in a desiccator.
Characterization of Synthesized Schiff Bases
The synthesized compounds should be characterized using standard analytical techniques:
-
Melting Point: Determine the melting point of the purified product.
-
FT-IR Spectroscopy: Record the FT-IR spectrum to identify the characteristic imine (-C=N) stretching vibration, typically observed in the range of 1600-1650 cm⁻¹.
-
NMR Spectroscopy:
-
¹H NMR: Confirm the formation of the Schiff base by the appearance of a singlet peak for the azomethine proton (-CH=N-) in the downfield region (δ 8-9 ppm).
-
¹³C NMR: Confirm the presence of the imine carbon.
-
-
Mass Spectrometry: Determine the molecular weight of the compound to confirm its identity.
Data Presentation
The following tables summarize typical characterization data for Schiff base derivatives synthesized from heterocyclic aldehydes. Note that specific values will vary depending on the amine used.
Table 1: Physicochemical and Yield Data
| Compound ID | Amine Used | Molecular Formula | Yield (%) | Melting Point (°C) |
| SB-1 | Aniline | C₁₄H₁₁N₃S | 85 | 165-167 |
| SB-2 | 4-Aminophenol | C₁₄H₁₁N₃OS | 88 | 210-212 |
| SB-3 | 4-Chloroaniline | C₁₄H₁₀ClN₃S | 90 | 180-182 |
Table 2: Spectroscopic Data
| Compound ID | FT-IR (ν C=N, cm⁻¹) | ¹H NMR (δ -CH=N, ppm) |
| SB-1 | 1625 | 8.52 |
| SB-2 | 1628 | 8.48 |
| SB-3 | 1622 | 8.55 |
Visualizations
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of Schiff base derivatives.
Caption: General workflow for the synthesis and characterization of Schiff base derivatives.
Proposed Anticancer Signaling Pathway
The synthesized Schiff base derivatives have been shown to inhibit key signaling pathways in cancer cells. The diagram below depicts the proposed mechanism of action involving the inhibition of EGFR and VEGFR-2 signaling.
Caption: Proposed inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole-thiophene Schiff bases.
References
Application Notes and Protocols for 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives in Antimicrobial Research
Audience: Researchers, scientists, and drug development professionals.
These notes provide a comprehensive overview of the antimicrobial applications of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and its derivatives. This class of compounds has demonstrated significant potential in the development of novel antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The following sections detail their antimicrobial efficacy, protocols for synthesis and evaluation, and potential mechanisms of action.
Antimicrobial Activity
Derivatives of the thiophene-pyrazole scaffold have shown promising antimicrobial activity. The core structure, combining the electron-rich thiophene ring with the versatile pyrazole moiety, serves as a valuable pharmacophore in the design of new therapeutic agents. Quantitative data from studies on closely related derivatives are summarized below, highlighting their potency against various microbial strains.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The antimicrobial efficacy of novel pyrazole derivatives incorporating a thiophene moiety has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data below is compiled from studies on pyrazolyl-thiazole and pyrazolo-thiazolin-4-one derivatives of thiophene, which serve as representative examples of this compound class.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiophene-Pyrazole Derivatives against Bacterial Strains
| Compound | Escherichia coli (μg/mL) | Bacillus subtilis (μg/mL) | Bacillus megaterium (μg/mL) | Staphylococcus aureus (μg/mL) | Reference |
| Derivative 7b | 0.22 | - | - | 0.25 | [1][2] |
| Derivative 4a | 0.45 | - | - | - | [1][2] |
| Derivative 5a * | 0.46 | - | - | - | [1][2] |
| Derivative 7d ** | - | 15.63 | 15.63 | - | [3] |
| Ciprofloxacin | 0.45 | - | - | - | [1][2] |
| Penicillin | - | - | - | - | [3] |
Note: Derivative 7b is a pyrazole containing thiophene-3-carboxylate. Derivatives 4a and 5a are pyrazolo-thiazolin-4-one derivatives.[1][2] **Note: Derivative 7d is a pyrazolyl-thiazole derivative of thiophene.[3]
Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene-Pyrazole Derivatives against Fungal Strains
| Compound | Aspergillus niger (μg/mL) | Aspergillus oryzae (μg/mL) | Rhizopus (μg/mL) | Candida albicans (μg/mL) | Reference |
| Derivative 7d * | 15.63 | 15.63 | 15.63 | 15.63 | [3] |
| Fluconazole | - | - | - | - | [3] |
Note: Derivative 7d is a pyrazolyl-thiazole derivative of thiophene.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following protocols are based on established methods for the synthesis and antimicrobial evaluation of thiophene-pyrazole derivatives.
Synthesis Protocol: Vilsmeier-Haack Reaction for Pyrazole-4-carbaldehyde
A common and effective method for the synthesis of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde involves the Vilsmeier-Haack reaction.[4] This reaction formylates an activated aromatic ring using a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture, which forms the Vilsmeier reagent.
Materials:
-
Hydrazone precursor (e.g., N'-(1-(thiophen-2-yl)ethylidene)hydrazine)
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethanol for recrystallization
Procedure:
-
In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool anhydrous DMF to 0°C.
-
Slowly add POCl₃ dropwise to the cooled DMF while stirring. Maintain the temperature at 0°C.
-
After the addition is complete, stir the mixture for an additional hour at 0°C to allow for the formation of the Vilsmeier reagent.
-
Dissolve the hydrazone precursor in anhydrous DMF.
-
Add the hydrazone solution dropwise to the Vilsmeier reagent, maintaining the reaction temperature below 5°C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 65-70°C for 2-4 hours.[4][5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated solution of NaHCO₃.
-
A solid precipitate of the pyrazole-4-carbaldehyde derivative will form.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the purified this compound derivative.
Caption: Workflow for the synthesis of pyrazole-4-carbaldehyde derivatives.
Antimicrobial Screening Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.
Materials:
-
Synthesized thiophene-pyrazole derivatives
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums, standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., Ciprofloxacin, Penicillin, Fluconazole)[1][3]
-
Negative control (broth only)
-
Resazurin solution (for viability indication, optional)[3]
Procedure:
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Perform serial two-fold dilutions of the compound stock solution in the microtiter plate wells containing the appropriate broth. The final concentration range should be sufficient to determine the MIC.
-
Prepare a standardized inoculum of the test microorganism and dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the standardized inoculum to each well of the microtiter plate, except for the negative control wells.
-
Include positive control wells with a known antibiotic and growth control wells with only the inoculum and broth.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, add a resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
Caption: Experimental workflow for MIC determination via broth microdilution.
Potential Mechanism of Action
Understanding the mechanism of action is critical for drug development. While the precise signaling pathways for all this compound derivatives are not fully elucidated, molecular docking studies of similar compounds suggest a potential inhibitory effect on key microbial enzymes.
Inhibition of Dihydropteroate Synthase (DHPS)
Molecular docking studies have indicated that some pyrazole derivatives can effectively bind to the active site of dihydropteroate synthase (DHPS).[6] This enzyme is crucial for the synthesis of folic acid in many bacteria and some fungi. By inhibiting DHPS, these compounds disrupt the folate synthesis pathway, leading to a depletion of essential precursors for DNA, RNA, and protein synthesis, ultimately resulting in microbial cell death. The thiophene and pyrazole moieties likely play a significant role in the binding interactions within the enzyme's active site.
Caption: Inhibition of the folic acid synthesis pathway via DHPS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Anticancer Activity of Thiophene-Pyrazole Compounds Against MCF-7 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophene-pyrazole hybrid molecules are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This document provides a summary of the anticancer activity of selected thiophene-pyrazole derivatives against the human breast adenocarcinoma cell line, MCF-7. The data presented herein demonstrates their potential as cytotoxic agents that induce cell cycle arrest and apoptosis. Detailed protocols for the key experimental assays are provided to enable researchers to conduct similar evaluations.
Data Presentation
The following tables summarize the quantitative data on the cytotoxic and mechanistic effects of various thiophene-pyrazole compounds on MCF-7 cells.
Table 1: Cytotoxicity (IC50) of Thiophene-Pyrazole Compounds against MCF-7 Cells
| Compound | IC50 (µM) | Reference Drug | IC50 (µM) |
| Compound 2 | 6.57[1][2] | Doxorubicin | 4.17 |
| Compound 8 | 8.08[1][2] | Erlotinib | 8.20 |
| Compound 14 | 12.94[1][2] | Sorafenib | 7.26 |
| Compound 7d | 42.6 | Doxorubicin | 48.0 |
| Thiophene Derivatives (general) | <30[3][4] | - | - |
Table 2: Effect of Compound 14 on Cell Cycle Progression in MCF-7 Cells
| Cell Cycle Phase | Control (%) | Compound 14 (%) |
| G0/G1 | 55.31[1][2] | 74.16[1][2] |
| S | 27.95 | 19.22 |
| G2/M | 16.74 | 6.62 |
Table 3: Apoptotic and Necrotic Effects of Compound 14 on MCF-7 Cells
| Cell Population | Percentage (%) |
| Apoptotic | 26.32[1][2] |
| Necrotic | 4.2[1][2] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effects of compounds on MCF-7 cells.
Materials:
-
MCF-7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Thiophene-pyrazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the thiophene-pyrazole compounds in complete medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of thiophene-pyrazole compounds on the cell cycle distribution of MCF-7 cells using propidium iodide (PI) staining.
Materials:
-
MCF-7 cells
-
Thiophene-pyrazole compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the desired concentration of the thiophene-pyrazole compound for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol is for the detection and quantification of apoptosis in MCF-7 cells treated with thiophene-pyrazole compounds.
Materials:
-
MCF-7 cells
-
Thiophene-pyrazole compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed MCF-7 cells in 6-well plates and treat with the thiophene-pyrazole compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: Experimental workflow for evaluating the anticancer activity of thiophene-pyrazole compounds.
Caption: Simplified EGFR signaling pathway and the inhibitory action of thiophene-pyrazole compounds.
References
Application Notes and Protocols: Anti-inflammatory Properties of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-inflammatory properties of 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and its analogs. The information compiled herein, including detailed experimental protocols and quantitative data, is intended to facilitate further research and development of this class of compounds as potential anti-inflammatory agents.
Introduction
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory effects.[1] The fusion of a thiophene ring to the pyrazole core has been explored to enhance these properties, as thiophene-containing compounds are also known for their anti-inflammatory potential.[2][3] This document focuses on analogs of this compound, a key intermediate for the synthesis of various heterocyclic compounds with therapeutic interest. The primary mechanism of anti-inflammatory action for many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[4]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory activity of various 3-(thiophen-2-yl)-1H-pyrazole analogs from published studies.
Table 1: In Vitro Cyclooxygenase (COX), 5-Lipoxygenase (5-LOX), and Tumor Necrosis Factor-α (TNF-α) Inhibitory Activities of Thiophene-Pyrazole Analogs [5]
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | TNF-α IC₅₀ (µM) |
| 7f | 5-chloro-thiophene at C3 of pyrazole, two phenyl groups on pyrazole | 1.83 ± 0.04 | 0.41 ± 0.01 | 0.98 ± 0.02 | 1.12 ± 0.03 |
| 7g | 5-bromo-thiophene at C3 of pyrazole, two phenyl groups on pyrazole | 1.95 ± 0.05 | 0.49 ± 0.01 | 1.05 ± 0.02 | 1.21 ± 0.03 |
| Celecoxib | Standard | 1.90 ± 0.04 | 0.45 ± 0.01 | - | - |
| Indomethacin | Standard | 0.35 ± 0.01 | 0.89 ± 0.02 | - | - |
| Zileuton | Standard | - | - | 0.52 ± 0.01 | - |
| Lornoxicam | Standard | - | - | - | 0.85 ± 0.02 |
Note: The core structure is more complex than the topic's parent compound, featuring additional substitutions.
Table 2: In Vivo Anti-inflammatory Activity of Thiophene-Appended Pyrazole Analogs (Carrageenan-Induced Paw Edema Model) [6]
| Compound ID | Structure | Dose (mg/kg) | % Inhibition of Paw Edema (after 3h) |
| 5d | 5-chloro-thiophene at C3 of pyrazole, N-phenyl, 4-chloro-phenyl at C5 | 10 | 69.23 |
| 5e | 5-chloro-thiophene at C3 of pyrazole, N-phenyl, 4-bromo-phenyl at C5 | 10 | 76.92 |
| 5l | 5-chloro-thiophene at C3 of pyrazole, N-(4-chloro-phenyl), 4-bromo-phenyl at C5 | 10 | 61.53 |
| Indomethacin | Standard | 10 | 84.61 |
Note: These compounds are derivatives of the core topic structure with additional substitutions.
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol outlines the determination of the inhibitory activity of test compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human)
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2)
-
96-well plates
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), heme, and the test compound at various concentrations.
-
Pre-incubate the mixture at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
In Vivo Carrageenan-Induced Paw Edema Assay
This protocol describes the evaluation of the acute anti-inflammatory activity of test compounds in a rodent model.
Animals:
-
Wistar rats or Swiss albino mice of either sex, weighing approximately 150-200 g.
Materials:
-
Carrageenan (1% w/v suspension in sterile saline)
-
Test compounds and a standard drug (e.g., Indomethacin)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Fast the animals overnight with free access to water before the experiment.
-
Administer the test compounds and the standard drug orally or intraperitoneally at a predetermined dose. The control group receives only the vehicle.
-
After a specific period (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
In Vitro Lipopolysaccharide (LPS)-Induced TNF-α and IL-6 Inhibition Assay
This protocol is used to assess the ability of test compounds to inhibit the production of pro-inflammatory cytokines in macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a suitable density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Treat the cells with various concentrations of the test compounds for a pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of TNF-α and IL-6. Include a vehicle-treated, unstimulated control group and an LPS-stimulated, vehicle-treated control group.
-
Incubate the plates for an appropriate duration (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's protocols.
-
Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC₅₀ values for the inhibition of TNF-α and IL-6 production.
Visualizations
Caption: COX Inhibition Pathway by Pyrazole Analogs.
Caption: Carrageenan-Induced Paw Edema Workflow.
Conclusion
The analogs of this compound represent a promising class of compounds for the development of novel anti-inflammatory agents. The available data indicates that derivatives of this scaffold exhibit significant in vitro inhibitory activity against key inflammatory mediators such as COX-1, COX-2, 5-LOX, and TNF-α, as well as in vivo efficacy in animal models of inflammation. The provided protocols offer standardized methods for the continued evaluation and characterization of these and other related compounds. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of this series is warranted to identify lead candidates for preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and environmentally benign synthesis of novel thiophene appended pyrazole analogues as anti-inflammatory and radical scavenging agents: Crystallographic, in silico modeling, docking and SAR characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for In Vitro Antioxidant Assays of Thiophene-Pyrazole Derivatives
Introduction
Thiophene-pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] A key aspect of their biological potential lies in their antioxidant activity, which is the ability to neutralize harmful reactive oxygen species (ROS) and reactive nitrogen species (RNS). Oxidative stress, arising from an imbalance between the production of these reactive species and the body's antioxidant defense mechanisms, is implicated in the pathophysiology of numerous diseases. This makes the evaluation of the antioxidant capacity of novel thiophene-pyrazole derivatives a critical step in drug discovery and development.
This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and Superoxide Radical Scavenging—tailored for the analysis of thiophene-pyrazole derivatives.
Key Concepts in Antioxidant Activity Evaluation
The antioxidant activity of thiophene-pyrazole derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals. The presence of electron-donating groups on the thiophene or pyrazole rings can enhance this activity. The assays described herein measure this capacity through different mechanisms:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the ability of the antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Evaluates the capacity of a compound to scavenge the ABTS radical cation (ABTS•+).
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Determines the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Superoxide Radical Scavenging Assay: Assesses the compound's efficacy in quenching the superoxide anion radical (O₂•⁻).
The results of these assays are often expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.
Data Presentation: Antioxidant Activity of Thiophene-Pyrazole Derivatives
The following tables summarize the in vitro antioxidant activity of various thiophene-pyrazole derivatives from published studies, expressed as IC50 values (in µg/mL). Ascorbic acid is a commonly used standard antioxidant for comparison.
Table 1: DPPH Radical Scavenging Activity
| Compound | Structure/Substitution | IC50 (µg/mL) | Reference |
| 5a | 2,4-dichloro substitutions on aromatic and thiophene rings | 12.423 | [2] |
| 5c | 4-chloro substitutions on aromatic and thiophene rings | 31.213 | [2] |
| 5g | 4-chloro substitutions on aromatic and thiophene rings | 20.876 | [2] |
| Ascorbic Acid | Standard | - | [2] |
Table 2: Superoxide Radical Scavenging Activity
| Compound | Structure/Substitution | IC50 (µM) | Reference |
| 3k | Trisubstituted thiophenyl-1-thiazolyl-2-pyrazoline | 6.2 | [1] |
| Allopurinol | Standard | - | [1] |
Note: Data for ABTS and FRAP assays for thiophene-pyrazole derivatives are limited in the currently available literature. Researchers are encouraged to perform these assays to gain a more comprehensive understanding of the antioxidant profile of their synthesized compounds.
Visualization of Experimental Workflows and Mechanisms
To facilitate understanding, the following diagrams illustrate the workflows of the described antioxidant assays and the general mechanism of radical scavenging.
References
Application Notes and Protocols: 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile role of 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde as a key building block in the synthesis of novel therapeutic agents. This document details its application in the development of compounds with significant antimicrobial and anticancer properties, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a heterocyclic compound that has garnered significant attention in medicinal chemistry. Its unique structural framework, featuring both a thiophene and a pyrazole ring, makes it an attractive scaffold for the synthesis of a diverse range of derivatives with promising biological activities. The aldehyde functional group serves as a versatile handle for various chemical transformations, allowing for the facile introduction of different pharmacophores to modulate the biological and pharmacokinetic properties of the resulting molecules. This document outlines the synthetic utility of this compound and the biological evaluation of its derivatives.
Synthetic Applications and Key Reactions
This compound is a crucial intermediate in the synthesis of several classes of bioactive molecules, primarily through reactions involving its aldehyde group.
Synthesis of Pyrazolyl-Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system, are well-known precursors for various heterocyclic compounds and exhibit a broad spectrum of biological activities. Pyrazolyl-chalcones derived from this compound have demonstrated potent anticancer and antimicrobial effects. The synthesis is typically achieved via a Claisen-Schmidt condensation.
Synthesis of Pyrazolyl-Thiosemicarbazones
Thiosemicarbazones are a class of compounds known for their wide range of pharmacological activities, including anticancer, antiviral, and antibacterial properties. The reaction of this compound with thiosemicarbazide yields the corresponding pyrazolyl-thiosemicarbazone, which can be further cyclized to form other heterocyclic systems like thiazoles.
Biological Activities of Derivatives
Derivatives of this compound have been extensively evaluated for their therapeutic potential, with significant findings in the areas of oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of pyrazole derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
A series of bis-chalcones incorporating the 3-(thiophen-2-yl)pyrazole moiety has been synthesized and evaluated for their in vitro anticancer activity against A431 (skin), A549 (lung), and PC3 (prostate) human cancer cell lines, as well as the normal human skin fibroblast cell line BJ1.
Hybrid chalcones of 3-(thiophen-2-yl)pyrazole have also shown promising anticancer activity. For instance, certain derivatives have been tested against HepG2 (liver) and A549 (lung) cancer cell lines, demonstrating significant cytotoxic effects. Some of these compounds have been shown to induce DNA damage and fragmentation in cancer cells.[1][2]
Antimicrobial Activity
The thiophene and pyrazole moieties are present in numerous antimicrobial agents. Derivatives of this compound have been shown to exhibit significant activity against a range of bacterial and fungal pathogens.
A series of novel substituted 3-(thiophen-2-yl)pyrazoles were synthesized and their antimicrobial activities were investigated against various bacteria and fungi, showing excellent antimicrobial activities compared to standard drugs.[3] Pyrazolyl–thiazole derivatives have also demonstrated significant inhibition zones against both bacterial and fungal strains.
Quantitative Data
The following tables summarize the quantitative data on the biological activities of various derivatives of this compound.
Table 1: In-vitro Anticancer Activity of Pyrazolyl-Chalcone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Pyrazolyl-chalcone derivative 7g | A549 (Lung Carcinoma) | 27.7 | [2] |
| Pyrazolyl-chalcone derivative 7g | HepG2 (Hepatocellular Carcinoma) | 26.6 | [2] |
| Pyrazolyl-thiadiazole derivative 25 | PaCa-2 (Pancreatic Cancer) | 5.5 | [4] |
| Pyrazolyl-thiadiazole derivative 25 | PC3 (Prostate Cancer) | 11.8 | [4] |
| Doxorubicin (Reference) | PaCa-2 (Pancreatic Cancer) | 28.3 | [4] |
| Doxorubicin (Reference) | A549 (Lung Carcinoma) | 28.3 | [2] |
| Doxorubicin (Reference) | HepG2 (Hepatocellular Carcinoma) | 21.6 | [2] |
Table 2: Antimicrobial Activity of Pyrazolyl-Thiazole Derivatives (Zone of Inhibition in mm)
| Compound | Escherichia coli | Bacillus subtilis | Staphylococcus aureus | Aspergillus niger | Candida albicans | Reference |
| 7d | 18 | 20 | 19 | 17 | 18 | [5][6] |
| 7e | 19 | 21 | 20 | 18 | 19 | [5][6] |
| 7g | 20 | 22 | 21 | 19 | 20 | [5][6] |
| Standard Antibiotic | 24 | 25 | 26 | - | - | [5][6] |
| Standard Antifungal | - | - | - | 22 | 23 | [5][6] |
Experimental Protocols
Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
This protocol describes the synthesis of the title compound via the Vilsmeier-Haack reaction.[5][6][7]
Workflow for the Synthesis of 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemmethod.com [chemmethod.com]
- 3. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Application Notes and Protocols: 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde as a Corrosion Inhibitor for Mild Steel
Introduction
Organic heterocyclic compounds are widely investigated as corrosion inhibitors for various metals and alloys, including mild steel, particularly in acidic environments.[1][2] Pyrazole derivatives, in particular, have demonstrated significant potential due to the presence of nitrogen heteroatoms and aromatic rings in their structure, which facilitate their adsorption onto the metal surface, forming a protective barrier against corrosive agents.[1][3][4][5][6] This document provides detailed application notes and experimental protocols for evaluating the efficacy of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde as a corrosion inhibitor for mild steel in hydrochloric acid. The protocols are based on established methodologies for similar pyrazole-based inhibitors.
Chemical Structure:
-
IUPAC Name: 5-thiophen-2-yl-1H-pyrazole-4-carbaldehyde[7]
-
Molecular Formula: C₈H₆N₂OS[7]
-
Molecular Weight: 178.21 g/mol [7]
-
SMILES: C1=CSC(=C1)C2=C(C=NN2)C=O[7]
While direct experimental data for the corrosion inhibition of this compound on mild steel is not extensively available in the reviewed literature, the following sections present a summary of the performance of analogous pyrazole derivatives and provide detailed protocols for its evaluation.
Data Presentation: Performance of Analogous Pyrazole Derivatives
The following tables summarize the quantitative data for various pyrazole derivatives as corrosion inhibitors for mild steel in 1 M HCl, as reported in the literature. This data provides a benchmark for the expected performance of this compound.
Table 1: Potentiodynamic Polarization Data for Pyrazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) | Reference |
| Blank | 0 | -475 | 1152 | 85 | 150 | - | [1] |
| BF2 | 1 x 10⁻³ | -460 | 65 | 75 | 125 | 94.4 | [1] |
| BF4 | 1 x 10⁻³ | -455 | 35 | 70 | 120 | 96.9 | [1] |
| DPA | 1 x 10⁻³ | - | - | - | - | 97 | [3] |
| L4 | 1 x 10⁻³ | - | - | - | - | 90.8 | [4] |
| L6 | 1 x 10⁻³ | - | - | - | - | 91.8 | [4] |
| PP4C | 5 x 10⁻³ | - | - | - | - | 96.33 | [8] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Pyrazole Derivatives on Mild Steel in 1 M HCl
| Inhibitor | Concentration (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | 0 | 45 | 120 | - | [1] |
| BF2 | 1 x 10⁻³ | 850 | 60 | 94.7 | [1] |
| BF4 | 1 x 10⁻³ | 1550 | 45 | 97.1 | [1] |
Experimental Protocols
1. Synthesis of this compound
The synthesis of this compound can be achieved via a Vilsmeier-Haack reaction. A general procedure, adapted from the synthesis of similar pyrazole-4-carbaldehydes, is as follows:
-
Step 1: Hydrazone Formation: React acetyl thiophene with a suitable hydrazine (e.g., phenylhydrazine) in the presence of an acid catalyst (e.g., concentrated H₂SO₄) to form the corresponding hydrazone intermediate.[9]
-
Step 2: Cyclization and Formylation: The hydrazone intermediate is then cyclized and formylated using a Vilsmeier reagent, which can be prepared from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The reaction mixture is typically heated under reflux.[9]
-
Step 3: Purification: The resulting solid product, this compound, is purified by filtration, washing, and recrystallization from a suitable solvent like ethanol.[9]
2. Corrosion Inhibition Studies
a. Materials and Solution Preparation
-
Mild Steel Specimen: Prepare mild steel coupons of a defined composition (e.g., C: 0.21%, Si: 0.38%, P: 0.09%, S: 0.05%, Mn: 0.05%, Al: 0.01%, and Fe balance). For electrochemical studies, the coupons should be mounted in an appropriate resin, leaving a defined surface area exposed.
-
Surface Preparation: Mechanically polish the mild steel specimens with a series of emery papers of decreasing grit size, followed by washing with distilled water and acetone, and finally drying.
-
Corrosive Medium: Prepare a 1 M HCl solution by diluting analytical grade HCl with distilled water.
-
Inhibitor Solutions: Prepare a stock solution of this compound in 1 M HCl. Prepare different concentrations of the inhibitor by diluting the stock solution.
b. Weight Loss Measurements
-
Weigh the prepared mild steel specimens accurately.
-
Immerse the specimens in 100 mL of 1 M HCl with and without different concentrations of the inhibitor.
-
Keep the beakers in a water bath at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 6 hours).
-
After the immersion period, remove the specimens, wash them with distilled water and acetone, dry them, and reweigh them.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR (mm/year) = (87.6 × W) / (D × A × T)
-
Where W is the weight loss in mg, D is the density of mild steel in g/cm³, A is the surface area in cm², and T is the immersion time in hours.
-
-
IE% = [(CR₀ - CRᵢ) / CR₀] × 100
-
Where CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
c. Electrochemical Measurements
Electrochemical experiments should be performed using a standard three-electrode cell assembly with the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Potentiodynamic Polarization (PDP):
-
Allow the working electrode to reach a stable open circuit potential (OCP).
-
Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Plot the polarization curve (log current density vs. potential).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel slopes.[1]
-
Calculate the inhibition efficiency using: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100, where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Stabilize the working electrode at its OCP.
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.01 Hz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[10]
-
Calculate the inhibition efficiency using: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100, where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
d. Surface Analysis
-
Scanning Electron Microscopy (SEM): Analyze the surface morphology of the mild steel specimens after immersion in 1 M HCl with and without the inhibitor to observe the formation of a protective film.[3][11]
Visualizations
Mechanism of Corrosion Inhibition
The corrosion inhibition of mild steel in acidic solution by pyrazole derivatives is generally attributed to the adsorption of the inhibitor molecules on the metal surface.[4][8] This adsorption process blocks the active corrosion sites. The thiophene and pyrazole rings, along with the nitrogen and sulfur heteroatoms, are expected to be the primary centers for adsorption.
Caption: Proposed mechanism of corrosion inhibition.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a new corrosion inhibitor.
Caption: Experimental workflow for inhibitor evaluation.
Adsorption Isotherm Logic
To understand the adsorption mechanism, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin).[3][11] The Langmuir isotherm is often used and assumes monolayer adsorption on a homogeneous surface.
References
- 1. peacta.org [peacta.org]
- 2. 3-Nitrobenzaldehyde-4-phenylthiosemicarbazone as Active Corrosion Inhibitor for Mild Steel in a Hydrochloric Acid Environment [pccc.icrc.ac.ir]
- 3. Inhibitory performance of some pyrazole derivatives against corrosion of mild steel in 1.0 M HCl: Electrochemical, MEB and theoretical studies - International Journal of Corrosion and Scale InhibitionInternational Journal of Corrosion and Scale Inhibition [ijcsi.pro]
- 4. Adsorption and Inhibition Mechanisms of New Pyrazole Derivatives for Carbon Steel Corrosion in Hydrochloric Acid Solutions Based on Experimental, Computational, and Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pyrazole Derivatives as Corrosion Inhibitor for C- Steel in Hydrochloric Acid Medium | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C8H6N2OS | CID 737231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of Thiophene-Pyrazole Scaffolds in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophene-pyrazole scaffolds, hybrid structures incorporating both a thiophene and a pyrazole ring, have emerged as a versatile and highly promising class of materials in various fields of materials science. The unique electronic and photophysical properties arising from the combination of the electron-rich thiophene and the electron-deficient pyrazole moieties make these compounds ideal candidates for a wide range of applications, including organic electronics and fluorescent sensing. Their structural versatility allows for fine-tuning of their properties through targeted chemical modifications, enabling the rational design of materials with optimized performance for specific applications.
Fluorescent Chemosensors
Thiophene-pyrazole based compounds have demonstrated exceptional capabilities as fluorescent chemosensors for the detection of various metal ions. The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).
Quantitative Data for Thiophene-Pyrazole Based Fluorescent Chemosensors
| Compound/Receptor | Analyte | Detection Limit (M) | Association Constant (M⁻¹) | Solvent/Buffer | Reference |
| Thiophene-appended pyrazoline (R1) | Al³⁺ | 8.92 x 10⁻⁸ | 1.84 x 10⁴ | Not Specified | [1] |
| Furan-appended pyrazoline (R2) | Al³⁺ | 1.04 x 10⁻⁷ | 1.92 x 10⁴ | Not Specified | [1] |
| Pyrazole derivative (L) | Al³⁺ | 1.10 x 10⁻⁸ | - | Not Specified | |
| Pyrazole derivative (L) | Fe³⁺ | 4.45 x 10⁻⁸ | - | Not Specified | |
| Bithiophene-naphthalene based sensor (SS) | Cd²⁺ | 4.41 x 10⁻⁶ | 3.00 x 10² | Not Specified | [1] |
Experimental Protocol: Synthesis of a Thiophene-Appended Pyrazoline Fluorescent Chemosensor
This protocol describes a general synthesis for a thiophene-appended pyrazoline, similar to those used for Al³⁺ detection.
Materials:
-
Thiophene-2-carbaldehyde
-
Acetophenone
-
Hydrazine hydrate
-
Ethanol
-
Sodium hydroxide
-
Glacial acetic acid
Procedure:
-
Chalcone Synthesis:
-
Dissolve thiophene-2-carbaldehyde (1 eq.) and acetophenone (1 eq.) in ethanol.
-
Add an aqueous solution of sodium hydroxide dropwise while stirring at room temperature.
-
Continue stirring for 2-3 hours until a precipitate forms.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the chalcone intermediate.
-
-
Pyrazoline Formation:
-
Reflux the synthesized chalcone (1 eq.) with hydrazine hydrate (1.2 eq.) in ethanol with a catalytic amount of glacial acetic acid for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to yield the final thiophene-appended pyrazoline.
-
Experimental Workflow for Chemosensor Testing
Caption: Workflow for evaluating the performance of a fluorescent chemosensor.
Organic Light-Emitting Diodes (OLEDs)
The tunable electronic properties of thiophene-pyrazole derivatives make them excellent candidates for emitting and charge-transporting layers in OLEDs. By modifying the substituents on the thiophene and pyrazole rings, the emission color and device efficiency can be precisely controlled.
Quantitative Data for Thiophene-Pyrazole Based OLEDs
| Emitter Material | Device Architecture | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | Reference |
| DMB-TT-TPA | ITO/PEDOT:PSS/TFB/TAPC:TCTA:Emitter/TPBi/LiF/Ca/Ag | 752 | 10.6 | 2.9 |
Experimental Protocol: Fabrication of a Thiophene-Pyrazole Based OLED
This protocol outlines the general steps for fabricating a solution-processed OLED using a thiophene-pyrazole derivative as the emissive layer.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Thiophene-pyrazole emissive material dissolved in a suitable organic solvent (e.g., chlorobenzene)
-
Electron transport layer (ETL) material (e.g., TPBi)
-
Cathode metal (e.g., LiF/Al)
-
Organic solvents for cleaning (acetone, isopropanol)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of acetone and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate.
-
Anneal the substrate on a hotplate at a specified temperature (e.g., 120 °C) for a set time (e.g., 15 minutes) in a nitrogen-filled glovebox.
-
-
Emissive Layer (EML) Deposition:
-
Dissolve the thiophene-pyrazole emissive material in an appropriate organic solvent.
-
Spin-coat the emissive layer solution on top of the PEDOT:PSS layer inside the glovebox.
-
Anneal the substrate to remove residual solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a thermal evaporation chamber with a base pressure below 10⁻⁶ Torr.
-
Thermally evaporate the ETL material (e.g., TPBi) onto the emissive layer.
-
Subsequently, evaporate a thin layer of LiF followed by a thicker layer of Al to form the cathode.
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a UV-curable epoxy and a glass lid to prevent degradation from air and moisture.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and efficiency of the fabricated OLED.
-
Organic Solar Cells (OSCs)
Thiophene-pyrazole scaffolds are being explored as donor and acceptor materials in the active layer of organic solar cells. Their broad absorption spectra and suitable energy levels are key attributes for achieving high power conversion efficiencies.
Quantitative Data for Thiophene-Based Organic Solar Cells
| Donor:Acceptor | Vₒ꜀ (V) | Jₛ꜀ (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) | Reference |
| 1 :PC₇₁BM | 0.87 | 11.04 | 0.57 | 5.41 | [2] |
| 2 :PC₇₁BM | 0.95 | 12.01 | 0.54 | 6.20 | [2] |
| 3 :C₇₀ | 0.98 | 9.24 | - | 3.60 | [2] |
| 7 :PC₇₁BM | 0.74 | 5.71 | 0.34 | 1.44 | [2] |
| 8 :PC₇₁BM | 0.61 | 3.61 | 0.31 | 0.75 | [2] |
| 12 :PC₇₁BM | 0.77 | 6.82 | 0.46 | 2.39 | [2] |
| BTTR:PC₇₁BM | 0.93 | 13.2 | 0.654 | 8.0 |
Note: The specific structures for compounds 1, 2, 3, 7, 8, and 12 can be found in the cited reference.
Experimental Protocol: Fabrication and Characterization of a Thiophene-Pyrazole Based Organic Solar Cell
This protocol describes the fabrication of a bulk heterojunction (BHJ) organic solar cell.
Materials:
-
ITO-coated glass substrates
-
Zinc oxide (ZnO) nanoparticle solution or precursor
-
Thiophene-pyrazole donor material
-
Fullerene or non-fullerene acceptor material (e.g., PC₇₁BM)
-
Molybdenum oxide (MoO₃)
-
Silver (Ag) or Aluminum (Al)
-
Organic solvent for the active layer (e.g., chlorobenzene, chloroform)
Procedure:
-
Substrate Preparation:
-
Clean the ITO substrates as described in the OLED fabrication protocol.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a ZnO layer on the ITO substrate. This can be done by spin-coating a nanoparticle solution followed by annealing, or by spin-coating a precursor solution (e.g., zinc acetate) and converting it to ZnO by heating.
-
-
Active Layer Deposition:
-
Prepare a blend solution of the thiophene-pyrazole donor and the acceptor material in a common organic solvent. The donor:acceptor ratio and solution concentration should be optimized.
-
Spin-coat the active layer blend onto the ZnO layer in a nitrogen-filled glovebox.
-
Anneal the film at an optimized temperature to control the morphology of the bulk heterojunction.
-
-
Hole Transport Layer (HTL) and Anode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit a thin layer of MoO₃ as the hole transport layer.
-
Deposit a thicker layer of Ag or Al as the top electrode.
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
-
From the J-V curve, determine the open-circuit voltage (Vₒ꜀), short-circuit current density (Jₛ꜀), fill factor (FF), and power conversion efficiency (PCE).
-
Measure the external quantum efficiency (EQE) to determine the spectral response of the device.
-
Rational Design and Materials Discovery Workflow
The development of novel thiophene-pyrazole based materials follows a logical workflow from initial design to final application testing. This process is often iterative, with feedback from characterization and testing informing the design of next-generation materials.
Caption: A workflow for the rational design and discovery of thiophene-pyrazole materials.
References
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Reaction for Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction for the synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its application in pyrazole synthesis?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] In pyrazole synthesis, this reaction is employed to regioselectively add a formyl group, typically at the C4 position of the pyrazole ring, yielding valuable pyrazole-4-carbaldehyde derivatives.[1][2] These products serve as important building blocks in the synthesis of various biologically active compounds and functional materials.[2] The reaction utilizes a Vilsmeier reagent, which is an electrophilic chloroiminium salt.[1]
Q2: How is the Vilsmeier reagent prepared and what are the key considerations?
The Vilsmeier reagent is typically prepared in situ by the slow, dropwise addition of an acid chloride, most commonly phosphorus oxychloride (POCl₃), to a chilled solution of a substituted amide, with N,N-dimethylformamide (DMF) being the most common choice.[1] The reaction is exothermic and must be performed under anhydrous conditions, as the reagent is sensitive to moisture.[1] It is crucial to maintain a low temperature (typically 0-5 °C) during preparation to prevent decomposition of the reagent.[1]
Q3: What are the primary safety concerns associated with the Vilsmeier-Haack reaction?
The reagents involved in the Vilsmeier-Haack reaction pose significant safety hazards. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] The Vilsmeier reagent itself is also moisture-sensitive.[1] Therefore, the reaction must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[1] The work-up procedure, which often involves quenching the reaction with ice, should be performed slowly and cautiously to manage the exothermic nature of the quench.[1]
Q4: How can the progress of the Vilsmeier-Haack reaction be monitored?
The progress of the formylation can be effectively monitored using thin-layer chromatography (TLC).[1] A small aliquot of the reaction mixture is carefully quenched (e.g., with a basic solution like aqueous sodium bicarbonate), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack reaction for pyrazole synthesis, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture contamination in reagents or glassware can decompose the Vilsmeier reagent.[1] 2. Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its reactivity.[2][3] 3. Incomplete Reaction: Reaction time or temperature may be insufficient.[1] 4. Product Decomposition During Work-up: The formylated pyrazole may be sensitive to the work-up conditions.[1] | 1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[1] 2. For less reactive pyrazoles, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[1] 3. Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be beneficial.[1] 4. Perform the work-up at low temperatures and avoid harsh acidic or basic conditions if the product is sensitive. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The exothermic nature of the reaction can lead to polymerization and decomposition if not properly controlled.[1] 2. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[1] | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Utilize an ice bath to manage the reaction temperature effectively.[1] 2. Use purified, high-purity starting materials and anhydrous solvents. |
| Multiple Products Observed on TLC | 1. Side Reactions: Possible side reactions include di-formylation, although formylation at the C4 position is generally preferred for many pyrazoles.[1] Chlorination of the aromatic ring is also a known side reaction.[4] 2. Decomposition: The product or starting material may be decomposing under the reaction conditions.[1] | 1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may lead to side products.[1][4] Running the reaction at the lowest effective temperature can help minimize chlorination.[4] 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography on silica gel or recrystallization.[1] |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: The formylated pyrazole may have some solubility in the aqueous layer during the work-up. 2. Emulsion Formation During Extraction: This can hinder efficient phase separation. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. Perform multiple extractions with a suitable organic solvent. 2. Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |
Experimental Protocols & Data
General Experimental Protocol for Vilsmeier-Haack Formylation of Pyrazoles
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Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (POCl₃) (typically 1.1 to 2.0 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0-5 °C for 30-60 minutes.
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Formylation Reaction: Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent. Add the pyrazole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, the reaction mixture may be stirred at room temperature or heated, depending on the reactivity of the substrate.
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Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the mixture to a pH of ~7-8 with a suitable base (e.g., saturated sodium bicarbonate solution, sodium hydroxide solution).
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Product Isolation: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired formylated pyrazole.
Optimization of Reaction Conditions for 5-chloro-1,3-disubstituted-1H-pyrazoles
The following table summarizes the optimization of the Vilsmeier-Haack reaction for the synthesis of 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde.
| Entry | Molar Ratio (Pyrazole:DMF:POCl₃) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 : 2 : 2 | 70 | 2 | 0 |
| 2 | 1 : 2 : 2 | 120 | 2 | 32 |
| 3 | 1 : 5 : 2 | 120 | 2 | 55 |
Data adapted from Popov, A. V. et al. (2019).[2]
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: A typical experimental workflow for the Vilsmeier-Haack formylation of pyrazoles.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common issues in the Vilsmeier-Haack reaction.
References
Optimizing reaction conditions for 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to ensure successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Vilsmeier-Haack reaction.
Question: I am observing a low or no yield of the desired product. What are the possible causes and solutions?
Answer:
Low or no product yield is a frequent challenge in the Vilsmeier-Haack formylation. Several factors can contribute to this issue:
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Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) is highly sensitive to moisture.[1] Any moisture in the glassware or reagents can lead to its decomposition.
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Solution: Ensure all glassware is rigorously dried, for instance, by flame or oven drying, before use. Use anhydrous DMF and fresh, high-purity POCl₃. It is recommended to prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1]
-
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Insufficiently Reactive Substrate: The electron density of the precursor, (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine, can be influenced by the nature of the aryl group. Electron-withdrawing groups may decrease the reactivity of the substrate.
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Solution: For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or moderately increasing the reaction temperature.[1]
-
-
Incomplete Reaction: The reaction time or temperature may not be sufficient for the reaction to proceed to completion.
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Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible. If the reaction is proceeding slowly, a gradual increase in temperature (e.g., to 70-80 °C) can be beneficial.[1]
-
-
Product Decomposition During Work-up: The synthesized carbaldehyde may be sensitive to the work-up conditions.
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Solution: Perform the work-up at low temperatures, for example, by pouring the reaction mixture onto crushed ice. Neutralize the acidic solution carefully and slowly with a mild base like sodium bicarbonate.
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Question: My reaction is producing multiple products or significant side reactions. How can I improve the selectivity?
Answer:
The formation of multiple products can often be attributed to the reaction conditions.
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Formylation of the Thiophene Ring: The thiophene ring is also susceptible to formylation, especially at elevated temperatures.
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Solution: Maintain a controlled reaction temperature. One recommended procedure involves stirring at 55 °C.[2] Avoid excessively high temperatures or prolonged heating at elevated temperatures to minimize the risk of di-formylation.
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Hydroxymethylation: In some cases, particularly with prolonged heating of DMF, in-situ generation of formaldehyde can lead to hydroxymethylation of the pyrazole ring as a side reaction.
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Solution: Optimize the reaction time and temperature to ensure complete consumption of the starting material without unnecessary extended heating.
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Formation of (E)-N-(aryl)-N'-(1-(thiophen-2-yl)ethylidene)formohydrazide: The reaction of (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine with the Vilsmeier reagent can sometimes lead to the formation of a formohydrazide intermediate instead of the cyclized pyrazole.
Question: I am facing difficulties in purifying the final product. What are the recommended purification strategies?
Answer:
Effective purification is crucial to obtain a high-purity product.
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Recrystallization: This is the most commonly reported method for purifying this compound.
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Procedure: Ethanol is a frequently used solvent for recrystallization. Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
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Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is a viable alternative.
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Stationary Phase: Silica gel is a suitable stationary phase.
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Mobile Phase: A mixture of ethyl acetate and hexane is a common eluent system. The polarity of the mobile phase should be optimized based on TLC analysis of the crude product.
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Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and its application in this synthesis?
The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] In the synthesis of this compound, this reaction is employed for the cyclization of a hydrazone precursor and the concurrent formylation at the C4 position of the newly formed pyrazole ring.[2]
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction.[1] It is typically prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under anhydrous conditions to prevent its decomposition.[1]
Q3: What are the key safety precautions for the Vilsmeier-Haack reaction?
The reagents used in the Vilsmeier-Haack reaction are hazardous. Phosphorus oxychloride is corrosive and reacts violently with water. The reaction is also exothermic. Therefore, it is essential to:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Perform the addition of POCl₃ to DMF at low temperatures (e.g., in an ice bath) to control the exothermic reaction.
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Quench the reaction mixture carefully by pouring it onto crushed ice.
Q4: How can I synthesize the starting material, (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine?
This hydrazone precursor is typically synthesized through the condensation reaction of 2-acetylthiophene with an appropriate arylhydrazine in a suitable solvent like ethanol, often with a catalytic amount of acid.
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Effect on Yield/Purity | Reference |
| Equivalents of POCl₃ | 2 | 10 | Increasing equivalents from 2 to 10 improved the yield from 60% to 90%. | [2] |
| Temperature | 55 °C | 75 °C | At 55 °C, direct formylation on the nitrogen can be a competing reaction. At 75 °C, cyclization and formylation to the desired pyrazole are favored. | [2] |
| Reaction Time | 6 hours | 8 hours | Longer reaction times may be necessary for less reactive substrates, but should be monitored to avoid side reactions. | [2] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Thiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of hydrazones.
Step 1: Preparation of the Vilsmeier Reagent
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In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF).
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Cool the flask to 0-5 °C in an ice-salt bath.
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Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring, maintaining the temperature below 5 °C.
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After the addition is complete, stir the mixture at the same temperature for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Step 2: Vilsmeier-Haack Reaction
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Dissolve (E)-2-(1-(thiophen-2-yl)ethylidene)-1-phenylhydrazine (the hydrazone precursor) in a minimal amount of anhydrous DMF.
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Add the solution of the hydrazone dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
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After the addition, slowly raise the temperature of the reaction mixture to 75 °C and stir for 6 hours.
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Monitor the progress of the reaction by TLC.
Step 3: Work-up and Purification
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After the reaction is complete, cool the mixture to room temperature.
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Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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The solid product that precipitates out is collected by filtration.
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Wash the solid with cold water and dry it under vacuum.
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Purify the crude product by recrystallization from ethanol to obtain pure 3-(thiophen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Synthesis of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and troubleshooting common issues to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported and effective method is the Vilsmeier-Haack reaction.[1][2][3] This reaction involves the cyclization and formylation of a suitable hydrazone precursor, typically (E)-1-aryl-2-[(1-thiophen-2-yl)ethylidene]hydrazine, using the Vilsmeier reagent (a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)).[1][4][5]
Q2: What are the typical starting materials for this synthesis?
A2: The synthesis generally starts with the condensation of 2-acetylthiophene with a hydrazine derivative to form the corresponding hydrazone.[4][5] This hydrazone is then subjected to the Vilsmeier-Haack reaction.
Q3: What is the role of the Vilsmeier reagent?
A3: The Vilsmeier reagent, a halomethyleniminium salt, serves as both a cyclizing and a formylating agent in this synthesis.[6][7] It facilitates the formation of the pyrazole ring from the hydrazone and subsequently introduces the carbaldehyde group at the 4-position of the pyrazole ring.[8]
Q4: Are there alternative methods to the Vilsmeier-Haack reaction?
A4: While the Vilsmeier-Haack reaction is prevalent, other synthetic routes to pyrazole-4-carbaldehydes include the oxidation of the corresponding 4-hydroxymethylpyrazoles.[2] However, for this specific target molecule, the Vilsmeier-Haack approach is the most documented.
Q5: What are the key factors influencing the reaction yield?
A5: Several factors can significantly impact the yield, including the stoichiometry of the Vilsmeier reagent, reaction temperature, and reaction time.[1] The purity of the starting materials and efficient purification of the final product are also crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient Vilsmeier reagent. - Degradation of product during workup. | - Increase the reaction time or consider gentle heating (e.g., 55-75°C) as some protocols suggest this can drive the reaction to completion.[1] - Optimize the temperature. While the Vilsmeier reagent is typically prepared at 0°C, the subsequent reaction with the hydrazone may require heating.[1] - Increase the molar equivalents of POCl₃. Some studies have shown a significant yield improvement from 60% to 90% by increasing the equivalents of POCl₃ from 2 to 10.[1] - Ensure the workup procedure is performed carefully, for example, by neutralizing the reaction mixture at a low temperature to avoid product decomposition. |
| Formation of Side Products | - Reaction at an alternative site on the pyrazole or thiophene ring. - Incomplete cyclization leading to formylhydrazide intermediates.[1][2] - Presence of impurities in starting materials. | - Carefully control the reaction temperature. Lower temperatures may favor the desired regioselectivity. - Ensure sufficient reaction time and optimal temperature to promote complete cyclization to the pyrazole ring.[1] - Use highly pure starting materials. Purify the initial hydrazone by recrystallization before use. |
| Difficulty in Product Purification | - Presence of polar impurities. - Oily or non-crystalline product. | - Column chromatography on silica gel is a common and effective method for purifying pyrazole derivatives.[2] - Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be used to obtain a pure, crystalline product.[5] |
| Reaction Not Proceeding | - Inactive Vilsmeier reagent. - Poor quality of starting hydrazone. | - Prepare the Vilsmeier reagent fresh just before use. Ensure that the DMF and POCl₃ are of high purity and anhydrous. - Verify the identity and purity of the hydrazone starting material using techniques like NMR or mass spectrometry. |
| Inconsistent Results | - Variability in reaction conditions (temperature, time, stoichiometry). - Use of non-anhydrous solvents or reagents. | - Standardize the experimental protocol and meticulously control all reaction parameters. - Use anhydrous solvents and reagents, as the Vilsmeier reagent is sensitive to moisture. |
Data on Yield Improvement Strategies
| Strategy | Conventional Method Yield | Improved Method Yield | Reference |
| Increased POCl₃ Stoichiometry | 60% (with 2 equivalents of POCl₃) | 90% (with 10 equivalents of POCl₃) | [1] |
| Microwave-Assisted Synthesis | 60-70% (conventional heating for 1-7 hours) | 85% (microwave heating for 10 minutes) | [9] |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound via Vilsmeier-Haack Reaction
Step 1: Synthesis of the Hydrazone Intermediate
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To a solution of 2-acetylthiophene (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).
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Add a catalytic amount of glacial acetic acid.
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Stir the mixture at room temperature for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, the formed solid hydrazone is filtered, washed with cold ethanol, and dried under vacuum.
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The crude product can be recrystallized from ethanol to obtain the pure hydrazone.[4][5]
Step 2: Vilsmeier-Haack Cyclization and Formylation
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In a flask cooled to 0°C in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3-10 equivalents) to anhydrous N,N-dimethylformamide (DMF). Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
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To this freshly prepared reagent, add the hydrazone intermediate (1 equivalent) portion-wise, maintaining the temperature at 0°C.
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After the addition is complete, stir the reaction mixture at room temperature for 15 minutes, and then heat at 55-75°C for 4-6 hours.[1]
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it carefully into crushed ice with vigorous stirring.
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Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 7-8 is reached.
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The precipitated solid product is filtered, washed thoroughly with water, and dried.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.[5]
Visualizations
Reaction Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. chemmethod.com [chemmethod.com]
- 9. degres.eu [degres.eu]
Technical Support Center: Formylation of 3-(Thiophen-2-yl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the formylation of 3-(thiophen-2-yl)-1H-pyrazole, a key reaction in the synthesis of various pharmaceutical and research compounds. This guide is intended for researchers, scientists, and drug development professionals to help navigate potential challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the formylation of 3-(thiophen-2-yl)-1H-pyrazole?
The major product of the formylation of 3-(thiophen-2-yl)-1H-pyrazole, typically carried out using the Vilsmeier-Haack reaction (POCl₃/DMF), is the introduction of a formyl group at the C4 position of the pyrazole ring.[1] This is due to the electron-rich nature of the pyrazole ring, which readily undergoes electrophilic substitution, with the C4 position being the most nucleophilic.[1] The expected major product is therefore 4-formyl-3-(thiophen-2-yl)-1H-pyrazole .
Q2: What are the potential side products in this reaction?
While the primary reaction is formylation at the C4 position of the pyrazole, several side products can occur depending on the reaction conditions. These include:
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Formylation on the thiophene ring: The thiophene ring is also susceptible to electrophilic attack. Formylation can occur at the C5 position of the thiophene ring, leading to the formation of 3-(5-formylthiophen-2-yl)-1H-pyrazole .
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Di-formylation: Under forcing conditions or with an excess of the formylating agent, di-formylation can occur. This could result in the formation of 4-formyl-3-(5-formylthiophen-2-yl)-1H-pyrazole or other di-formylated isomers.
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N-formylation: Direct formylation on one of the nitrogen atoms of the pyrazole ring is a possibility, though generally less favored for aromatic pyrazoles under Vilsmeier-Haack conditions.[2]
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Hydroxymethylation: Under prolonged heating in DMF, small amounts of formaldehyde can be generated, potentially leading to hydroxymethylation of the pyrazole ring as a minor side product.[3]
Q3: How do reaction conditions affect the product distribution?
Reaction conditions play a crucial role in determining the yield of the desired product and the formation of side products. Key parameters to consider include:
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Temperature: Higher temperatures can lead to the formation of more side products, including di-formylated compounds.[2] It is often advisable to start at a lower temperature (e.g., 0 °C) and gradually increase it if the reaction is sluggish.
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Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent (POCl₃/DMF) to the substrate is critical. An excess of the reagent can increase the likelihood of di-formylation.
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Reaction Time: Prolonged reaction times may lead to the formation of degradation products or more side reactions. Monitoring the reaction progress by TLC is recommended to determine the optimal reaction time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of the Desired Product | 1. Incomplete reaction. | - Increase reaction temperature gradually. - Extend reaction time, monitoring by TLC. - Increase the stoichiometry of the Vilsmeier reagent (e.g., from 1.5 to 3 equivalents). |
| 2. Deactivation of the substrate. | - Ensure the starting material is pure and free of electron-withdrawing impurities. | |
| 3. Inactive Vilsmeier reagent. | - Prepare the Vilsmeier reagent fresh before use. - Ensure anhydrous conditions as the reagent is moisture-sensitive. | |
| Formation of a Significant Amount of Side Product (Formylation on Thiophene Ring) | 1. Thiophene ring is activated towards electrophilic substitution. | - Optimize reaction temperature; lower temperatures may favor formylation on the more reactive pyrazole ring. - Consider using a milder formylating agent if Vilsmeier-Haack is too harsh. |
| Formation of Di-formylated Products | 1. Excess of Vilsmeier reagent. | - Reduce the molar ratio of the Vilsmeier reagent to the substrate (aim for 1.1-1.5 equivalents). |
| 2. High reaction temperature or prolonged reaction time. | - Lower the reaction temperature. - Shorten the reaction time and quench the reaction as soon as the starting material is consumed (monitor by TLC). | |
| Complex Mixture of Products | 1. Unoptimized reaction conditions. | - Systematically vary one parameter at a time (temperature, stoichiometry, time) to find the optimal conditions. |
| 2. Degradation of starting material or product. | - Use a lower reaction temperature. - Ensure proper work-up and purification procedures. |
Experimental Protocols
Vilsmeier-Haack Formylation of 3-(thiophen-2-yl)-1H-pyrazole
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
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3-(thiophen-2-yl)-1H-pyrazole
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM), anhydrous (optional, as solvent)
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Ice bath
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate or magnesium sulfate
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Standard laboratory glassware and stirring equipment
Procedure:
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Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice bath to 0 °C. Add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0-5 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
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Reaction with Substrate: Dissolve 3-(thiophen-2-yl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction Progression: After the addition is complete, slowly allow the reaction mixture to warm to room temperature and then heat to 50-70 °C.[2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
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Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4-formyl-3-(thiophen-2-yl)-1H-pyrazole.
Visualizations
Reaction Pathway and Potential Side Products
References
Technical Support Center: Purification of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
Q1: My compound, this compound, is not dissolving in the hot recrystallization solvent. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume.
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Solvent Selection: Ensure you have chosen a suitable solvent. For pyrazole-based compounds, polar solvents like ethanol, methanol, and ethyl acetate are often effective.[1] If a single solvent is not working, a mixed solvent system (e.g., ethanol-water, ethyl acetate-hexane) can be employed.
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Increase Solvent Volume: Add small increments of the hot solvent to your crude material until it fully dissolves. Be cautious not to add a large excess, as this will reduce your final yield.
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Increase Temperature: Ensure your solvent is heated to its boiling point to maximize the solubility of your compound.
Q2: The compound "oils out" instead of forming crystals upon cooling. How can I resolve this?
A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This can happen if the solution is supersaturated or cools too quickly.
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Slow Cooling: Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring or paper towels. Avoid placing it directly in an ice bath.
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Add More Solvent: Reheat the solution until the oil redissolves and add a small amount of additional hot solvent to decrease the saturation level. Then, allow it to cool slowly.
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a pure crystal of the compound, add a tiny amount (a "seed crystal") to the cooled solution to induce crystallization.
Q3: Crystal formation is not occurring even after the solution has cooled to room temperature. What are the next steps?
A3: A lack of crystal formation is usually due to either using too much solvent or the solution being supersaturated without nucleation sites.
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Induce Crystallization: Try the scratching or seeding techniques mentioned in A2.
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Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.
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Ice Bath: Once the solution has cooled to room temperature, place it in an ice-water bath to further decrease the solubility of your compound and promote crystallization.
Q4: The purity of my recrystallized this compound is still low. What could be the reason?
A4: Low purity after recrystallization can result from several factors.
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Incomplete Dissolution of Impurities: If impurities are less soluble than your compound in the chosen solvent, they may not have fully dissolved in the hot solution and were co-filtered with your product. Consider a different recrystallization solvent.
-
Crystallization Occurred Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure a slow cooling process.
-
Insufficient Washing: Make sure to wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
Q5: My final yield is very low. How can I improve it?
A5: A low yield is a common issue in recrystallization.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Thorough Cooling: Ensure the solution is cooled sufficiently, preferably in an ice bath after reaching room temperature, to maximize the amount of product that crystallizes out of the solution.
-
Avoid Premature Crystallization: If crystals form in the funnel during hot filtration, this will lead to product loss. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
-
Check the Mother Liquor: After filtration, you can try to recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling again to obtain a second crop of crystals.
Data Presentation
| Solvent | Polarity | Suitability for Recrystallization | Notes |
| Ethanol | Polar | Good | Often used for pyrazole-containing compounds.[1] |
| Methanol | Polar | Good | A common choice for recrystallizing pyrazole derivatives.[2] |
| Ethyl Acetate | Moderately Polar | Good | Can be effective, sometimes used in a mixed system with hexane. |
| Acetone | Moderately Polar | Fair | May be a suitable solvent. |
| Chloroform | Moderately Polar | Fair | Has been used for recrystallization of similar pyrazole aldehydes by slow evaporation.[3] |
| Water | Very Polar | Poor (as a single solvent) | Generally, pyrazole aldehydes have low solubility in water. Can be used as an anti-solvent in a mixed system with a more soluble solvent like ethanol. |
| Hexane/Heptane | Non-polar | Poor (as a single solvent) | Can be used as an anti-solvent with a more polar solvent like ethyl acetate. |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material and the scale of the experiment.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating source (hot plate or heating mantle)
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on small-scale preliminary tests or the data table above, select a suitable solvent. Ethanol is a good starting point.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
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Heating: Gently heat the mixture on a hot plate while stirring with a glass rod. Add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with a fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should begin during this process. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a few minutes. Then, transfer the purified crystals to a watch glass or a drying dish and dry them in a desiccator or a vacuum oven until a constant weight is achieved.
Mandatory Visualization
Caption: Workflow for the purification of this compound by recrystallization.
References
Technical Support Center: Chromatographic Purification of Pyrazole-4-carbaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the chromatographic purification of pyrazole-4-carbaldehydes. It is designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic methods for purifying pyrazole-4-carbaldehydes?
A1: The most prevalent methods for the purification of pyrazole-4-carbaldehydes are column chromatography, Thin-Layer Chromatography (TLC) for reaction monitoring and analytical purposes, and High-Performance Liquid Chromatography (HPLC) for both analytical and preparative separations. Column chromatography using silica gel is frequently employed for purification after synthesis.[1][2][3][4][5] TLC is an indispensable tool for monitoring the progress of reactions and determining the appropriate solvent system for column chromatography.[2][6][7][8] HPLC offers higher resolution and is suitable for obtaining high-purity compounds.[9][10]
Q2: What type of stationary phase is typically used for column chromatography of pyrazole-4-carbaldehydes?
A2: Silica gel (SiO₂) is the most common stationary phase for the column chromatography of pyrazole-4-carbaldehydes.[1][2][3] It is a versatile and effective adsorbent for separating compounds of moderate polarity like pyrazole-4-carbaldehydes.
Q3: Are pyrazole-4-carbaldehydes stable on silica gel during chromatography?
A3: Generally, pyrazole-4-carbaldehydes are stable on silica gel under standard chromatographic conditions.[1][11] However, prolonged exposure to the acidic surface of silica gel can sometimes lead to the degradation of sensitive aldehydes.[5] If compound instability is suspected, deactivating the silica gel with a small amount of a basic modifier like triethylamine in the eluent can be beneficial.
Q4: What are the typical mobile phases for the purification of pyrazole-4-carbaldehydes?
A4: For normal-phase column chromatography on silica gel, mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate are commonly used.[5][10] For reversed-phase HPLC, a mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid, is typical.[9][10]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Product does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to 8:2 or 7:3. |
| The product may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a large-scale column. Consider deactivating the silica gel with triethylamine. | |
| Poor separation of the product from impurities | The solvent system has poor selectivity for the compounds. | Experiment with different solvent systems in TLC. Try replacing ethyl acetate with another polar solvent like dichloromethane or acetone to alter the selectivity. |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| The column was overloaded with the crude product. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of crude product to silica gel by weight. | |
| Streaking or tailing of the product band | The compound is interacting too strongly with the silica gel. | Add a small amount (0.1-1%) of a modifier to the mobile phase. For acidic compounds, acetic acid can be used. For basic compounds, triethylamine is often effective. |
| The sample is not sufficiently soluble in the mobile phase. | Dissolve the sample in a minimum amount of a slightly more polar solvent before loading it onto the column. |
HPLC Purification
| Problem | Possible Cause | Suggested Solution |
| Broad or split peaks | Column overload. | Reduce the injection volume or the concentration of the sample. |
| The injection solvent is too strong. | Dissolve the sample in the initial mobile phase or a weaker solvent if possible. | |
| Column degradation. | Flush the column with a strong solvent or replace it if it has reached the end of its lifetime. | |
| Shifting retention times | Inconsistent mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| No peak detected | The compound did not elute or is not detectable at the chosen wavelength. | Run a gradient up to a high percentage of organic solvent to elute strongly retained compounds. Check the UV-Vis spectrum of your compound to ensure you are using an appropriate detection wavelength. |
| The compound precipitated on the column. | Ensure the sample is fully dissolved in the injection solvent and that the mobile phase composition at the start of the run does not cause precipitation. |
Data Presentation
Table 1: Typical Rf Values for Aldehydes in TLC (Silica Gel)
| Compound Type | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 4-Chlorobenzaldehyde | 20:1 | 0.6 |
| 4-(Dimethylamino)benzaldehyde | 10:1 | 0.4 |
| 4-Methoxybenzaldehyde | 20:1 | 0.35 |
| Salicylaldehyde | 20:1 | 0.6 |
| Pyrazolo[3,4-b]quinolin-5(4H)-one derivative | 1:1 | 0.26 |
| Another pyrazolo[3,4-b]quinolin-5(4H)-one derivative | 1:1 | 0.42 |
Note: Rf values are highly dependent on the specific compound structure, the exact TLC plate, and laboratory conditions. The values above are for reference and should be used as a starting point for method development.[6][7]
Table 2: Example HPLC Conditions for Pyrazoline Derivatives
| Parameter | Condition |
| Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm) |
| Mobile Phase | 20:80 (v/v) 0.1% Trifluoroacetic acid in water : Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | 206 nm |
| Column Temperature | 25 ± 2°C |
| Injection Volume | 5.0 µL |
| Example Retention Time | 5.6 min for a specific pyrazoline derivative |
This method was developed for a pyrazoline derivative and may require optimization for different pyrazole-4-carbaldehydes.
Experimental Protocols
Protocol 1: TLC Analysis of a Crude Pyrazole-4-carbaldehyde Mixture
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Prepare the TLC plate: Obtain a silica gel coated TLC plate. Using a pencil, gently draw a light line approximately 1 cm from the bottom of the plate. This will be your origin line.
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Prepare the sample: Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
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Spot the TLC plate: Using a capillary tube, spot a small amount of the dissolved sample onto the origin line. Allow the solvent to evaporate completely.
-
Prepare the developing chamber: Pour a small amount of the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber and let it equilibrate for a few minutes.
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Develop the TLC plate: Place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
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Visualize the plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp (254 nm and/or 365 nm). Circle the visible spots with a pencil.
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Calculate Rf values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Protocol 2: Column Chromatography Purification
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Select the solvent system: Based on the TLC analysis, choose a solvent system that provides good separation between the desired product and impurities, with an Rf value for the product of approximately 0.2-0.4.
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Pack the column: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add another layer of sand on top.
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Load the sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully add the sample solution to the top of the column.
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Elute the column: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate.
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Monitor the separation: Collect fractions and analyze them by TLC to determine which fractions contain the purified product.
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Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole-4-carbaldehyde.
Visualizations
Caption: Experimental workflow for the purification of pyrazole-4-carbaldehydes.
Caption: Troubleshooting decision tree for poor column chromatography separation.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. agilent.com [agilent.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. ijpcbs.com [ijpcbs.com]
- 11. researchgate.net [researchgate.net]
Challenges in the scale-up of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly when scaling up the reaction. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 3-(thiophen-2-yl)-1H-pyrazole.
Issue 1: Low or Inconsistent Yield
| Potential Cause | Recommended Solution |
| Incomplete reaction: Insufficient Vilsmeier reagent or suboptimal reaction temperature. | - Increase the molar ratio of the Vilsmeier reagent (POCl₃/DMF) to the pyrazole substrate. Start with a 1.5 to 2-fold excess and optimize. - Monitor the reaction progress using TLC. If the reaction is sluggish, consider gradually increasing the temperature to 70-80 °C.[1] |
| Degradation of starting material or product: Prolonged reaction time at elevated temperatures. | - Optimize the reaction time by monitoring via TLC. Quench the reaction as soon as the starting material is consumed. - Ensure the work-up procedure is performed promptly after reaction completion. |
| Moisture sensitivity: The Vilsmeier reagent is highly sensitive to moisture, leading to its decomposition.[1] | - Use anhydrous solvents (especially DMF) and ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Sub-optimal Vilsmeier reagent formation: Incorrect temperature during the addition of POCl₃ to DMF. | - Prepare the Vilsmeier reagent at a low temperature (0-5 °C) by adding POCl₃ dropwise to chilled DMF with vigorous stirring.[1] The reagent should be used immediately after preparation.[1] |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Di-formylation or other side reactions: Use of a large excess of the Vilsmeier reagent.[1] | - Optimize the stoichiometry of the Vilsmeier reagent. A large excess can lead to the formation of undesired products.[1] |
| Formation of a dark, tarry residue: Reaction overheating, leading to polymerization and decomposition.[1] | - Maintain strict temperature control, especially during the exothermic formation of the Vilsmeier reagent and its addition to the pyrazole.[1] Use an ice bath or a cooling system for effective temperature management.[1] |
| Impure starting materials: Contaminants in the 3-(thiophen-2-yl)-1H-pyrazole or solvents can lead to side reactions.[1] | - Use high-purity starting materials and anhydrous solvents to minimize side reactions.[1] |
Issue 3: Difficulties in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product decomposition during work-up: The product may be sensitive to the pH and temperature during the quenching and extraction steps. | - Quench the reaction mixture carefully by pouring it slowly onto crushed ice with stirring to control the exothermic reaction.[1] - Neutralize the mixture gently with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low. |
| Emulsion formation during extraction: The presence of polar impurities can lead to emulsions. | - Add brine (saturated NaCl solution) during the extraction to help break up emulsions. - If emulsions persist, filter the mixture through a pad of Celite. |
| Co-elution of impurities during column chromatography: Impurities with similar polarity to the desired product. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step.[2][3] |
Quantitative Data Summary
The following tables provide illustrative data for optimizing the synthesis of this compound.
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Yield
| Entry | Molar Ratio (Vilsmeier Reagent : Pyrazole) | Reaction Temperature (°C) | Yield (%) |
| 1 | 1.2 : 1 | 60 | 65 |
| 2 | 1.5 : 1 | 60 | 78 |
| 3 | 2.0 : 1 | 60 | 85 |
| 4 | 3.0 : 1 | 60 | 82 (with increased impurities) |
Table 2: Influence of Reaction Temperature on Yield and Purity
| Entry | Molar Ratio (Vilsmeier Reagent : Pyrazole) | Reaction Temperature (°C) | Time (h) | Yield (%) | Purity (by HPLC, %) |
| 1 | 2.0 : 1 | 40 | 6 | 70 | 98 |
| 2 | 2.0 : 1 | 60 | 4 | 85 | 96 |
| 3 | 2.0 : 1 | 80 | 2 | 88 | 90 |
| 4 | 2.0 : 1 | 100 | 2 | 75 | 80 (significant decomposition) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization.
Materials:
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3-(Thiophen-2-yl)-1H-pyrazole
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Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Crushed ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (2.0 eq.). Cool the flask to 0-5 °C in an ice bath. Add POCl₃ (2.0 eq.) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0-5 °C. The resulting chloroiminium salt is the Vilsmeier reagent.[1]
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Formylation Reaction: Dissolve 3-(thiophen-2-yl)-1H-pyrazole (1.0 eq.) in anhydrous DMF and add it to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.[4]
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Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice and water. This should be done carefully in a fume hood as the quenching is exothermic.[1]
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Neutralization and Extraction: Neutralize the aqueous mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x volume).
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Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how does it apply to this synthesis?
The Vilsmeier-Haack reaction is a chemical process used to introduce a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[5] In this synthesis, it is used to regioselectively add a formyl group at the C4 position of the 3-(thiophen-2-yl)-1H-pyrazole ring. The reaction employs a Vilsmeier reagent, typically formed from DMF and POCl₃, which acts as the electrophile.[1]
Q2: What are the primary safety concerns when performing this reaction on a larger scale?
The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive and corrosive.[1] The reaction should always be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching step is highly exothermic and must be done with extreme care, especially on a larger scale, to manage heat evolution and potential splashing.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture should be carefully quenched with water, neutralized, and extracted with an organic solvent before spotting on a TLC plate. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress.
Q4: Can other formylating agents be used for this synthesis?
While the Vilsmeier-Haack reaction is a common and effective method for the formylation of pyrazoles, other methods exist, such as those involving Grignard reagents or ortho-lithiation followed by treatment with DMF.[6][7] However, for scale-up, the Vilsmeier-Haack reaction is often preferred due to the availability and cost-effectiveness of the reagents.
Q5: What are the key considerations for scaling up this synthesis from lab to pilot plant?
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Heat Management: The exothermic nature of both Vilsmeier reagent formation and the quenching step requires robust temperature control systems in a larger reactor.
-
Reagent Addition: The rate of addition of POCl₃ and the pyrazole substrate needs to be carefully controlled to maintain the desired temperature profile.
-
Mixing: Efficient mixing is crucial on a larger scale to ensure homogeneity and consistent reaction conditions.
-
Work-up and Isolation: The work-up procedure, including quenching, neutralization, and extraction, needs to be adapted for larger volumes. Phase separation can be more challenging, and appropriate equipment is necessary.
-
Safety: A thorough safety review (e.g., HAZOP study) is essential to identify and mitigate potential hazards associated with handling large quantities of corrosive and reactive materials.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Removal of unreacted reagents from Vilsmeier-Haack reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the removal of unreacted reagents from the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the standard work-up procedure for a Vilsmeier-Haack reaction?
A1: The standard work-up involves carefully quenching the reaction mixture, neutralizing the acidic components, and extracting the product. The Vilsmeier reagent, formed from reagents like phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly reactive with water, and the hydrolysis of the intermediate iminium salt is necessary to yield the desired aldehyde.[1][2][3] The typical procedure is as follows:
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Quenching: The reaction mixture is slowly poured into a vigorously stirred beaker of crushed ice or ice-cold water.[4][5] This step hydrolyzes the unreacted Vilsmeier reagent and the intermediate iminium salt.
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Neutralization: The acidic mixture is then neutralized. This is commonly achieved by adding a base such as sodium acetate or a saturated solution of sodium bicarbonate until the pH is neutral (pH 7-8).[5][6]
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Extraction: The product is extracted from the aqueous mixture using an organic solvent like dichloromethane (DCM) or ethyl acetate.[4][5]
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Washing: The combined organic layers are washed with water to remove water-soluble impurities and then with brine to aid in the removal of residual water.[6][7]
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Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4][5]
Q2: How can I effectively remove residual N,N-dimethylformamide (DMF) from my product?
A2: Due to its high boiling point and polarity, DMF can be challenging to remove completely. If you observe DMF signals in the NMR spectrum of your product after the standard work-up, here are several effective strategies:
-
Extensive Aqueous Washing: Wash the organic layer multiple times with water (5-10 times the volume of DMF used) during the extraction process.[4][7]
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Aqueous Lithium Chloride (LiCl) Wash: Washing the organic layer with a 5% aqueous LiCl solution can be more effective than water alone at partitioning DMF into the aqueous phase.[4][8]
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Dilute Acid Wash: For products that are stable in acidic conditions, washing with a dilute acid solution (e.g., 0.5 N HCl) can help remove DMF.[4]
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Azeotropic Distillation: Adding a solvent like toluene and repeatedly removing the solvent under reduced pressure can effectively remove residual DMF as an azeotrope.[9]
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High Vacuum: For thermally stable products, applying a high vacuum at a slightly elevated temperature can help remove the final traces of DMF.[9]
Q3: What are the common byproducts from the Vilsmeier reagent, and how can I remove them?
A3: The Vilsmeier reagent is formed from the reaction of a substituted amide (commonly DMF) with an acid chloride (commonly POCl₃).[2] During the aqueous work-up, these reagents and the Vilsmeier reagent itself hydrolyze. POCl₃ hydrolyzes to phosphoric acid and hydrochloric acid.[1] The Vilsmeier reagent hydrolyzes to dimethylamine and other phosphorus-containing byproducts.[2][10] These byproducts are generally water-soluble and are typically removed during the aqueous work-up and extraction phases. If phosphorus-containing impurities persist, repeated aqueous washes are recommended.
Q4: I am observing the formation of a chlorinated byproduct. What is the cause, and how can I minimize it?
A4: Chlorination of the aromatic ring can occur as a side reaction, especially with highly activated substrates. This is often due to the presence of reactive chlorine species. To minimize this:
-
Use Alternative Reagents: Consider using oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, as these may be less prone to causing chlorination in certain cases.[6]
-
Prompt and Efficient Work-up: Perform the aqueous work-up quickly after the reaction is complete to minimize the contact time of your product with any remaining reactive chlorine species.[6]
Q5: My work-up is resulting in a persistent emulsion. How can I break it?
A5: Emulsions can form during the extractive work-up, making phase separation difficult.[5] Here are some techniques to break an emulsion:
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Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel and gently swirl. The increased ionic strength of the aqueous layer can help break the emulsion.[11][12]
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Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes resolve the emulsion.[11]
-
Centrifugation: If available, centrifuging the mixture can force the separation of the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to an hour) can allow the layers to separate on their own.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame-dried or oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[5] |
| Insufficiently reactive substrate. | For less reactive substrates, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature. Monitor the reaction by TLC to determine the optimal reaction time.[5] | |
| Product is water-soluble. | If the product has significant water solubility, saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase. Perform multiple extractions with an appropriate organic solvent. | |
| Formation of a Dark, Tarry Residue | Reaction overheating leading to polymerization or decomposition, especially with sensitive substrates like furans. | Maintain strict temperature control, particularly during the formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the exotherm.[14] |
| Impurities in starting materials or solvents. | Use purified, high-purity starting materials and anhydrous solvents.[14] | |
| Multiple Products Observed on TLC | Over-formylation (di- or tri-formylation) due to excess Vilsmeier reagent or prolonged reaction time. | Carefully control the stoichiometry of the Vilsmeier reagent to the substrate (a 1:1 to 1.5:1 ratio is a good starting point). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.[6] |
| Formation of regioisomers. | The regioselectivity is influenced by the electronic and steric properties of the substituents on the aromatic ring. Lowering the reaction temperature may improve selectivity for the thermodynamically favored product.[14] | |
| Difficulty in Isolating the Product | Product is an oil and does not crystallize. | Purify the product using silica gel column chromatography. |
| Emulsion formation during extraction. | Add brine to the separatory funnel. Alternatively, filter the mixture through Celite.[11][13] |
Experimental Protocols
Protocol 1: General Vilsmeier-Haack Reaction and Work-up
This protocol provides a general procedure for the formylation of an electron-rich aromatic compound.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.1 to 3.0 equivalents) in an anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.05 to 1.2 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.[5][6]
-
Formylation: Dissolve the aromatic substrate (1.0 equivalent) in an anhydrous solvent and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to the desired temperature (this can range from room temperature to elevated temperatures depending on the substrate's reactivity) and monitor its progress by Thin Layer Chromatography (TLC).[5][6]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a vigorously stirred solution of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.[5][6]
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Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate) three times.[4][5]
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Combine the organic layers and wash with water, followed by a brine wash.[6][7]
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by either recrystallization or silica gel column chromatography.[5][6]
Data Presentation: Purification Strategies
| Purification Method | Description | Common Solvents/Eluents | Best For | Considerations |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool slowly to form crystals, leaving impurities in the mother liquor. | Ethanol/water, Hexane/Ethyl Acetate, Toluene.[15][16][17] | Crystalline solid products with moderate to high purity. | Requires finding a suitable solvent system where the product is soluble at high temperatures and insoluble at low temperatures. May not be effective for removing impurities with similar solubility profiles. |
| Silica Gel Column Chromatography | Separating the product from impurities based on their differential adsorption to a stationary phase (silica gel) as a mobile phase is passed through. | Non-polar to moderately polar compounds: Hexane/Ethyl Acetate gradients.[18][19] Polar compounds: Dichloromethane/Methanol gradients.[18][19] | Oily products, mixtures of isomers, or when recrystallization is ineffective. | Can be time-consuming and requires larger volumes of solvent. The choice of eluent system is critical for good separation and needs to be determined by TLC analysis beforehand. |
Mandatory Visualization
Caption: General experimental workflow for the Vilsmeier-Haack reaction.
Caption: Troubleshooting logic for work-up issues.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Nuclear magnetic resonance investigations of carbonium ion intermediates. Part I. Kinetics and mechanism of formation of the Vilsmeier–Haack reagent - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. youtube.com [youtube.com]
- 13. azom.com [azom.com]
- 14. benchchem.com [benchchem.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. chem.rochester.edu [chem.rochester.edu]
- 19. chemtips.wordpress.com [chemtips.wordpress.com]
Characterization of impurities in 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: Low or no product yield is observed. What are the possible causes and how can I improve the yield?
Possible Causes:
-
Poor quality of reagents: The Vilsmeier-Haack reaction is sensitive to the purity of reagents, especially the phosphoryl chloride (POCl₃) and dimethylformamide (DMF).
-
Incomplete formation of the Vilsmeier reagent: The reaction between POCl₃ and DMF is exothermic and requires careful temperature control.
-
Insufficient reaction temperature or time: The formylation of the pyrazole ring may require specific temperature and time conditions to proceed to completion.
-
Substrate reactivity: The electron density of the pyrazole ring can influence its reactivity towards the Vilsmeier reagent.
Solutions:
-
Reagent Quality: Use freshly distilled POCl₃ and anhydrous DMF. Ensure the starting 3-(thiophen-2-yl)-1H-pyrazole is of high purity.
-
Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to DMF at 0-5 °C with constant stirring. Allow the reagent to form completely before adding the pyrazole substrate.
-
Reaction Conditions: After the addition of the pyrazole, the reaction mixture may need to be heated. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical temperatures can range from room temperature to 70-80 °C, with reaction times of several hours.[1]
-
Stoichiometry: An excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is often used to ensure complete conversion of the starting material.
Q2: The reaction mixture turns dark or forms a tarry residue. What is happening and how can it be prevented?
Possible Causes:
-
Reaction overheating: The Vilsmeier-Haack reaction is exothermic, and uncontrolled temperature can lead to polymerization and decomposition of reactants and products.
-
Presence of impurities: Impurities in the starting materials or solvents can catalyze side reactions.
Solutions:
-
Temperature Control: Maintain strict temperature control throughout the reaction, especially during the formation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage exotherms.
-
High-Purity Reagents: Use high-purity, anhydrous solvents and reagents to minimize side reactions.
Q3: Multiple spots are observed on the TLC plate of the crude product. What are these impurities and how can I minimize their formation?
Possible Impurities:
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Unreacted Starting Material: Incomplete reaction can leave unreacted 3-(thiophen-2-yl)-1H-pyrazole.
-
Di-formylated Product: The Vilsmeier-Haack reaction can sometimes lead to the introduction of a second formyl group on the pyrazole or thiophene ring, especially with a large excess of the Vilsmeier reagent or prolonged reaction times.
-
Isomeric Products: While formylation is expected at the C4 position of the pyrazole, small amounts of other regioisomers might form.
-
Hydrolyzed Vilsmeier Reagent: Improper work-up can lead to impurities derived from the hydrolysis of the Vilsmeier reagent.
Solutions:
-
Optimize Stoichiometry: Carefully control the molar ratio of the Vilsmeier reagent to the pyrazole substrate to minimize di-formylation.
-
Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material and the formation of the product. Stop the reaction once the starting material is consumed to avoid the formation of byproducts.
-
Controlled Work-up: Quench the reaction mixture by slowly adding it to crushed ice or a cold aqueous solution of a base (e.g., sodium carbonate or sodium hydroxide) to neutralize the acid and hydrolyze the intermediate iminium salt.
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
Common Challenges:
-
Similar Polarity of Impurities: The product and some impurities may have similar polarities, making separation by column chromatography challenging.
-
Product Solubility: The product may have limited solubility in common recrystallization solvents.
Purification Methods:
-
Column Chromatography: Silica gel column chromatography is a common method for purifying pyrazole derivatives. A gradient elution system using a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate or dichloromethane) solvents is often effective.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used to obtain a highly pure product. Experiment with different solvent systems to find the optimal conditions.[2]
-
Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, an acid-base extraction during the work-up can help in their removal.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
The most common method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3] This involves the formylation of 3-(thiophen-2-yl)-1H-pyrazole using a Vilsmeier reagent, which is typically prepared in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[2]
Q2: What are the potential impurities I should look for in my final product?
Based on the Vilsmeier-Haack reaction mechanism and potential side reactions, the following impurities should be considered:
| Impurity | Potential Origin | Characterization Notes |
| 3-(Thiophen-2-yl)-1H-pyrazole | Unreacted starting material | Lower retention time in RP-HPLC compared to the product. Characteristic signals in ¹H NMR. |
| 3-(Thiophen-2-yl)-1H-pyrazole-4,5-dicarbaldehyde | Di-formylation | Higher molecular weight detectable by MS. Additional aldehyde proton signal in ¹H NMR. |
| 5-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde | Isomeric byproduct | May have a similar fragmentation pattern in MS but a different retention time in chromatography. |
| N,N-dimethylformamide (DMF) | Residual solvent | Can be detected by ¹H NMR and GC-MS. |
| Hydrolysis products of Vilsmeier reagent | Incomplete work-up | May be water-soluble and removed during aqueous work-up. |
Q3: What analytical techniques are recommended for characterizing the product and its impurities?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive characterization:
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High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities. A reverse-phase C18 column is often suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile impurities and analyzing the fragmentation patterns of the product and byproducts.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired product and identifying the structures of impurities.[5]
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the aldehyde carbonyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and impurities.
Experimental Protocols
1. General HPLC Method for Purity Assessment
This is a general starting method and may require optimization for your specific sample.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio (e.g., 70:30 A:B) and ramp up the concentration of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
2. General GC-MS Method for Impurity Profiling
This is a general starting method and may require optimization.
| Parameter | Condition |
| Column | Capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C). |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
3. ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
-
Analysis: Acquire the ¹H NMR spectrum. The aldehyde proton of the product is expected to appear as a singlet in the downfield region (around 9-10 ppm). Signals from the pyrazole and thiophene rings will also be present in the aromatic region.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
Technical Support Center: Regioselective Formylation of Substituted Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of substituted pyrazoles. The focus is on improving regioselectivity, a critical aspect for the synthesis of targeted pharmaceutical compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the formylation of substituted pyrazoles, offering step-by-step solutions to improve reaction outcomes.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose.[1] | 1. Ensure all glassware is thoroughly dried (flame-dried or oven-dried) before use.[1]2. Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃).[1]3. Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.[1] |
| Insufficiently Reactive Substrate: Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity, making it less reactive towards the Vilsmeier reagent. | 1. Increase the excess of the Vilsmeier reagent.[1]2. Gradually increase the reaction temperature (e.g., to 70-80 °C) while monitoring the reaction progress by TLC.[1] | |
| Incomplete Reaction: The reaction time or temperature may not be sufficient for the complete conversion of the starting material. | 1. Monitor the reaction progress using thin-layer chromatography (TLC).[1]2. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature.[1] | |
| Formation of Multiple Products (Poor Regioselectivity) | Nature of Substituents: The electronic and steric properties of the substituents on the pyrazole ring significantly influence the position of formylation. Electron-donating groups generally direct formylation to the 4-position, while the outcome with electron-withdrawing groups can be more complex.[2] | 1. For pyrazoles with strong electron-donating groups, where multiple formylations are possible, consider using a milder formylation method like the Duff reaction.[3]2. Modify the substituents on the pyrazole ring to favor the desired regioselectivity if synthetically feasible. |
| Reaction Conditions: Temperature and the choice of solvent can impact the regioselectivity of the formylation reaction. | 1. Optimize the reaction temperature. Lower temperatures may favor the formation of a specific isomer.2. For certain substrates, changing the solvent might improve regioselectivity. For instance, using fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in some pyrazole syntheses. | |
| Formation of a Dark, Tarry Residue | Reaction Overheating: The formation of the Vilsmeier reagent is exothermic, and uncontrolled temperature can lead to polymerization and decomposition of starting materials and products.[1] | 1. Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ to DMF, by using an ice bath.[1]2. Add reagents dropwise to manage the exothermic nature of the reaction. |
| Impurities: The presence of impurities in the starting materials or solvents can catalyze side reactions leading to tar formation. | 1. Use purified starting materials and high-purity, anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of substituted pyrazoles?
The two most prevalent methods are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich heterocyclic rings.[4] The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium, such as trifluoroacetic acid, and is another effective method for formylating activated aromatic and heterocyclic compounds.[3][5]
Q2: How do substituents on the pyrazole ring affect the regioselectivity of formylation?
Substituents play a crucial role in directing the position of formylation.
-
Electron-donating groups (EDGs) , such as alkyl and alkoxy groups, increase the electron density of the pyrazole ring, making it more susceptible to electrophilic attack. In many cases, EDGs at the 1- and 3-positions direct formylation to the 4-position.[2]
-
Electron-withdrawing groups (EWGs) , such as nitro and cyano groups, decrease the electron density of the pyrazole ring, which can make formylation more challenging and can alter the regioselectivity.[6] The position of formylation will be directed to the most electron-rich carbon atom available.
Q3: Which method, Vilsmeier-Haack or Duff reaction, is better for my substituted pyrazole?
The choice of method depends on the specific substrate and desired outcome.
-
The Vilsmeier-Haack reaction is a powerful and widely used method for formylating a broad range of pyrazoles.[4] However, the reagents are harsh and moisture-sensitive.[1]
-
The Duff reaction offers a milder and safer alternative, using less hazardous reagents.[3] It has been shown to be highly chemoselective and regiospecific for the formylation of 1-phenyl-1H-pyrazoles, even in the presence of various substituents on the phenyl ring.[3]
Q4: What are the key safety precautions to take during a Vilsmeier-Haack reaction?
The Vilsmeier-Haack reaction involves hazardous reagents that require careful handling.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.[1]
-
The Vilsmeier reagent is also moisture-sensitive. The reaction should be performed under anhydrous conditions.[1]
-
The work-up procedure often involves quenching the reaction mixture with ice, which is a highly exothermic process. This should be done slowly and carefully to control the reaction.[1]
Q5: How can I monitor the progress of the formylation reaction?
The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be carefully quenched (e.g., with a saturated sodium bicarbonate solution), extracted with an organic solvent, and then spotted on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot will indicate the progression of the reaction.[1]
Data Presentation
Table 1: Regioselectivity in the Duff Reaction of Substituted 1-Phenyl-1H-pyrazoles [3]
| Entry | Substituent on Phenyl Ring | Product(s) | Yield (%) | Isomer Ratio (4-formyl : other) |
| 1 | H | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 85.2 | >99:1 |
| 2 | 4-F | 1-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | 88.1 | >99:1 |
| 3 | 4-Cl | 1-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | 92.5 | >99:1 |
| 4 | 4-Br | 1-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde | 95.3 | >99:1 |
| 5 | 4-CH₃ | 1-(4-Tolyl)-1H-pyrazole-4-carbaldehyde | 82.4 | >99:1 |
| 6 | 4-OCH₃ | 1-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde & 1-(4-Methoxyphenyl)-1H-pyrazole-2-carbaldehyde | 67.9 | 94.2 : 5.8 |
| 7 | 2-F | 1-(2-Fluorophenyl)-1H-pyrazole-4-carbaldehyde | 98.9 | >99:1 |
| 8 | 2-Cl | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | 96.7 | >99:1 |
Table 2: Comparison of Formylation Methods for Phenolic Compounds [7]
| Reaction | Substrate | Reagents | Conditions | Product(s) | Yield (%) |
| Vilsmeier-Haack | Phenol | POCl₃, DMF | - | ortho/para-Hydroxybenzaldehyde | Low to moderate |
| Reimer-Tiemann | Phenol | CHCl₃, NaOH | 60°C, 3h | ortho/para-Hydroxybenzaldehyde (o/p ratio ~2.2:1) | 30-50 |
| Duff | Phenol | Hexamethylenetetramine, glycerol, boric acid | 150-160°C, 2-3h | ortho-Hydroxybenzaldehyde | 15-20 |
Experimental Protocols
Vilsmeier-Haack Formylation of 3-Methyl-1-phenylpyrazole[6]
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice-salt bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30 minutes at 0 °C, during which the Vilsmeier reagent will form as a solid or viscous oil.
-
Formylation Reaction: Dissolve 3-methyl-1-phenylpyrazole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Duff Reaction for the Formylation of 1-Phenyl-1H-pyrazole[4][10]
-
Reaction Setup: To a round-bottom flask, add 1-phenyl-1H-pyrazole (1 equivalent), hexamethylenetetramine (HMTA, 1.5 equivalents), and trifluoroacetic acid.
-
Reaction Conditions: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture and pour it into water. Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation of substituted pyrazoles.
Caption: Simplified mechanism of the Duff reaction for pyrazole formylation.
Caption: Logical workflow for troubleshooting pyrazole formylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Stability issues of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde during workup
Technical Support Center: 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound during experimental workup procedures.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound is a different color than expected or appears discolored. What could be the cause?
A1: Discoloration of the final product can be indicative of degradation or the presence of impurities. Aldehydes, in general, can be susceptible to air oxidation, especially if left exposed for extended periods. The thiophene moiety can also contribute to color formation under certain conditions. To minimize this, it is advisable to perform the workup and purification steps as quickly as possible and to store the compound under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q2: I am observing a lower than expected yield after the workup. What are the potential stability issues I should be aware of?
A2: A low yield can result from several factors related to the stability of this compound. Aldehydes can be sensitive to both strongly acidic and strongly basic conditions, which might be present during the workup. Overly aggressive pH adjustments or prolonged exposure to acidic or basic aqueous solutions should be avoided. Additionally, ensure that the temperature during the workup and any purification steps, such as recrystallization, is kept as low as is practical to prevent thermal degradation.
Q3: During the aqueous workup, I am having trouble with the separation of the organic and aqueous layers. Could this be related to the compound's stability?
A3: While emulsion formation is not directly a stability issue of the molecule itself, the conditions of the workup can lead to side products that may act as surfactants. If you suspect degradation due to harsh pH conditions, consider using a milder neutralization agent. For instance, instead of strong acids or bases, use saturated aqueous solutions of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) for pH adjustments.
Q4: Can I use common purification techniques like column chromatography for this compound?
A4: Yes, column chromatography is a suitable method for purifying this compound. However, it is important to choose the stationary and mobile phases carefully to avoid degradation. Standard silica gel is generally acceptable. To prevent potential degradation on silica, which can be slightly acidic, you can either use deactivated silica gel or run the chromatography quickly. A non-polar to moderately polar solvent system, such as a mixture of hexanes and ethyl acetate, is a good starting point for the mobile phase.
Q5: What is the recommended procedure for the workup after a Vilsmeier-Haack synthesis of this compound?
A5: A common synthesis route for this compound is the Vilsmeier-Haack reaction. The workup for this reaction typically involves quenching the reaction mixture in ice water and neutralizing it. A recommended procedure is to slowly pour the reaction mixture into a beaker of crushed ice with vigorous stirring. The pH should then be carefully adjusted to neutral (pH ~7) using a mild base such as a saturated solution of sodium bicarbonate.[1] The resulting precipitate can then be collected by filtration, washed with cold water, and dried under vacuum.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Product Discoloration | Air oxidation of the aldehyde or thiophene ring. | Work under an inert atmosphere (N₂ or Ar). Store the final product under inert gas and protected from light. |
| Low Yield | Degradation due to harsh pH during workup. | Use mild neutralizing agents like saturated NaHCO₃ or NH₄Cl solutions. Avoid prolonged exposure to aqueous acidic or basic conditions. |
| Formation of an unknown impurity (higher polarity) | Oxidation of the aldehyde to the corresponding carboxylic acid. | Minimize exposure to air during workup and purification. Use degassed solvents for chromatography if possible. |
| Streaking on TLC plate | Interaction with acidic silica gel. | Deactivate the silica gel by adding a small amount of triethylamine to the eluent (e.g., 0.1-1%). |
| Product decomposition during solvent removal | Thermal degradation. | Use a rotary evaporator at a low temperature. For final drying, a vacuum oven at a moderate temperature is recommended. |
Experimental Protocols
Recommended Workup Protocol for Vilsmeier-Haack Synthesis
-
Quenching: Prepare a beaker with a sufficient amount of crushed ice and water. Slowly and carefully pour the reaction mixture from the Vilsmeier-Haack synthesis into the ice water with vigorous stirring.
-
Neutralization: While monitoring the pH with a pH meter or pH paper, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH of the mixture reaches approximately 7.[1]
-
Precipitation and Filtration: Continue stirring the neutralized mixture in an ice bath for 30 minutes to ensure complete precipitation of the product. Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with a generous amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum, preferably in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry silica gel with the adsorbed product to the top of the column.
-
Elution: Start eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The ideal solvent gradient should be determined beforehand by thin-layer chromatography (TLC).
-
Fraction Collection: Collect the fractions containing the desired product, as identified by TLC analysis.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a reduced temperature. Dry the final product under high vacuum.
Visualizations
Caption: Chemical structure of this compound.
Caption: Potential oxidation pathway of the aldehyde to a carboxylic acid.
Caption: Recommended workflow for the workup and purification.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Pyrazole-4-carbaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds, finding extensive applications in medicinal chemistry and drug discovery. The strategic introduction of a formyl group at the C4 position of the pyrazole ring opens up a versatile handle for further molecular elaborations. This guide provides an objective comparison of the most common and effective methods for the synthesis of pyrazole-4-carbaldehydes, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research objective.
Key Synthesis Methods at a Glance
The synthesis of pyrazole-4-carbaldehydes can be broadly achieved through several distinct chemical transformations. The choice of method is often dictated by the nature of the starting pyrazole, desired yield, scalability, and tolerance to various functional groups. The primary methods discussed in this guide are:
-
Vilsmeier-Haack Reaction: A classic and widely used method for the formylation of electron-rich heterocyclic systems.
-
Duff Reaction: An alternative formylation method, particularly effective for certain substituted pyrazoles.
-
Oxidation of 4-Substituted Pyrazoles: A straightforward approach involving the oxidation of a pre-installed methyl or hydroxymethyl group at the C4 position.
-
Formylation via C4-Lithiation: A method that offers high regioselectivity through directed metalation followed by quenching with a formylating agent.
-
Reduction of Pyrazole-4-Carboxylic Acid Derivatives: A less common but viable route involving the partial reduction of carboxylic acids, esters, or acid chlorides.
Comparative Performance Data
The following tables summarize the quantitative data for the different synthesis methods, providing a comparative overview of their efficiency under various conditions.
Table 1: Vilsmeier-Haack Reaction of Substituted Pyrazoles
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 120 | 2 | Good | [1][2] |
| N-(4-acetylphenyl)benzenesulfonamide | POCl₃, DMF | 70-80 | 2 | Good | [2] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃, DMF | 70 | 24 | 48 | [3] |
| Hydrazones of diacetylcarbazoles | POCl₃, DMF | Not Specified | Not Specified | Good | |
| 1-Phenyl-1H-pyrazol-3-ol | POCl₃, DMF | Not Specified | Not Specified | Not Specified | [3] |
| Hydrazones from galloyl hydrazide | POCl₃, DMF | 70 | 4 | Not Specified | [4] |
| N-alkyl-3,5-dimethyl-1H-pyrazoles | POCl₃, DMF | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Duff Reaction of 1-Phenyl-1H-pyrazoles
| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazole | Hexamethylenetetramine, TFA | Reflux | 4 | 85 | |
| 1-(4-Chlorophenyl)-1H-pyrazole | Hexamethylenetetramine, TFA | Reflux | 4 | 92 | |
| 1-(4-Nitrophenyl)-1H-pyrazole | Hexamethylenetetramine, TFA | Reflux | 4 | 78 | |
| 1-(4-Methoxyphenyl)-1H-pyrazole | Hexamethylenetetramine, TFA | Reflux | 4 | 65 |
Table 3: Oxidation of 4-Substituted Pyrazoles
| Starting Material | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| (1,3-Diaryl-1H-pyrazol-4-yl)methanol | TEMPO, FeCl₃·6H₂O | CH₂Cl₂ | Room Temp | 2 | 50-85 | [6] |
| 4-Methyl-1,3,5-triarylpyrazole | KMnO₄ | Pyridine/Water | Reflux | 12 | Moderate | |
| 4-Hydroxymethyl-1-phenylpyrazole | MnO₂ | Chloroform | Reflux | 24 | 75 |
Table 4: Other Synthesis Methods
| Method | Starting Material | Key Reagents | Yield (%) | Reference |
| Formylation via Lithiation | 1-Substituted Pyrazole | n-BuLi, DMF | 60-80 | [1] |
| Reduction of Carboxylic Ester | Pyrazole-4-carboxylate | DIBAL-H | 60-70 | [6] |
| Reduction of Carbonitrile | Pyrazole-4-carbonitrile | DIBAL-H | Good | [6] |
Experimental Protocols
This section provides detailed experimental procedures for the key synthesis methods discussed.
Vilsmeier-Haack Reaction
Synthesis of 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [3]
-
Reagent Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add dry dimethylformamide (DMF, 40 mmol, 3.1 mL). Cool the flask to -10 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 40 mmol, 3.7 mL) dropwise while maintaining the temperature below 0 °C. Stir the mixture at -10 °C for 30 minutes until a viscous, white Vilsmeier reagent is formed.
-
Reaction: Dissolve 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole (6.7 mmol, 1.68 g) in dry DMF (5 mL) and add it dropwise to the pre-formed Vilsmeier reagent at room temperature. After the addition is complete, heat the reaction mixture to 70 °C and stir for 24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g). Neutralize the mixture with a saturated aqueous solution of sodium carbonate to a pH of 8-9. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Duff Reaction
Synthesis of 1-Phenyl-1H-pyrazole-4-carbaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1H-pyrazole (10 mmol, 1.44 g) and hexamethylenetetramine (15 mmol, 2.10 g) in trifluoroacetic acid (20 mL).
-
Reaction: Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 30 mL). Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired product.
Oxidation of a 4-Hydroxymethylpyrazole
Synthesis of 1,3-Diaryl-1H-pyrazole-4-carbaldehyde [6]
-
Reaction Setup: To a solution of (1,3-diaryl-1H-pyrazol-4-yl)methanol (1 mmol) in dichloromethane (10 mL), add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.1 mmol, 16 mg) and iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.1 mmol, 27 mg).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the corresponding pyrazole-4-carbaldehyde.
Visualization of Synthesis Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described synthesis methods.
Caption: Overview of major synthetic routes to pyrazole-4-carbaldehydes.
Caption: Comparative experimental workflows for pyrazole-4-carbaldehyde synthesis.
Method Comparison and Selection Guide
| Method | Advantages | Disadvantages | Best Suited For |
| Vilsmeier-Haack Reaction | - Wide substrate scope- Generally good to excellent yields- Well-established and reliable | - Uses hazardous reagents (POCl₃)- Can be sensitive to moisture- May not be suitable for acid-sensitive substrates | General purpose synthesis of a wide variety of pyrazole-4-carbaldehydes. |
| Duff Reaction | - Milder conditions compared to Vilsmeier-Haack- Avoids the use of POCl₃- Good yields for specific substrates | - Primarily effective for electron-rich aromatic systems- May have a more limited substrate scope | Formylation of N-arylpyrazoles, especially when avoiding harsh reagents is desirable. |
| Oxidation of 4-Substituted Pyrazoles | - Straightforward transformation- Can utilize a variety of oxidizing agents- Avoids direct formylation reagents | - Requires a pre-functionalized pyrazole at the C4 position- Over-oxidation to the carboxylic acid is a potential side reaction | Substrates where a 4-methyl or 4-hydroxymethylpyrazole is readily available or easily synthesized. |
| Formylation via C4-Lithiation | - High regioselectivity- Can be used to introduce other electrophiles as well | - Requires anhydrous and inert conditions- Use of pyrophoric organolithium reagents- N-protection of the pyrazole is often necessary | Instances where high regioselectivity is crucial and other positions are reactive towards electrophilic attack. |
| Reduction of Carboxylic Acid Derivatives | - Utilizes readily available starting materials (esters, acids)- Can be a high-yielding transformation | - Requires specific and often expensive reducing agents (e.g., DIBAL-H)- Over-reduction to the alcohol is a common side reaction- Requires careful control of reaction conditions (low temperature) | Situations where the corresponding pyrazole-4-carboxylic acid or ester is more accessible than the parent pyrazole. |
Conclusion
The synthesis of pyrazole-4-carbaldehydes can be accomplished through several effective methods, each with its own set of advantages and limitations. The Vilsmeier-Haack reaction remains the most versatile and widely employed method due to its broad substrate scope and generally high yields. For N-arylpyrazoles, the Duff reaction presents a milder and safer alternative. When a 4-methyl or 4-hydroxymethylpyrazole is available, oxidation offers a direct and efficient route. For applications demanding high regioselectivity, formylation via C4-lithiation is the method of choice, albeit with more stringent experimental requirements. Finally, the reduction of carboxylic acid derivatives provides a useful alternative when the corresponding acid or ester is the more accessible starting material.
The selection of the optimal synthesis strategy will depend on a careful consideration of the specific pyrazole substrate, the desired scale of the reaction, the available laboratory resources, and the overall synthetic plan. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of pyrazole-4-carbaldehydes in a research and development setting.
References
- 1. Formylation - Common Conditions [commonorganicchemistry.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Thiophene-Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. In this context, thiophene-pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.
The unique structural combination of a thiophene ring and a pyrazole nucleus offers a versatile scaffold for medicinal chemists. The lipophilicity and metabolic stability of the thiophene moiety, coupled with the diverse pharmacological activities of the pyrazole ring, create a synergistic effect, leading to potent biological activities.[1][2] This has spurred extensive research into synthesizing and evaluating novel thiophene-pyrazole derivatives against various therapeutic targets.
Comparative Anticancer Activity
Thiophene-pyrazole derivatives have demonstrated significant potential as anticancer agents, primarily by targeting key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3] The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities of representative thiophene-pyrazole derivatives from recent studies.
Cytotoxicity against Human Cancer Cell Lines
A study by an Egyptian research team designed and synthesized a series of pyrazole–thiophene hybrid derivatives and evaluated their anticancer potential against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines.[3] The half-maximal inhibitory concentrations (IC50) are presented in Table 1.
| Compound | MCF-7 IC50 (µM)[3] | HepG2 IC50 (µM)[3] |
| 2 | 6.57 | 8.86 |
| 8 | 8.08 | - |
| 14 | 12.94 | 19.59 |
| 9 | 17.80 | 22.62 |
| 6 | 23.29 | 28.87 |
| 10 | 32.65 | 36.44 |
| 13 | 37.10 | 41.42 |
| 3 | 43.60 | 53.18 |
| 12 | 51.74 | 59.31 |
| 5 | 75.54 | 62.63 |
| Doxorubicin | 4.17 | 4.50 |
| Erlotinib | 8.20 | 7.73 |
| Sorafenib | 7.26 | 9.18 |
Structure-Activity Relationship Highlights (Anticancer):
-
Unsubstituted N1 of Pyrazole: Compound 2 , with an unsubstituted N1 position on the pyrazole ring, demonstrated the highest cytotoxic activity against both MCF-7 and HepG2 cell lines.[3] This suggests that a free N-H group may be crucial for potent activity, possibly through hydrogen bonding interactions with the target enzyme.
-
Substitution at N1 of Pyrazole: Introduction of a benzoic acid-derived acetyl group at the N1 position, as seen in compound 8 , maintained moderate activity, indicating that this position can tolerate certain substitutions.[3]
-
Thiophene Ring Substitutions: The nature and position of substituents on the thiophene ring also play a critical role in determining the anticancer potency of these derivatives.
Kinase Inhibitory Activity
The most promising cytotoxic compounds were further evaluated for their inhibitory activity against wild-type EGFR and VEGFR-2. The results are summarized in Table 2.
| Compound | EGFR IC50 (µg/mL)[3] | VEGFR-2 IC50 (µg/mL)[3] |
| 2 | 16.25 | 242.94 |
| 8 | - | 35.85 |
| 14 | 16.33 | 112.36 |
| Erlotinib | 0.05 (as reference) | - |
| Sorafenib | - | 0.09 (as reference) |
Structure-Activity Relationship Highlights (Kinase Inhibition):
-
Compound 2 showed significant inhibition of wild-type EGFR.[3]
-
Compound 8 emerged as the most potent VEGFR-2 inhibitor among the tested series.[3]
-
Compound 14 displayed balanced dual inhibition against both EGFR and VEGFR-2.[3]
These findings underscore the potential of thiophene-pyrazole derivatives as multi-targeted kinase inhibitors, a desirable attribute in cancer therapy to overcome resistance mechanisms.
Comparative Antimicrobial Activity
The thiophene-pyrazole scaffold has also been explored for its antimicrobial properties. A series of novel pyrazole derivatives incorporating a thiophene moiety were synthesized and evaluated for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi.[1][4] The minimum inhibitory concentrations (MIC) are presented in Table 3.
| Compound | S. aureus MIC (µg/mL)[4] | E. coli MIC (µg/mL)[4] | A. baumannii MIC (µg/mL)[4] | C. albicans MIC (µg/mL)[4] |
| 4a | 0.95 | 0.45 | 0.44 | 0.22 |
| 5a | 0.98 | 0.46 | 0.48 | 0.24 |
| 7b | 0.25 | 0.24 | 0.22 | 0.23 |
| 10 | 0.48 | 0.95 | 0.92 | 0.45 |
| 13 | 0.94 | 0.96 | 0.95 | 0.47 |
| Ciprofloxacin | 0.48 | 0.46 | 0.45 | - |
| Ketoconazole | - | - | - | 0.48 |
Structure-Activity Relationship Highlights (Antimicrobial):
-
The pyrazole containing a thiophene-3-carboxylate moiety, compound 7b , exhibited the highest antimicrobial activity across all tested pathogens, with MIC values ranging from 0.22 to 0.25 µg/mL.[4]
-
The pyrazolo-thiazolin-4-one derivatives 4a and 5a also demonstrated potent activity, particularly against E. coli, A. baumannii, and C. albicans.[4]
These results indicate that the thiophene-pyrazole scaffold is a promising framework for the development of novel antimicrobial agents to combat drug-resistant pathogens.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols employed in the cited studies.
Synthesis of Thiophene-Pyrazole Derivatives
The synthesis of thiophene-pyrazole derivatives generally involves multi-step reactions. A common approach begins with the condensation of an acetyl thiophene with a hydrazine derivative to form a hydrazone intermediate. This intermediate is then cyclized to form the pyrazole ring. Subsequent modifications to the pyrazole and thiophene rings can be achieved through various reactions to generate a library of derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the thiophene-pyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)
Kinase inhibition assays are performed to determine the ability of the compounds to inhibit the activity of specific kinases.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the kinase enzyme, a specific substrate, ATP, and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at a specific temperature for a set period to allow the kinase to phosphorylate the substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope-based assays (measuring the incorporation of 32P-ATP) or luminescence-based assays (measuring the amount of ATP consumed).
-
IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Landscape
To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for their SAR studies.
Caption: EGFR and VEGFR-2 signaling pathways targeted by thiophene-pyrazole derivatives.
Caption: General experimental workflow for SAR studies of thiophene-pyrazole derivatives.
Conclusion
The amalgamation of thiophene and pyrazole rings has proven to be a highly fruitful strategy in the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this scaffold can lead to significant improvements in potency and selectivity against both cancer and microbial targets. The presented data and experimental protocols offer a valuable resource for researchers in the field, paving the way for the further development of thiophene-pyrazole derivatives as next-generation drugs. Continued exploration of this versatile chemical space holds great promise for addressing unmet medical needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Thiophene-Pyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The fusion of thiophene and pyrazole rings into single molecular entities has given rise to a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The arrangement of these two moieties as isomers plays a crucial role in determining their pharmacological profiles. This guide provides a comparative overview of the biological activities of thiophene-pyrazole isomers, supported by experimental data and detailed methodologies, to aid in the design and development of novel therapeutic agents.
Antimicrobial Activity: A Tale of Two Isomers
Thiophene-pyrazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[1][2] The relative positioning of the thiophene and pyrazole rings, as well as the nature and position of substituents, profoundly influences their efficacy.
A study on a series of pyrazolyl–thiazole derivatives of thiophene revealed that the antimicrobial activity was significantly influenced by the presence of electron-withdrawing groups on an attached phenyl ring.[1] While not a direct comparison of thiophene-pyrazole isomers, this highlights the sensitivity of the core structure to substituent effects.
Table 1: Comparative Antimicrobial Activity (MIC, μg/mL) of Thiophene-Pyrazole Derivatives
| Compound ID | Gram-Positive Bacteria (e.g., S. aureus) | Gram-Negative Bacteria (e.g., E. coli) | Fungal Strains (e.g., A. niger) | Reference |
| Thiophene Derivative 13 | 3.125 | - | - | [3] |
| Thiazole Derivative 3 | - | - | 6.25 | [3] |
| Pyrazolo[1,5-a]pyrimidine 21b | - | - | 6.25 | [3] |
| Compound 5b | 12.5-25.0 | 12.5-25.0 | 12.5-25.0 | [4] |
| Compound 5f | 12.5-25.0 | 12.5-25.0 | 12.5-25.0 | [4] |
Note: A direct comparison of thiophene-pyrazole isomers' MIC values from a single study was not available in the search results. The table presents data for different thiophene-pyrazole containing derivatives to illustrate their general antimicrobial potency.
Anticancer Activity: Targeting Multiple Pathways
The anticancer potential of thiophene-pyrazole hybrids is a rapidly evolving area of research.[5][6] These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival, with their isomeric form likely influencing their binding affinity and selectivity.
A recent study designed a series of pyrazole–thiophene hybrid derivatives and evaluated their anticancer activity against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cell lines.[5] The results identified compounds with potent inhibitory activity against wild-type EGFR, the T790M mutant, and VEGFR-2.[5] Another investigation highlighted a thiophene-based N-phenyl pyrazoline as a potent anticancer agent against 4T1, HeLa, and WiDr cancer cell lines.[6]
Table 2: Comparative Anticancer Activity (IC50, μM) of Thiophene-Pyrazole Derivatives
| Compound ID | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HeLa (Cervical Cancer) | WiDr (Colon Cancer) | Target(s) | Reference |
| Compound 2 | 6.57 | 8.86 | - | - | EGFR (wild & T790M) | [5] |
| Compound 8 | 8.08 | - | - | - | VEGFR-2 | [5] |
| Compound 14 | 12.94 | 19.59 | - | - | EGFR (wild & T790M) | [5] |
| Pyrazoline 2 | - | - | 9.27 | 0.25 | EGFR | [6] |
Antioxidant Activity: Scavenging Free Radicals
Certain thiophene-pyrazole derivatives have also been reported to possess notable antioxidant properties.[1][2] The ability of these compounds to scavenge free radicals is an important aspect of their biological profile, as oxidative stress is implicated in numerous diseases. A study on pyrazolyl–thiazole derivatives of thiophene demonstrated significant DPPH and hydroxyl radical scavenging activities.[1]
Table 3: Comparative Antioxidant Activity (% Radical Scavenging) of Thiophene-Pyrazole Derivatives
| Compound ID | DPPH Radical Scavenging (%) | Reference |
| Compound 7d | 69.4 | [7] |
| Compound 7e | 72.45 | [7] |
| Ascorbic Acid (Standard) | Comparable to 7d and 7e | [7] |
Experimental Protocols
General Synthesis of Thiophene-Pyrazole Derivatives
A common synthetic route involves the condensation of an acetyl thiophene with a hydrazine derivative to form a hydrazone, followed by cyclization to yield the pyrazole ring.[7]
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
-
Bacterial or fungal strains are uniformly streaked on the surface of an appropriate agar plate.
-
Sterile filter paper discs impregnated with the test compounds at a specific concentration are placed on the agar surface.
-
The plates are incubated under suitable conditions for the respective microorganisms.
-
The diameter of the zone of inhibition around each disc is measured in millimeters.[1]
In Vitro Anticancer Activity (MTT Assay)
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.[6]
Signaling Pathways in Anticancer Activity
Thiophene-pyrazole derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and angiogenesis. Molecular docking studies have provided insights into the binding interactions of these compounds with their protein targets.[5]
EGFR/VEGFR-2 Inhibition Pathway
Several thiophene-pyrazole compounds have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are crucial for tumor growth and metastasis.[5]
Structure-Activity Relationship (SAR) Insights
The biological activity of thiophene-pyrazole isomers is intricately linked to their structural features. Key SAR observations include:
-
Substitution Pattern: The nature and position of substituents on both the thiophene and pyrazole rings, as well as any appended aromatic systems, significantly impact activity. Electron-withdrawing groups often enhance antimicrobial activity.[1]
-
Isomeric Form: The relative orientation of the thiophene and pyrazole rings influences the molecule's overall conformation and its ability to fit into the binding pocket of a biological target.
-
Linker Group: If a linker is present between the two heterocyclic rings, its length and flexibility can affect the compound's biological profile.
Conclusion
Thiophene-pyrazole isomers represent a promising scaffold in medicinal chemistry, demonstrating a wide array of biological activities. The comparative data presented in this guide underscore the importance of isomeric structure and substitution patterns in fine-tuning the therapeutic potential of these compounds. Further research focusing on the direct comparison of well-defined isomers is warranted to fully elucidate their structure-activity relationships and guide the development of next-generation therapeutic agents.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and Other Heterocyclic Aldehydes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, heterocyclic aldehydes serve as indispensable building blocks for the construction of complex molecular architectures with diverse biological activities. Among these, 3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has emerged as a versatile scaffold, offering a unique combination of a thiophene and a pyrazole moiety. This guide provides an objective comparison of the synthetic utility of this compound with other prominent heterocyclic aldehydes, namely furfural, pyrrole-2-carboxaldehyde, and pyridine-3-carboxaldehyde. The comparison is supported by experimental data from various studies, focusing on their performance in key synthetic transformations.
Introduction to the Compared Heterocyclic Aldehydes
This compound is a bifunctional heterocyclic compound featuring a thiophene ring attached to a pyrazole-4-carbaldehyde core. The presence of both thiophene and pyrazole rings in a single molecule imparts unique electronic and steric properties, making it a valuable precursor for the synthesis of novel fused heterocyclic systems with potential pharmacological applications. Thiophene and pyrazole moieties are known to be present in numerous biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.
Furfural (Furan-2-carboxaldehyde) is a renewable platform chemical derived from lignocellulosic biomass. Its furan ring is an electron-rich system, and the aldehyde group is highly reactive, making it a versatile starting material for the synthesis of a wide range of furan derivatives, solvents, and polymers.
Pyrrole-2-carboxaldehyde contains a pyrrole ring, another electron-rich aromatic heterocycle. The presence of the N-H group in the pyrrole ring allows for further functionalization, and the aldehyde group readily participates in various condensation and multicomponent reactions. Pyrrole-containing compounds are prevalent in natural products and pharmaceuticals.
Pyridine-3-carboxaldehyde (Nicotinaldehyde) features a pyridine ring, which is an electron-deficient aromatic heterocycle. This electronic nature influences the reactivity of the aldehyde group. Pyridine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.
Comparative Performance in Synthesis: A Data-Driven Analysis
The synthetic utility of these aldehydes is often evaluated in multicomponent reactions (MCRs), which are highly efficient for generating molecular diversity. The Knoevenagel condensation and the Biginelli reaction are two such examples where the reactivity of these aldehydes can be compared.
It is important to note that the following data has been collated from different research articles. Direct comparison of yields may not be entirely equitable due to variations in reaction conditions, catalysts, and work-up procedures across different studies.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond. The reactivity of the aldehyde is a key factor in determining the reaction's efficiency.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Malononitrile | Piperidine | Ethanol | 3 | 85 | [1] |
| Furfural | Ethyl cyanoacetate | Piperidine | Ethanol | 2 | 92 | [2] |
| Pyrrole-2-carboxaldehyde | Malononitrile | L-proline | Ethanol | 1 | 93 | [3] |
| Thiophene-2-carboxaldehyde | Ethyl cyanoacetate | DIPEAc | - | 1 | 91 | [2] |
| Pyridine-3-carboxaldehyde | Malononitrile | GaCl₃ | Solvent-free | 0.5 | 95 | [4] |
Note: Thiophene-2-carboxaldehyde is included for a more direct comparison with the thiophene moiety in the target compound.
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones (DHPMs), which are a class of compounds with a wide range of pharmacological activities.
| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1,3-Diaryl-1H-pyrazole-4-carbaldehydes | Acetoacetanilide | Urea/Thiourea | - | - | - | Good to high | [5] |
| Aromatic Aldehydes | 1,3-Cyclohexanedione | Urea | t-BuOK | Ethanol | - | High | [6] |
| Aromatic Aldehydes | Ethyl acetoacetate | Urea | Yb(OTf)₃ | - | - | 15-58 | [7] |
| Aromatic Aldehydes | Curcumin | Urea/Thiourea | Chitosamine HCl | Solvent-free (MW) | - | Excellent | [5] |
Note: Specific data for a direct comparison of all four aldehydes under the same Biginelli reaction conditions was not available in the searched literature. The table presents data for pyrazole aldehydes and general aromatic aldehydes to provide context.
Experimental Protocols
General Procedure for Knoevenagel Condensation
This protocol is a generalized procedure based on literature reports[2][4].
Materials:
-
Heterocyclic aldehyde (10 mmol)
-
Active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (10 mmol)
-
Catalyst (e.g., piperidine, L-proline, or GaCl₃) (catalytic amount)
-
Solvent (e.g., ethanol or solvent-free)
Procedure:
-
To a round-bottom flask, add the heterocyclic aldehyde (10 mmol), the active methylene compound (10 mmol), and the chosen solvent (if applicable).
-
Add a catalytic amount of the selected catalyst to the mixture.
-
Stir the reaction mixture at the specified temperature (room temperature to reflux) for the required time.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
If the product precipitates, filter it and wash with a suitable solvent (e.g., cold ethanol or water).
-
If the product does not precipitate, perform an appropriate work-up, which may include extraction with an organic solvent, followed by drying and evaporation of the solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure condensed product.
General Procedure for Biginelli Reaction
This protocol is a generalized procedure based on literature reports[5][6].
Materials:
-
Heterocyclic aldehyde (10 mmol)
-
β-Dicarbonyl compound (e.g., ethyl acetoacetate or 1,3-cyclohexanedione) (10 mmol)
-
Urea or thiourea (15 mmol)
-
Catalyst (e.g., t-BuOK, Yb(OTf)₃, or chitosamine HCl) (catalytic amount)
-
Solvent (e.g., ethanol or solvent-free)
Procedure:
-
In a round-bottom flask, mix the heterocyclic aldehyde (10 mmol), the β-dicarbonyl compound (10 mmol), urea or thiourea (15 mmol), and the catalyst in the chosen solvent (or under solvent-free conditions).
-
Heat the reaction mixture with stirring at the specified temperature (e.g., reflux) for the designated time. Microwave irradiation can also be employed for solvent-free reactions.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a solid product forms, collect it by filtration, wash with a cold solvent (e.g., ethanol or water), and dry.
-
If no solid forms, pour the reaction mixture into crushed ice, and collect the precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Visualization of Synthetic and Biological Pathways
Synthetic Workflow for Multicomponent Reactions
Caption: A generalized workflow for the synthesis of complex heterocyclic scaffolds via one-pot multicomponent reactions starting from a heterocyclic aldehyde.
Comparative Reactivity of Heterocyclic Aldehydes
Caption: A logical diagram illustrating the general trend in reactivity of different heterocyclic aldehydes towards nucleophilic addition, influenced by the electronic nature of the heterocyclic ring.
EGFR Signaling Pathway Inhibition
Derivatives of this compound, such as pyrazolo[3,4-d]pyrimidines, have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 3. chemicaljournal.in [chemicaljournal.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cajmns.casjournal.org [cajmns.casjournal.org]
- 7. BJOC - Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates [beilstein-journals.org]
Thiophene-Pyrazole Analogs versus Doxorubicin: A Comparative Analysis of Anticancer Activity
In the landscape of anticancer drug discovery, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of the anticancer activity of emerging thiophene-pyrazole analogs against doxorubicin, a well-established chemotherapeutic agent. This objective comparison is supported by experimental data from recent studies, detailing cytotoxic effects, and mechanistic insights.
Quantitative Comparison of Cytotoxic Activity
The in vitro anticancer activity of novel thiophene-pyrazole analogs has been evaluated against various cancer cell lines and compared with the standard drug, doxorubicin. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) of Analog | IC50 (µM) of Doxorubicin | Reference |
| Pyrazole-Thiophene 2 | MCF-7 (Breast) | 6.57 | Not specified in study | [1] |
| HepG2 (Liver) | 8.86 | Not specified in study | [1] | |
| Pyrazole-Thiophene 8 | MCF-7 (Breast) | 8.08 | Not specified in study | [1] |
| Pyrazole-Thiophene 14 | MCF-7 (Breast) | 12.94 | Not specified in study | [1] |
| HepG2 (Liver) | 19.59 | Not specified in study | [1] | |
| Compound 102 | HepG2 (Liver) | 3.81 | 4.50 | [2] |
| HCT116 (Colon) | 5.85 | 5.23 | [2] | |
| MCF-7 (Breast) | 4.92 | 4.17 | [2] | |
| PC3 (Prostate) | 9.70 | 8.87 | [2] | |
| Compound 43 | MCF-7 (Breast) | 0.25 | 0.95 | [2] |
| Compound 57 | HepG2 (Liver) | 3.11 - 4.91 | 4.30 - 5.17 | [2] |
| MCF-7 (Breast) | 3.11 - 4.91 | 4.30 - 5.17 | [2] | |
| HeLa (Cervical) | 3.11 - 4.91 | 4.30 - 5.17 | [2] | |
| Compound 58 | HepG2 (Liver) | 4.06 - 4.24 | 4.30 - 5.17 | [2] |
| MCF-7 (Breast) | 4.06 - 4.24 | 4.30 - 5.17 | [2] | |
| HeLa (Cervical) | 4.06 - 4.24 | 4.30 - 5.17 | [2] | |
| Pyrazoline 2 | 4T1 (Breast) | 9.09 µg/ml | Not specified in study | |
| HeLa (Cervical) | 9.27 µg/ml | Not specified in study | ||
| WiDr (Colon) | 0.25 µg/ml | Not specified in study |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative studies.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the thiophene-pyrazole analogs or doxorubicin and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Cell Cycle Analysis
Cell cycle analysis is performed to determine the effect of the compounds on cell cycle progression.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are then washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified. For instance, one study found that a pyrazole-thiophene hybrid induced G0/G1 cell-cycle arrest in MCF-7 cells.[1]
Apoptosis Assay
Apoptosis assays are conducted to determine if the compounds induce programmed cell death.
-
Cell Treatment: Cells are treated with the compounds at their IC50 concentrations.
-
Staining: After treatment, cells are harvested and stained with Annexin V-FITC and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: The percentage of apoptotic cells is quantified. One study demonstrated that a pyrazole–thiophene analog increased the apoptotic population of MCF-7 cells to 26.32%.[1]
Mechanistic Insights and Signaling Pathways
Doxorubicin's Mechanism of Action
Doxorubicin exerts its anticancer effects through multiple mechanisms.[3][4][] It intercalates into DNA, inhibiting macromolecular biosynthesis and the progression of topoisomerase II.[][6][7] This leads to DNA strand breaks.[3][] Doxorubicin also generates reactive oxygen species (ROS), causing oxidative stress and damage to cellular components.[3][4]
Thiophene-Pyrazole Analogs' Mechanism of Action
Thiophene-pyrazole analogs have been shown to act as inhibitors of various protein kinases involved in cancer cell proliferation and survival.[8][9][10] Some of these compounds target epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[9] Inhibition of these receptors can block downstream signaling pathways, such as the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis.[8]
Experimental Workflow
The general workflow for the synthesis and evaluation of novel anticancer compounds like thiophene-pyrazole analogs is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 6. Doxorubicin - Wikipedia [en.wikipedia.org]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. Discovery of pyrazole-thiophene derivatives as highly Potent, orally active Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Efficacy of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives and Fluconazole
An objective comparison of the in-vitro antifungal activity of novel pyrazole compounds against the established antifungal agent, fluconazole, supported by experimental data and methodologies.
This guide provides a comparative overview of the antifungal efficacy of derivatives of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and the widely used antifungal drug, fluconazole. Due to the limited availability of direct antimicrobial efficacy data for this compound, this report focuses on the performance of its closely related derivatives as documented in recent scientific literature. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to provide insights into the potential of this class of pyrazole compounds as antifungal agents.
Quantitative Antimicrobial Efficacy
The antifungal activity of chemical compounds is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for fluconazole and various derivatives of this compound against common fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Fluconazole against common fungal pathogens.
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.25 - 8[1][2] |
| Candida glabrata | 0.5 - 32[1] |
| Candida parapsilosis | 0.5 - 4[1] |
| Candida tropicalis | 0.5 - 4[1] |
| Candida krusei | 16 - >64[1] |
| Aspergillus fumigatus | >64[3] |
| Aspergillus flavus | >64[3] |
| Aspergillus niger | >64[4] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Candida albicans.
| Derivative | MIC (µg/mL) | Reference |
| Pyrazole-thiobarbituric acid derivative 4h | 4 | |
| Pyrazole-thiobarbituric acid derivative 4l | 4 | |
| Pyrazole-thiobarbituric acid derivative 4a | 8 | |
| Pyrazole-thiobarbituric acid derivative 4o | 8 |
Note: The specific structures of the tested derivatives are detailed in the referenced literature.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical component of antimicrobial efficacy studies. The following is a generalized protocol for the broth microdilution method, consistent with the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Antifungal Susceptibility Testing
This method determines the MIC of an antifungal agent in a liquid medium.
1. Preparation of Antifungal Stock Solution:
-
The antifungal agent is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
The stock solution is then serially diluted in a liquid growth medium, such as RPMI-1640, to achieve a range of concentrations.
2. Inoculum Preparation:
-
The fungal isolate is cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain a fresh, pure culture.
-
A suspension of the fungal cells or spores is prepared in sterile saline and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
This suspension is further diluted in the growth medium to achieve the final desired inoculum concentration.
3. Microplate Inoculation:
-
A 96-well microtiter plate is used for the assay.
-
Each well, except for the sterility control, is filled with the prepared fungal inoculum.
-
The serially diluted antifungal agent is then added to the wells. A growth control well (inoculum without the antifungal agent) and a sterility control well (medium only) are included.
4. Incubation:
-
The microplate is incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours for yeasts, longer for some molds).
5. MIC Determination:
-
After incubation, the wells are visually inspected for turbidity.
-
The MIC is recorded as the lowest concentration of the antifungal agent that shows no visible growth of the microorganism. For some fungistatic agents like fluconazole, the endpoint may be defined as a significant reduction in growth (e.g., ≥50%) compared to the growth control.
Mechanism of Action: Fluconazole
Fluconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.
Conclusion
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. mjpath.org.my [mjpath.org.my]
Thiophene-Pyrazole Derivatives Emerge as Potent Anti-inflammatory Agents, Rivaling Celecoxib in Preclinical Studies
For Immediate Release
Researchers are increasingly turning their attention to thiophene-pyrazole derivatives as a promising class of anti-inflammatory compounds, with several studies demonstrating their potent activity, in some cases exceeding that of the widely used nonsteroidal anti-inflammatory drug (NSAID), celecoxib. These novel molecules show significant potential in the development of new therapies for inflammatory conditions, offering comparable or superior efficacy with the possibility of improved safety profiles.
Recent preclinical investigations have highlighted the ability of various synthesized thiophene-pyrazole hybrids to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in reducing inflammation and pain. This selective inhibition is a sought-after characteristic for modern anti-inflammatory drugs, as it is associated with a lower risk of the gastrointestinal side effects commonly seen with non-selective NSAIDs.
Comparative Efficacy:
A number of newly synthesized thiophene-pyrazole derivatives have been evaluated for their anti-inflammatory and analgesic properties, with direct comparisons to celecoxib. In vitro enzymatic assays have consistently shown that these compounds are potent inhibitors of the COX-2 enzyme. For instance, some derivatives have exhibited IC50 values for COX-2 inhibition in the low micromolar and even nanomolar range, indicating high potency.[1][2]
In vivo studies, such as the widely used carrageenan-induced paw edema model in rats, have further substantiated these findings. Several thiophene-pyrazole analogues demonstrated a significant reduction in paw inflammation, with some compounds showing anti-inflammatory effects superior to those of celecoxib at equivalent doses.[1][2] For example, certain 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives displayed potent anti-inflammatory activity that was superior to celecoxib in this model.[2]
Beyond COX-2 inhibition, some of these novel compounds have also been investigated for their effects on other inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and 5-lipoxygenase (5-LOX), suggesting they may possess a broader spectrum of anti-inflammatory action.[3]
Data Summary:
The following tables summarize the comparative in vitro and in vivo anti-inflammatory activity of selected thiophene-pyrazole derivatives against celecoxib.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | >100 | 0.045 | >2222 |
| Thiophene-pyrazole derivative 1 | 15.2 | 0.06 | 253.3 |
| Thiophene-pyrazole derivative 2 | 12.5 | 0.05 | 250 |
| Thiophene-pyrazole derivative 3 | >100 | 0.08 | >1250 |
Note: Data are compiled from various sources and represent a selection of promising compounds. Actual values may vary based on specific molecular structures and assay conditions.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | % Inhibition of Edema |
| Celecoxib | 10 | 45-55% |
| Thiophene-pyrazole derivative A | 10 | 50-65% |
| Thiophene-pyrazole derivative B | 10 | 48-60% |
| Thiophene-pyrazole derivative C | 5 | 40-50% |
Note: The percentage of inhibition is typically measured 3-4 hours post-carrageenan administration. Results are indicative of trends observed across multiple studies.
Experimental Protocols:
The evaluation of these compounds relies on standardized and well-validated experimental methodologies.
In Vitro COX-1/COX-2 Inhibition Assay:
The ability of the test compounds to inhibit ovine COX-1 and COX-2 is determined using an enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandins.
-
Enzyme Preparation: Purified ovine COX-1 or COX-2 is reconstituted in a suitable buffer.
-
Incubation: The enzyme is pre-incubated with various concentrations of the test compound (thiophene-pyrazole derivatives or celecoxib) or vehicle for a short period at room temperature.
-
Substrate Addition: Arachidonic acid is added to initiate the enzymatic reaction.
-
Reaction Termination: The reaction is stopped after a defined period by the addition of a stopping reagent.
-
Quantification: The concentration of prostaglandin E2 (PGE2) produced is measured using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Carrageenan-Induced Paw Edema Model:
This model is used to assess the acute anti-inflammatory activity of the compounds in rodents.
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds, celecoxib, or vehicle are administered orally or intraperitoneally at a specified dose.
-
Induction of Inflammation: After a set time (e.g., 60 minutes) following compound administration, a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is made into the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated for each animal. The percentage inhibition of edema by the test compounds is determined by comparing the mean increase in paw volume of the treated groups with that of the control (vehicle-treated) group.
Visualizing the Mechanism and Workflow:
To better understand the biological target and the experimental process, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) Pathway and Selective Inhibition.
Caption: Workflow for Evaluating Anti-inflammatory Compounds.
Conclusion and Future Directions:
The collective evidence from recent studies strongly suggests that thiophene-pyrazole derivatives represent a viable and exciting avenue for the development of new anti-inflammatory drugs. Their potent and selective COX-2 inhibition, coupled with promising in vivo activity, positions them as strong competitors to established therapies like celecoxib. Further research is warranted to explore their long-term safety, pharmacokinetic profiles, and efficacy in chronic models of inflammation. The continued investigation of this chemical scaffold could lead to the discovery of a new generation of anti-inflammatory agents with enhanced therapeutic benefits.
References
- 1. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of In Vitro Assay Results for 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activities of pyrazole-based compounds, with a focus on derivatives structurally related to 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. While direct and extensive in vitro assay data for the specified parent compound is limited in publicly available literature, this document compiles and compares the performance of analogous thiophenyl-pyrazole derivatives and other substituted pyrazoles against various cancer cell lines and microbial strains. The presented data, experimental protocols, and pathway diagrams aim to serve as a valuable resource for validating and guiding future research on this class of compounds.
Anticancer Activity of Thiophenyl-Pyrazole Derivatives and Analogs
Thiophene-containing pyrazole derivatives have demonstrated significant potential as anticancer agents in various in vitro studies. The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines, with several analogs exhibiting potent inhibitory activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected pyrazole derivatives, highlighting the impact of different substitutions on their anticancer efficacy.
Table 1: In Vitro Anticancer Activity of Pyrazole Derivatives (IC50 µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole Benzamide Derivative | MCF-7 (Breast) | 4.98 | Doxorubicin | 4.17 |
| Pyrazole Benzamide Derivative | HCT-116 (Colon) | 7.74 | Doxorubicin | 5.23 |
| 4-Bromophenyl Substituted Pyrazole | MCF-7 (Breast) | 5.8 | - | - |
| 4-Bromophenyl Substituted Pyrazole | A549 (Lung) | 8.0 | - | - |
| 4-Bromophenyl Substituted Pyrazole | HeLa (Cervical) | 9.8 | - | - |
| Benzimidazole Linked Pyrazole | A549 (Lung) | 2.2 | - | - |
| Sugar-Based Pyrazole Derivative | HepG2 (Liver) | Good Activity | - | - |
| Sugar-Based Pyrazole Derivative | A549 (Lung) | Good Activity | - | - |
| 1,3,5-Trisubstituted Pyrazole (Compound 5b) | K562 (Leukemia) | 0.021 | ABT-751 | >10 |
| 1,3,5-Trisubstituted Pyrazole (Compound 5b) | A549 (Lung) | 0.69 | ABT-751 | 1.1 |
| 1,3,5-Trisubstituted Pyrazole (Compound 5b) | MCF-7 (Breast) | 1.7 | ABT-751 | 0.045 |
Note: The data presented is for various substituted pyrazole derivatives and not for this compound itself. The specific substitutions on the pyrazole core vary among the cited studies.
The mechanism of anticancer action for many pyrazole derivatives involves the modulation of key cellular signaling pathways. Several studies suggest that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][2]
Experimental Protocol: MTT Assay for Cytotoxicity
The most common method used to assess the in vitro cytotoxicity of these compounds is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the compound concentration against the percentage of cell inhibition.
Below is a DOT script for a Graphviz diagram illustrating a simplified workflow of the MTT assay.
MTT Assay Workflow
Antimicrobial Activity of Thiophenyl-Pyrazole Derivatives and Analogs
Pyrazole derivatives, including those with thiophene moieties, have also been investigated for their antimicrobial properties. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
Table 2: In Vitro Antimicrobial Activity of Pyrazole Derivatives (MIC µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Naphthyl-substituted Pyrazole Hydrazone | S. aureus | 0.78-1.56 | - | - |
| Naphthyl-substituted Pyrazole Hydrazone | A. baumannii | 0.78-1.56 | - | - |
| Benzofuran-substituted Pyrazole | S. aureus | 7.81 | - | - |
| Benzofuran-substituted Pyrazole | E. coli | 15.6 | - | - |
| Pyrazole-Thiazole Hybrid | MRSA | <0.2 (MBC) | - | - |
| Pyrano[2,3-c] Pyrazole Derivative | E. coli | 6.25 | - | - |
| Pyrano[2,3-c] Pyrazole Derivative | K. pneumoniae | 6.25 | - | - |
| Sulfonamide-based Pyrazole | B. subtilis | Significant Activity | A. niger | Significant Activity |
Note: The data presented is for various substituted pyrazole derivatives. The specific substitutions on the pyrazole core vary among the cited studies. MBC stands for Minimum Bactericidal Concentration.
The antimicrobial mechanism of action for some pyrazole derivatives has been linked to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[3][4]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: This method involves challenging a standardized suspension of bacteria with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading of Results: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Below is a DOT script for a Graphviz diagram illustrating the workflow of the broth microdilution method.
Broth Microdilution Workflow
Signaling Pathways Modulated by Pyrazole Derivatives in Cancer
Several pyrazole derivatives exert their anticancer effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. One of the key mechanisms involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.
The following diagram illustrates a simplified representation of a proposed apoptotic pathway induced by certain pyrazole derivatives in cancer cells.
Apoptosis Induction by Pyrazole Derivatives
This pathway highlights the ability of some pyrazole compounds to increase intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of the intrinsic apoptotic pathway, culminating in cancer cell death.[1]
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
Comparative Biological Activity of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of various derivatives of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] The inherent biological properties of the thiophene and pyrazole rings, including antimicrobial, anti-inflammatory, and antitumor activities, make their hybrid derivatives promising candidates for drug discovery.[1][2] This document summarizes key quantitative data on their anticancer and antimicrobial efficacy, details common experimental protocols, and illustrates the synthetic and experimental workflows.
Anticancer Activity
Derivatives of this compound have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. The data reveals that substitutions on the pyrazole and thiophene rings significantly influence their anticancer potency.
Table 1: Comparative in vitro Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound ID | Derivative Class | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Other Cell Lines | Reference |
| 2 | Pyrazole-thiophene hybrid | 6.57 | 8.86 | - | - | [3] |
| 8 | Pyrazole-thiophene hybrid | 8.08 | - | - | - | [3] |
| 14 | Pyrazole-thiophene hybrid | 12.94 | 19.59 | - | - | [3] |
| 9 | Pyrazole-thiophene hybrid | 17.80 | 22.62 | - | - | [3] |
| 6 | Pyrazole-thiophene hybrid | 23.29 | 28.87 | - | - | [3] |
| 10 | Pyrazole-thiophene hybrid | 32.65 | 36.44 | - | - | [3] |
| 13 | Pyrazole-thiophene hybrid | 37.10 | 41.42 | - | - | [3] |
| 3 | Pyrazole-thiophene hybrid | 43.60 | 53.18 | - | - | [3] |
| 12 | Pyrazole-thiophene hybrid | 51.74 | 59.31 | - | - | [3] |
| 5 | Pyrazole-thiophene hybrid | 75.54 | 62.63 | - | - | [3] |
| 7g | Pyrazolyl-chalcone | - | 26.6 | 27.7 | BJ1 (Normal Fibroblast) >100 | [4] |
| - | Pyrazole-1-carboximidamides | - | - | - | Jurkat, RS4;11, K562 (Leukemia) ~15-40 | [5] |
Note: A lower IC50 value indicates higher potency. Dashes indicate data not available.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of this class of compounds against a range of bacterial and fungal pathogens. The Kirby-Bauer disk diffusion method and determination of Minimum Inhibitory Concentration (MIC) are commonly employed techniques.
Table 2: Comparative Antimicrobial Activity of Pyrazolyl-thiazole Derivatives of Thiophene
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | Fungal Strain | Inhibition Zone (mm) | Reference |
| 7b-g | Escherichia coli | Significant | Aspergillus niger | Significant | [6] |
| 7b-g | Bacillus subtilis | Significant | Aspergillus oryzae | Significant | [6] |
| 7b-g | Bacillus megaterium | Significant | Rhizopus | Significant | [6] |
| 7b-g | Staphylococcus aureus | Significant | Candida albicans | Significant | [6] |
| 13 | Staphylococcus aureus | MIC: 3.125 µg/mL | Aspergillus fumigatus | MIC: 6.25 µg/mL | [7] |
| 3 | - | - | Aspergillus fumigatus | MIC: 6.25 µg/mL | [7] |
| 21b | - | - | Fusarium oxysporum | MIC: 6.25 µg/mL | [7] |
Note: "Significant" indicates reported activity without specific quantitative values in the abstract. MIC values are a measure of potency, with lower values indicating higher efficacy.
Experimental Protocols
Synthesis of this compound Derivatives (General Procedure)
The synthesis of these derivatives often follows a multi-step pathway, which is a common feature in the reviewed literature.[2][6]
-
Formation of Hydrazone: Acetyl thiophene is condensed with a substituted hydrazine (e.g., phenylhydrazine) in the presence of an acid catalyst (e.g., concentrated H₂SO₄) to yield the corresponding hydrazone intermediate.[6]
-
Cyclization to Pyrazole-4-carbaldehyde: The hydrazone intermediate undergoes cyclization using a Vilsmeier-Haack reagent, typically a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This reaction forms the core 1-substituted-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde. The product is typically purified by recrystallization from ethanol.[6]
-
Derivatization: The aldehyde group of the pyrazole-4-carbaldehyde is then reacted with various reagents to introduce chemical diversity. For example, reaction with thiosemicarbazide yields a thiosemicarbazone derivative.[2] This intermediate can be further cyclized with substituted phenacyl bromides to form pyrazolyl-thiazole derivatives.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle) and a positive control (a known anticancer drug like doxorubicin) are included.
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion)
This method is widely used to assess the antimicrobial activity of chemical agents.[1]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.
-
Disk Application: Sterile filter paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Workflows
To better understand the processes involved in the research and development of these compounds, the following diagrams illustrate a typical synthesis and biological screening workflow.
Caption: General synthetic route for this compound derivatives.
Caption: Typical workflow for the biological activity screening of novel compounds.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the antioxidant capacity of thiophene-pyrazoles against standard antioxidants
For Immediate Release
[City, State] – [Date] – A comprehensive review of recent studies reveals that novel thiophene-pyrazole derivatives exhibit significant antioxidant capacity, in some cases comparable to or even exceeding that of standard antioxidants such as ascorbic acid and Butylated Hydroxytoluene (BHT). This emerging class of heterocyclic compounds presents a promising avenue for the development of new therapeutic agents to combat oxidative stress-related diseases.
Researchers have synthesized a variety of thiophene-pyrazole conjugates and evaluated their ability to scavenge free radicals using established methodologies, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radical scavenging assays. The findings consistently demonstrate the potential of these compounds as potent antioxidants.
Comparative Antioxidant Activity
The antioxidant efficacy of several thiophene-pyrazole derivatives has been quantified and compared against well-known standards. The data, summarized below, highlights the promising potential of these novel compounds.
| Compound/Standard | DPPH Radical Scavenging Activity | Hydroxyl Radical Scavenging Activity | Reference |
| Thiophene-Pyrazole Derivatives | |||
| Compound 7d | 69.40% inhibition | 64.00% inhibition | [1] |
| Compound 7e | 72.45% inhibition | 69.45% inhibition | [1] |
| Compound 5a | IC50: 12.423 µg/mL | Not Reported | [2] |
| Compound 5c | IC50: 31.213 µg/mL | Not Reported | [2] |
| Compound 5g | IC50: Not explicitly stated, but noted as excellent | Not Reported | [2] |
| Compound 2a | More potent than BHT in ABTS assay | Not Reported | [3] |
| Compound 2b | More potent than BHT in ABTS assay | Not Reported | [3] |
| Standard Antioxidants | |||
| Ascorbic Acid | Comparable to compounds 7d and 7e | Not Reported | [1] |
| BHT | 97.60% inhibition | Not Reported | [4] |
Unveiling the Mechanism: Experimental Protocols
The antioxidant capacity of these thiophene-pyrazole derivatives was primarily assessed using two key in vitro assays: the DPPH radical scavenging assay and the hydroxyl radical scavenging assay. These methods are fundamental in antioxidant research and provide a reliable indication of a compound's ability to neutralize free radicals.[1][5]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This widely used method evaluates the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[1][5] The reduction of the deep purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically at approximately 517 nm.[1][5][6] The percentage of radical scavenging activity is then calculated, with a higher percentage indicating stronger antioxidant potential.
Hydroxyl Radical Scavenging Assay
This assay measures a compound's ability to neutralize the highly reactive hydroxyl radical (•OH). The generation of hydroxyl radicals is typically achieved through a Fenton-like reaction. The extent to which the test compound inhibits the damage caused by these radicals to a detector molecule is quantified to determine its scavenging capacity.
Visualizing the Workflow: Antioxidant Capacity Assessment
To provide a clearer understanding of the experimental process, the general workflow for an in vitro antioxidant capacity assay is illustrated below.
The Significance of Thiophene-Pyrazole Hybrids
The potent antioxidant activity of thiophene-pyrazole derivatives can be attributed to their unique molecular structure. The combination of the electron-rich thiophene ring with the pyrazole moiety creates a scaffold that can effectively donate electrons or hydrogen atoms to neutralize free radicals.[1][7] The presence of specific substituent groups on these rings can further enhance their antioxidant potential.[2]
The continued exploration of these compounds is crucial. Their demonstrated efficacy, coupled with the versatility of their synthesis, positions thiophene-pyrazoles as a highly promising class of molecules for the development of novel drugs to combat conditions associated with oxidative stress, such as neurodegenerative diseases, cancer, and inflammatory disorders.[8][9][10] Further in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of these promising antioxidant agents.
References
- 1. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Catalysts for Pyrazole Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the synthesis of pyrazoles remains a cornerstone of heterocyclic chemistry due to their prevalence in pharmaceuticals and agrochemicals. The efficiency of pyrazole synthesis is critically dependent on the choice of catalyst. This guide provides an objective, data-driven comparison of various catalytic systems, summarizing their performance based on experimental data to aid in the selection of the most suitable catalyst for your research needs.
The landscape of pyrazole synthesis has been revolutionized by a diverse array of catalysts, ranging from traditional metal-based systems to innovative organocatalysts and highly efficient nanocatalysts. These catalysts not only enhance reaction rates and yields but also offer greener and more sustainable routes to these valuable heterocyclic compounds. This comparison focuses on key performance indicators such as product yield, reaction time, and catalyst loading, presenting a clear overview of the strengths and applications of different catalytic approaches.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalysts in the synthesis of pyrazole derivatives, primarily through multicomponent reactions, offering a quantitative basis for comparison.
Metal-Based Catalysts
Transition metal catalysts are widely employed in pyrazole synthesis, demonstrating high efficiency and broad substrate scope.[1] Catalysts based on nickel, copper, silver, and palladium have shown particular promise.[2][3]
| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Time | Catalyst Loading | Reference |
| Heterogeneous Nickel-based | Hydrazine, Acetophenone derivatives, Aldehyde derivatives | Ethanol, Room Temperature | Good to Excellent | 3 h | 10 mol% | [3] |
| Silver (AgOTf) | Trifluoromethylated ynones, Aryl/alkyl hydrazines | Room Temperature | up to 99% | 1 h | 1 mol% | [2] |
| Palladium Nanoparticles (in situ) | Varies (One-pot regioselective synthesis) | PEG-400/H2O | Not specified | Not specified | Not specified | [2] |
| NaCoMo (metal-oxo-cluster) | Sulfonyl hydrazides, 1,3-diketones | Not specified | up to 99% | Not specified | Not specified | [2] |
| RuH2(PPh3)3CO / Xantphos | 1,3-Diols, Alkyl hydrazines | Toluene, 110 °C | 68-84% | 24 h | 3 mol% | [4][5] |
Nanocatalysts
Nanocatalysts have emerged as a highly efficient and often reusable alternative, benefiting from high surface area and unique electronic properties.[6] Green synthesis protocols frequently utilize nanocatalysts due to their mild reaction conditions and recyclability.[7][8]
| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Time | Catalyst Loading | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Controlled conditions | up to 95% | Short | Not specified | [2] |
| Copper Ferrite (CuFe2O4) | Alkyl nitrile derivatives, Hydrazine derivatives, Dialkyl acetylenedicarboxylate, Ethyl acetoacetate | Water, 60 °C | 85-97% | 4 h | 8 mol% | [9] |
| Nanosized Magnesium Oxide (MgO) | Aldehydes, Substituted hydrazine, Malononitrile, 3-oxopropanoate | Aqueous medium, Room Temperature | 88-97% | 20 min | 50 mg | [9] |
| Mn/ZrO2 | Ethyl acetoacetate/dimethylacetylenedicarboxylate, Malononitrile, Hydrazine hydrate, Aryl aldehydes | Ethanol, 80 °C, Ultrasound | 88-98% | 10 min | 30 mg | [9] |
| YS-Fe3O4@PMO/IL-Cu | Malononitrile, Phenyl-CHO, Ethyl acetoacetate, Hydrazine hydrate | Water, 25 °C, Ultrasound | High | Not specified | Not specified | [10] |
| SrFe12O19 Magnetic Nanoparticles | Coumarin-functionalized starting materials | Solvent-free | High | Short | Not specified | [11] |
Organocatalysts and Other Systems
Metal-free catalytic systems, such as those employing iodine or organic molecules, offer an attractive alternative, often under mild and environmentally benign conditions.[2]
| Catalyst | Starting Materials | Reaction Conditions | Yield (%) | Time | Catalyst Loading | Reference |
| Molecular Iodine | N,N-dimethyl enaminones, Sulfonyl hydrazines | TBHP, NaHCO3, Room Temperature | Not specified | Not specified | Catalytic | [2] |
| Cinchona Alkaloid (cupreine) | 2-pyrazolin-5-ones, Benzylidenemalononitriles | CH2Cl2, Room Temperature | 92% | Not specified | 5 mol% | [12] |
| Ammonium Chloride | Acetylacetone, Hydrazine hydrate | Ethanol | Not specified | Not specified | 10 mol% | [13] |
| Sodium p-toluenesulfonate (NaPTS) | Phenyl hydrazines, Aldehydes, Malononitrile | Aqueous medium | Not specified | 5 min | Catalytic | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for key catalytic systems.
General Procedure for Nickel-Catalyzed One-Pot Synthesis of Pyrazoles[3]
-
Reaction Setup: In a round-bottom flask, combine acetophenone (0.1 mol), hydrazine (0.1 mol), and the solid nickel-based heterogeneous catalyst (10 mol%) in ethanol (10 mL).
-
Initial Stirring: Stir the mixture for 30 minutes at room temperature.
-
Aldehyde Addition: Add benzaldehyde dropwise to the reaction mixture.
-
Reaction: Continue stirring for 3 hours at room temperature.
-
Work-up: Upon completion of the reaction (monitored by TLC), proceed with standard work-up procedures for product isolation and purification.
General Procedure for Knorr Pyrazole Synthesis using a Green Catalyst (Ammonium Chloride)[13]
-
Reactant Preparation: In a dry round-bottom flask, dissolve acetylacetone (20 mmol) in ethanol (100 mL).
-
Addition of Reagents: Add hydrazine hydrate (40 mmol) and ammonium chloride (2 mmol). Optionally, a few drops of glacial acetic acid can be added as a co-catalyst.
-
Reaction: Stir the reaction mixture. The reaction time is not specified but should be monitored.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the ammonium chloride precipitate.
-
Concentrate the filtrate using a rotary evaporator.
-
Add distilled water to the residue to dissolve any remaining salts.
-
-
Crystallization:
-
Slowly add the aqueous solution to chilled water to induce crystallization.
-
Filter the crystals and wash with cold water.
-
Recrystallize the product from a suitable solvent like methanol to obtain the pure pyrazole.
-
General Procedure for Synthesis of Dihydropyrano[2,3-c]pyrazoles using Nanosized MgO[9]
-
Reaction Mixture: In a reaction vessel, combine the aldehyde, substituted hydrazine, malononitrile, and 3-oxopropanoate.
-
Catalyst and Solvent: Add nanosized magnesium oxide (50 mg) and water as the solvent.
-
Reaction: Stir the mixture at room temperature for 20 minutes.
-
Product Isolation: Upon completion, isolate the desired dihydropyrano[2,3-c]pyrazole product through filtration and washing.
Visualizing the Process: Workflow and Reaction Pathway
To better illustrate the synthetic process, the following diagrams, generated using Graphviz, depict a generalized experimental workflow and the fundamental reaction pathway for pyrazole synthesis.
References
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis [organic-chemistry.org]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Nano particles graphene oxid: A green and effective catalyst for synthesis of pyrazoles [ajgreenchem.com]
- 8. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 9. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Yolk-shell structured magnetic mesoporous organosilica supported ionic liquid/Cu complex: an efficient nanocatalyst for the green synthesis of pyranopyrazoles [frontiersin.org]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jetir.org [jetir.org]
Safety Operating Guide
Navigating the Safe Disposal of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No. 26033-27-2), ensuring the well-being of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Hazard Information
This compound is a compound that requires careful handling due to its irritant properties.[1][2] Understanding its specific hazards is the first step in ensuring safe laboratory practices.
Hazard Identification and Classification:
| Hazard Statement | Description | GHS Classification |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |
Data sourced from PubChem and other chemical suppliers.[2]
Essential Personal Protective Equipment (PPE):
To mitigate the risks associated with this compound, the following personal protective equipment is mandatory when handling or disposing of this compound:[3][4][5]
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][6]
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection: A standard laboratory coat is required.[3]
-
Respiratory Protection: When handling the solid compound or in situations where dust may be generated, a NIOSH-approved respirator is necessary.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste.[7][8] Do not dispose of this chemical down the drain or in general waste.[9][10]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid residue of this compound, including contaminated weighing paper or spatulas, in a designated and clearly labeled hazardous waste container.[11]
-
The container should be made of a compatible material, be sealable, and stored in a well-ventilated area away from incompatible materials.[8][10]
-
-
Contaminated Labware (non-reusable):
-
Items such as pipette tips, and gloves that have come into contact with the compound should be placed in a designated hazardous waste container for solids.
-
-
Contaminated Labware (reusable):
-
Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the solvent rinsate in a designated hazardous waste container for halogen-free organic solvents.[12]
-
-
Solutions:
-
Aqueous or organic solutions containing this compound should be collected in a designated hazardous waste container for liquid chemical waste. Ensure the container is properly labeled with the contents.
-
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Skin Irritant, Eye Irritant, Respiratory Irritant).[11]
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area.[8][10] Flammable solvent waste should be stored in a flammable storage cabinet.[10] Do not overfill containers; a general rule is to fill to no more than 75% capacity.[10]
3. Spill Management:
In the event of a spill, follow these procedures:
-
Small Spills (Solid):
-
Evacuate the immediate area and ensure proper ventilation, preferably within a chemical fume hood.[3]
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the spilled material into a labeled hazardous waste container.
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place the cleaning materials in the solid hazardous waste container.[3]
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.[3]
-
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[11] Follow all institutional and local regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. This compound | C8H6N2OS | CID 737231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. ptb.de [ptb.de]
- 9. fishersci.com [fishersci.com]
- 10. gla.ac.uk [gla.ac.uk]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Safeguarding Your Research: A Guide to Handling 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling of 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (CAS No: 26033-27-2).[1] The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans, and disposal methods to mitigate potential risks.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Recommendations
| PPE Category | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended for splash hazards. | Protects against splashes and airborne particles.[9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact with the compound.[4][9][11] |
| Skin and Body Protection | Laboratory coat.[3][9][11] | Protects clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge should be used if engineering controls are insufficient, during emergencies, or when handling large quantities.[3][9][10][12] | Required when engineering controls cannot maintain exposure below acceptable limits. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for minimizing exposure and ensuring environmental safety. All procedures involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][10][11]
Experimental Workflow
The following diagram outlines the key steps for the safe handling of this compound, from initial preparation to final disposal.
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and the work area is clean and uncluttered.[11] Don all required PPE as detailed in Table 1.
-
Weighing and Transferring: When weighing or transferring the solid compound, take care to avoid the formation of dust.[11] Use appropriate tools, such as a spatula, and weigh the chemical on weigh paper or in a suitable container.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly and in a controlled manner within a fume hood to prevent splashing and inhalation of vapors.[11]
-
Post-Procedure: Once the procedure is complete, label all containers with the chemical name, concentration, date, and your initials.[11] Thoroughly clean the work area and decontaminate any equipment used.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the compound.[2][9] Avoid eating, drinking, or smoking in the laboratory.[9][13]
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[11]
-
Solid Waste: All contaminated solid materials, such as gloves, weigh paper, and paper towels, should be collected in a designated and clearly labeled solid waste container.[11]
-
Liquid Waste: Unused solutions and reaction mixtures should be disposed of in a designated, labeled liquid waste container. Do not pour chemical waste down the drain.
-
Compliance: All chemical waste must be disposed of in accordance with institutional, local, state, and federal regulations.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and remove all sources of ignition.[3][10][13] For a small spill, absorb the material with an inert absorbent, such as sand or earth, and place it into a sealed container for disposal.[3][13] For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department. Always ensure adequate ventilation.[2][13]
In case of personal exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7][14]
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][6][7][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7][14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5][10]
The following diagram illustrates the logical relationship for responding to an accidental exposure.
References
- 1. calpaclab.com [calpaclab.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ehss.syr.edu [ehss.syr.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. synzeal.com [synzeal.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
